Ethylamine hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H7N.ClH/c1-2-3;/h2-3H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWBDWHCCBGMXKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
75-04-7 (Parent) | |
| Record name | Ethylamine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000557664 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8060323 | |
| Record name | Ethylamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8060323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
81.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] Cream-colored crystalline powder; Hygroscopic; [Alfa Aesar MSDS] | |
| Record name | Ethylamine hydrochloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/14218 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.000362 [mmHg] | |
| Record name | Ethylamine hydrochloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/14218 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
557-66-4 | |
| Record name | Ethylamine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=557-66-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethylamine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000557664 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanamine, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethylamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8060323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethylammonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.349 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYLAMINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/70CJ09IE3A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Ethylamine (B1201723) Hydrochloride: Chemical Properties and Structure
Ethylamine hydrochloride, also known as ethylammonium (B1618946) chloride, is an organic salt with the chemical formula C₂H₅NH₃⁺Cl⁻. It is formed from the reaction of ethylamine, a primary amine, with hydrochloric acid.[1][2][3] This compound serves as a versatile precursor and reagent in a multitude of applications, including the synthesis of pharmaceuticals, agrochemicals, and dyes.[2][3][4] Its utility is rooted in its physical and chemical properties, particularly its high solubility in aqueous solutions, which is enhanced by the protonation of the amine group.[3] This document provides a comprehensive overview of its chemical structure, physicochemical properties, and common characterization methods.
Chemical and Physical Properties
This compound is a white to off-white crystalline solid that is characteristically hygroscopic, meaning it readily absorbs moisture from the atmosphere.[2][4][5][6][7][8] As an ionic salt, it does not have a true boiling point, and it decomposes upon strong heating.[9] There is notable variation in the reported melting point in the literature, which may be attributable to differences in purity or measurement conditions.
The quantitative physicochemical properties of this compound are summarized in the table below for ease of reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₂H₇N·HCl or C₂H₈ClN | [1][3][5][8][10] |
| Molecular Weight | 81.54 g/mol | [1][4][5][8][11] |
| Appearance | White to off-white crystalline powder/solid | [2][6][8][12][13] |
| Melting Point | 107-108 °C | [4] |
| 110.0 to 115.0 °C | [12][14] | |
| 203–208 °C (with decomposition) | [9] | |
| Boiling Point | Not applicable (decomposes) | [9] |
| Density | 1.22 g/cm³ | |
| pKa | 10.87 (for the parent amine, ethylamine) | [15] |
| Water Solubility | Highly soluble | [2][6][9] |
| Other Solubilities | Soluble in alcohol; limited in other organic solvents | [9] |
| Hygroscopicity | Hygroscopic | [4][6][7] |
Chemical Structure
This compound is an ionic compound consisting of an ethylammonium cation (CH₃CH₂NH₃⁺) and a chloride anion (Cl⁻). The primary amine group of ethylamine acts as a Brønsted-Lowry base, accepting a proton (H⁺) from hydrochloric acid. This results in the formation of a positively charged ammonium (B1175870) cation, which is ionically bonded to the negatively charged chloride ion. This salt structure is responsible for its high melting point relative to its parent amine and its excellent solubility in polar solvents like water.
Experimental Protocols & Characterization
Detailed experimental procedures for the synthesis or analysis of this compound are proprietary to individual manufacturers. However, the characterization of its chemical properties follows standard laboratory methodologies.
Physicochemical Property Determination
-
Melting Point: The melting point is determined using a calibrated melting point apparatus. A small, dry sample of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample is recorded as the melting point. Given the hygroscopic nature of the compound, samples must be thoroughly dried prior to measurement to ensure accuracy.[4][6][7]
-
Solubility: Qualitative solubility is assessed by adding a specified amount of this compound to a known volume of a solvent (e.g., water, ethanol) at a constant temperature. The mixture is agitated, and the substance is deemed soluble if a clear, homogenous solution forms.[6][9] Quantitative solubility (e.g., in mg/mL) can be determined by creating a saturated solution and measuring the concentration of the dissolved solid using gravimetric or spectroscopic methods.[13]
-
pKa Determination: The pKa of the ethylammonium ion is determined by acid-base titration. A solution of this compound is titrated with a standardized solution of a strong base (e.g., NaOH). The pH of the solution is monitored throughout the titration using a calibrated pH meter. The pKa is the pH at which half of the ethylammonium ions have been deprotonated to form ethylamine.
Spectroscopic Characterization
Spectroscopic techniques are essential for confirming the identity and structure of this compound.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present. Key expected absorptions include the N-H stretching vibrations of the ammonium group (typically a broad band around 3000-3300 cm⁻¹) and C-H stretching and bending vibrations.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the number and environment of hydrogen atoms. The spectrum of this compound would be expected to show a triplet for the methyl (CH₃) protons, a quartet for the methylene (B1212753) (CH₂) protons (due to coupling with the methyl group), and a broad signal for the ammonium (NH₃⁺) protons.[16]
-
¹³C NMR: Identifies the carbon environments. Two distinct signals are expected, one for the methyl carbon and one for the methylene carbon.[17]
-
The logical workflow for the complete characterization of a sample of this compound is depicted below.
Safety and Handling
This compound is classified as an irritant.[10] It causes skin and serious eye irritation, and may cause respiratory irritation.[18][19][20]
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][4][14]
-
Precautionary Measures: Standard laboratory precautions should be observed. This includes handling the compound in a well-ventilated area or fume hood, and wearing appropriate personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat.[18][21]
-
Storage: Due to its hygroscopic nature, this compound should be stored in a tightly sealed container in a cool, dry place, often under an inert atmosphere to prevent moisture absorption.[1]
This guide provides a foundational understanding of the chemical and physical properties of this compound, essential for its safe and effective use in research and development. For specific applications, consulting detailed safety data sheets (SDS) and relevant literature is strongly recommended.
References
- 1. Ethylamine HCl | 557-66-4 | FE36995 | Biosynth [biosynth.com]
- 2. CAS 557-66-4: this compound | CymitQuimica [cymitquimica.com]
- 3. Buy this compound | 557-66-4 [smolecule.com]
- 4. This compound | 557-66-4 [chemicalbook.com]
- 5. jnfuturechemical.com [jnfuturechemical.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. store.p212121.com [store.p212121.com]
- 8. This compound | C2H7N.ClH | CID 11198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound 98% - 1000g - SYNTHETIKA [synthetikaeu.com]
- 10. Ethylamine,hydrochloride | 557-66-4 [chemnet.com]
- 11. 乙胺 盐酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]
- 12. This compound | 557-66-4 | TCI AMERICA [tcichemicals.com]
- 13. Product Information | this compound 14802-12 25G NACALAI TESQUE, INC. | e-Nacalai Search Version [e-nacalai.jp]
- 14. This compound | 557-66-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 15. Ethylamine | C2H5NH2 | CID 6341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. spectrabase.com [spectrabase.com]
- 17. spectrabase.com [spectrabase.com]
- 18. carlroth.com [carlroth.com]
- 19. carlroth.com [carlroth.com]
- 20. Page loading... [guidechem.com]
- 21. fishersci.fr [fishersci.fr]
An In-depth Technical Guide to Ethylamine Hydrochloride (CAS 557-66-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethylamine (B1201723) hydrochloride (CAS 557-66-4), the hydrochloride salt of the primary amine ethylamine, is a versatile and pivotal chemical intermediate. This white crystalline solid, highly soluble in water, serves as a crucial building block in a myriad of applications, ranging from organic synthesis in the pharmaceutical and agrochemical industries to its emerging role in advanced materials such as perovskite solar cells.[1][2][3] Its utility stems from the reactive ethylamino group, making it a valuable precursor for a wide array of chemical transformations. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis and purification protocols, key applications, and safety information for ethylamine hydrochloride. Detailed experimental methodologies for its synthesis, purification, and use in the fabrication of perovskite solar cells are presented. Furthermore, this guide explores its potential biological significance, including its putative role in modulating neurotransmitter pathways.
Chemical and Physical Properties
This compound is a hygroscopic, crystalline solid with a characteristic ammonia-like odor.[1] Its key physical and chemical properties are summarized in the tables below.
Table 1: General Properties of this compound
| Property | Value | Reference |
| CAS Number | 557-66-4 | [1] |
| Molecular Formula | C₂H₈ClN | [1] |
| Molecular Weight | 81.54 g/mol | [1] |
| Appearance | White crystalline solid | [1] |
| Odor | Ammonia-like | [1] |
Table 2: Physical Properties of this compound
| Property | Value | Reference |
| Melting Point | 107-108 °C | [4] |
| Boiling Point | Not available | |
| Density | 1.22 g/cm³ | |
| Solubility | Highly soluble in water. Soluble in ethanol (B145695). | [1][3] |
Table 3: Safety Information for this compound
| Hazard Statement | GHS Classification | Precautionary Measures | Reference | |---|---|---| | Causes skin irritation | Skin Irrit. 2 | P264, P280, P302+P352, P332+P313, P362 | | | Causes serious eye irritation | Eye Irrit. 2A | P264, P280, P305+P351+P338, P337+P313 | | | May cause respiratory irritation | STOT SE 3 | P261, P271, P304+P340, P312, P403+P233, P405, P501 | |
Experimental Protocols
This section provides detailed methodologies for the synthesis, purification, and a key application of this compound.
Synthesis of this compound
The most common method for the synthesis of this compound is the reaction of ethylamine with hydrochloric acid.
Materials:
-
Ethylamine (C₂H₅NH₂)
-
Concentrated Hydrochloric Acid (HCl, 37%)
-
Anhydrous diethyl ether
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
In a well-ventilated fume hood, dissolve a known amount of ethylamine in anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the flask in an ice bath.
-
Slowly add an equimolar amount of concentrated hydrochloric acid dropwise from a dropping funnel while stirring vigorously. A white precipitate of this compound will form.
-
After the addition is complete, continue stirring for an additional 30 minutes in the ice bath.
-
Collect the white precipitate by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting materials.
-
Dry the purified this compound crystals under vacuum.
Purification by Recrystallization
For obtaining high-purity this compound, recrystallization is a standard and effective method.
Materials:
-
Crude this compound
-
Absolute ethanol
-
Erlenmeyer flasks
-
Hot plate
-
Ice bath
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of absolute ethanol to the flask.
-
Gently heat the mixture on a hot plate while stirring until the solid completely dissolves. Avoid boiling the solvent.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution can be heated for a few more minutes. The hot solution should then be filtered through a fluted filter paper to remove the charcoal.
-
Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed.
-
Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal yield.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold absolute ethanol.
-
Dry the crystals under vacuum to remove any residual solvent.
Fabrication of Perovskite Solar Cells using Ethylammonium (B1618946) Halide
Ethylammonium halides are utilized in the fabrication of perovskite solar cells to enhance their performance and stability. The following is a representative protocol for the deposition of a perovskite layer incorporating an ethylammonium halide.[2]
Materials:
-
Fluorine-doped tin oxide (FTO) coated glass substrates
-
Titanium dioxide (TiO₂) paste
-
Lead(II) chloride (PbCl₂)
-
Methylammonium iodide (CH₃NH₃I)
-
Ethylamine hydrobromide (EABr) or other ethylammonium halides
-
N,N-Dimethylformamide (DMF)
-
Spiro-OMeTAD solution (hole-transport layer)
-
Gold (Au) for electrodes
-
Spin coater
-
Hot plate/annealing oven
-
Evaporator
Procedure:
-
Substrate Preparation: Clean the FTO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates with a stream of nitrogen.
-
Deposition of TiO₂ Layer: Deposit a compact layer of TiO₂ onto the FTO substrate by spin-coating a precursor solution, followed by annealing at high temperature (e.g., 550 °C). Subsequently, deposit a mesoporous TiO₂ layer by spin-coating a TiO₂ paste and annealing.[2]
-
Perovskite Precursor Solution Preparation: Prepare a precursor solution by dissolving CH₃NH₃I and PbCl₂ in DMF. Add the desired amount of ethylamine hydrobromide to this solution.[2]
-
Perovskite Layer Deposition: In a glovebox, spin-coat the perovskite precursor solution onto the TiO₂ layer. During the spin-coating process, an anti-solvent (e.g., chlorobenzene) can be dripped onto the substrate to induce rapid crystallization.
-
Annealing: Anneal the perovskite-coated substrate on a hot plate (e.g., at 100 °C) to form a crystalline perovskite film.
-
Hole-Transport Layer Deposition: Spin-coat the spiro-OMeTAD solution on top of the perovskite layer.[2]
-
Electrode Deposition: Deposit gold electrodes on top of the hole-transport layer by thermal evaporation through a shadow mask.[2]
Applications
This compound is a versatile reagent with a broad range of applications in both research and industry.
-
Organic Synthesis: It is a fundamental building block in organic synthesis, serving as a precursor for the introduction of the ethylamino group in the synthesis of pharmaceuticals, agrochemicals (such as herbicides), and dyes.[1]
-
Pharmaceuticals: It is used in the synthesis of various active pharmaceutical ingredients (APIs), including local anesthetics and other drugs targeting the central nervous system.[3]
-
Material Science: this compound and its derivatives are increasingly used in the fabrication of perovskite solar cells, where they contribute to the structural and electronic properties of the perovskite layer, enhancing device efficiency and stability.[2]
-
Other Industrial Uses: It also finds applications in the production of detergents and as a rocket propellant.
Biological Significance and Potential Signaling Pathways
While ethylamine is a simple aliphatic amine, it and its derivatives have been noted for their biological activity. Its basicity allows for interactions with biological systems, and there is evidence to suggest that compounds derived from ethylamine can influence neurotransmitter pathways and interact with receptors such as the N-methyl-D-aspartate (NMDA) receptor.[1]
Modulation of Neurotransmitter Release
Neurotransmitter release at the synapse is a tightly regulated process. The arrival of an action potential at the presynaptic terminal triggers the influx of calcium ions (Ca²⁺), which in turn leads to the fusion of synaptic vesicles with the presynaptic membrane and the release of neurotransmitters into the synaptic cleft. These neurotransmitters then bind to receptors on the postsynaptic neuron, propagating the signal.
Simple amines have the potential to modulate this process at various points. For instance, they could interact with presynaptic autoreceptors that regulate neurotransmitter release or directly affect the ion channels involved in the process.
Caption: Potential modulation of neurotransmitter release by ethylamine.
Experimental Workflows
Synthesis and Purification Workflow
The following diagram illustrates the typical workflow for the synthesis and purification of this compound in a laboratory setting.
Caption: Workflow for the synthesis and purification of this compound.
Perovskite Solar Cell Fabrication Workflow
This diagram outlines the key steps in fabricating a perovskite solar cell that incorporates an ethylammonium halide.
References
Ethylamine hydrochloride solubility in organic solvents
An In-depth Technical Guide to the Solubility of Ethylamine (B1201723) Hydrochloride in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the solubility of ethylamine hydrochloride (EtNH₂·HCl), a compound of significant interest in organic synthesis, pharmaceutical development, and materials science. Understanding its solubility profile in various organic solvents is crucial for designing synthetic routes, developing purification strategies, and formulating active pharmaceutical ingredients.
This compound is the salt formed from the reaction of ethylamine, a primary amine, with hydrochloric acid. It typically presents as a white to off-white crystalline solid. As an ionic salt, its solubility is fundamentally governed by the principle of "like dissolves like," favoring polar solvents that can effectively solvate the ethylammonium (B1618946) cation (CH₃CH₂NH₃⁺) and the chloride anion (Cl⁻). The compound is known to be hygroscopic, meaning it readily absorbs moisture from the air.[1][2]
Solubility Profile in Organic Solvents
The solubility of this compound is dictated by the polarity of the solvent. It exhibits high solubility in polar protic solvents, moderate to low solubility in polar aprotic solvents, and is generally insoluble in nonpolar solvents. While extensive quantitative data is not widely published, a summary of available information is presented below.
Quantitative and Qualitative Solubility Data
The following table summarizes the known solubility of this compound in various aqueous and organic solvents. This data is essential for solvent selection in processes such as reaction chemistry, extraction, and crystallization.
| Solvent | Solvent Type | Solubility | Temperature (°C) |
| Water (H₂O) | Polar Protic | 280 g / 100 g[3] | 25 |
| Chloroform (CHCl₃) | Polar Aprotic | 26.89 g / 100 g[3] | 20 |
| Ethanol (B145695) (EtOH) | Polar Protic | Soluble[3][4] | Not Specified |
| Methanol (MeOH) | Polar Protic | Soluble[5] | Not Specified |
| Acetone | Polar Aprotic | Sparingly Soluble[3] | Not Specified |
| Diethyl Ether (Et₂O) | Nonpolar | Practically Insoluble[3] | Not Specified |
Factors Influencing Solubility
Several factors can significantly impact the solubility of this compound in a given solvent system:
-
Temperature: For most solid solutes dissolving in liquid solvents, solubility increases with temperature.[1] This principle is fundamental to purification by recrystallization, where a saturated solution is prepared at an elevated temperature and cooled to induce crystallization of the purified compound.
-
Solvent Polarity: As an ionic salt, this compound dissolves best in polar solvents capable of solvating the constituent ions through ion-dipole interactions.[6] Protic solvents like ethanol can also engage in hydrogen bonding, further enhancing solubility.
-
pH of the Solution: In aqueous or mixed aqueous-organic systems, pH can play a role. In alkaline conditions, the ethylammonium ion can be deprotonated to the free base, ethylamine, which has a different solubility profile and is more soluble in less polar organic solvents.[1]
Experimental Protocol for Solubility Determination
A reliable and widely adopted method for determining the thermodynamic equilibrium solubility of a solid compound like this compound is the shake-flask gravimetric method . This method involves saturating a solvent with the solute and then quantifying the amount of dissolved solid.
Detailed Methodology
-
Preparation of Saturated Solution:
-
Add an excess amount of crystalline this compound to a sealed, airtight container (e.g., a screw-cap vial or flask) containing a known volume or mass of the desired organic solvent. The presence of undissolved solid is crucial to ensure equilibrium is reached.
-
Place the container in a constant-temperature bath or shaker.
-
Agitate the mixture at a constant temperature for a sufficient period (typically 24-72 hours) to allow the system to reach thermodynamic equilibrium.
-
-
Phase Separation:
-
After the equilibration period, cease agitation and allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the clear supernatant (the saturated solution). It is critical to avoid transferring any solid particles.
-
Filtration of the supernatant through a solvent-compatible syringe filter (e.g., PTFE for most organic solvents) is highly recommended to ensure the complete removal of undissolved solute.
-
-
Quantification of Dissolved Solute:
-
Transfer the accurately measured volume of the filtered saturated solution to a pre-weighed, clean, and dry container (e.g., a glass vial or evaporating dish).
-
Evaporate the solvent under a gentle stream of an inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that will not cause the this compound to decompose or sublime.
-
Once the solvent is completely removed, reweigh the container with the dry, non-volatile this compound residue.
-
-
Calculation of Solubility:
-
The mass of the dissolved this compound is the difference between the final and initial weights of the container.
-
Solubility can then be expressed in various units, most commonly as grams of solute per 100 grams of solvent ( g/100 g) or milligrams per milliliter (mg/mL).
-
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the experimental determination of this compound solubility using the shake-flask gravimetric method.
Caption: General workflow for experimental solubility determination.
Applications in Drug Development and Synthesis
-
Purification by Recrystallization: The differential solubility of this compound in a solvent at high versus low temperatures is the basis for its purification.[7] A suitable solvent will dissolve the compound completely at an elevated temperature, while allowing for the formation of pure crystals upon cooling, leaving impurities behind in the mother liquor.[7] Ethanol is commonly used for this purpose.
-
Reaction Solvent Selection: Knowledge of solubility is critical when this compound is used as a reactant or reagent. The solvent must be able to dissolve all reactants to a sufficient concentration for the reaction to proceed efficiently.
-
Formulation Development: In pharmaceutical sciences, understanding the solubility of an active pharmaceutical ingredient (API) or its salt form in various excipients and solvent systems is a prerequisite for developing stable and bioavailable dosage forms.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. This compound CAS#: 557-66-4 [m.chemicalbook.com]
- 3. ethylammonium chloride [chemister.ru]
- 4. This compound 98% - 100g - SYNTHETIKA [synthetikaeu.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
An In-depth Technical Guide to the pKa and Basicity of Ethylamine Hydrochloride in Non-Aqueous Media
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the acid-base properties of ethylamine (B1201723) hydrochloride, focusing on its pKa and basicity in non-aqueous environments. Understanding these parameters is critical for professionals in drug development, organic synthesis, and analytical chemistry, as the solvent profoundly influences molecular behavior, reactivity, and solubility.
Introduction: The Significance of Non-Aqueous pKa
Ethylamine is a simple primary aliphatic amine that serves as a fundamental building block in the synthesis of numerous pharmaceuticals and agrochemicals. It is often handled as its hydrochloride salt (CH₃CH₂NH₃⁺Cl⁻) to improve stability and solubility. The basicity of the ethylamine free base, or conversely, the acidity of its conjugate acid (the ethylammonium (B1618946) ion), is quantified by its pKa value.
While aqueous pKa values are widely documented, many chemical reactions and drug formulations necessitate the use of non-aqueous solvents. In these environments, the pKa of a compound can shift dramatically compared to its value in water. This shift is governed by the solvent's physical and chemical properties, such as its polarity, dielectric constant, and its ability to act as a hydrogen bond donor or acceptor. Accurate knowledge of pKa in non-aqueous media is therefore essential for predicting reaction equilibria, optimizing reaction conditions, controlling crystallization processes, and understanding drug absorption and distribution.
Fundamentals of Amine Basicity in Non-Aqueous Solvents
The basicity of an amine is determined by the availability of the lone pair of electrons on the nitrogen atom to accept a proton. This availability is modulated by several key factors that are heavily influenced by the solvent environment.
-
Inductive Effects: Alkyl groups, like the ethyl group in ethylamine, are electron-donating. This positive inductive effect increases the electron density on the nitrogen atom, making the lone pair more available for protonation and thus increasing the amine's basicity compared to ammonia.
-
Solvation Effects: The stability of the protonated amine (the conjugate acid) is a crucial determinant of basicity. The solvent's ability to stabilize this cation through interactions like hydrogen bonding significantly impacts the equilibrium.
-
Protic Solvents (e.g., water, methanol) are hydrogen bond donors and can effectively solvate both the neutral amine and its protonated form. This strong solvation, particularly of the ammonium (B1175870) cation, enhances basicity.
-
Aprotic Solvents (e.g., dimethyl sulfoxide (B87167) (DMSO), acetonitrile (B52724) (ACN)) can be polar but lack acidic protons. They are generally poor hydrogen bond donors. Consequently, they solvate cations less effectively than protic solvents. This difference in solvation leads to significant changes in the relative basicity of amines.
-
-
Steric Hindrance: Bulky substituents around the nitrogen atom can impede the approach of a proton and hinder the solvation of the resulting cation, thereby decreasing basicity. This effect is more pronounced for secondary and tertiary amines.
In the gas phase, where solvation effects are absent, the basicity of alkylamines is primarily dictated by the inductive effect, leading to the order: tertiary > secondary > primary > ammonia. However, in solution, the interplay between inductive effects and solvation stabilization creates a more complex order of basicity.
Quantitative Data: pKa of Ethylammonium Ion in Various Solvents
The pKa of ethylamine hydrochloride is, by definition, the pKa of its cation, the ethylammonium ion (CH₃CH₂NH₃⁺). This value reflects the equilibrium:
CH₃CH₂NH₃⁺ ⇌ CH₃CH₂NH₂ + H⁺
A higher pKa value for the ethylammonium ion corresponds to a lower acidity of the cation and, consequently, a stronger basicity of the conjugate base, ethylamine. The table below summarizes the experimental pKa values in water and several common non-aqueous solvents.
| Solvent | Solvent Type | Dielectric Constant (ε) | pKa of CH₃CH₂NH₃⁺ |
| Water (H₂O) | Protic | 80.1 | 10.67 |
| Dimethyl Sulfoxide (DMSO) | Aprotic | 46.7 | ~11.0 |
| Acetonitrile (ACN) | Aprotic | 37.5 | 18.26 |
| Methanol (B129727) (MeOH) | Protic | 32.7 | ~11.5 |
Note: Values are compiled from various literature sources and may vary slightly depending on experimental conditions (e.g., temperature, ionic strength).
The data clearly illustrates the profound influence of the solvent. The pKa in the aprotic solvent acetonitrile is significantly higher than in water, indicating that the ethylammonium ion is a much weaker acid (and ethylamine a much stronger base) in this medium. This is primarily due to the poor solvation of the proton (H⁺) in acetonitrile. In contrast, the pKa values in the protic solvents water and methanol are more comparable, though differences in their hydrogen-bonding capabilities still lead to distinct values.
Logical Framework for Basicity
The following diagram illustrates the key factors that determine the basicity of ethylamine in a given solvent.
Caption: Logical relationship of factors influencing ethylamine basicity.
Experimental Protocols for pKa Determination
Accurate pKa determination in non-aqueous media requires specialized experimental techniques. Below are detailed methodologies for two common approaches.
This classical method involves titrating the substance of interest with a strong acid or base and monitoring the potential (pH) with a specialized electrode system calibrated for the specific non-aqueous solvent.
Methodology:
-
Electrode System & Calibration: Use a glass electrode combined with a suitable reference electrode (e.g., Ag/AgCl with a salt bridge containing an electrolyte soluble in the non-aqueous solvent, like tetraethylammonium (B1195904) perchlorate). Calibrate the electrode using a series of standard buffer solutions prepared in the specific non-aqueous solvent.
-
Sample Preparation: Dissolve a precisely weighed amount of this compound in the anhydrous non-aqueous solvent of interest (e.g., acetonitrile). The concentration is typically in the millimolar range. To maintain constant ionic strength, a background electrolyte (e.g., 0.01 M tetraethylammonium perchlorate) can be added.
-
Titrant: Prepare a standardized solution of a strong, non-aqueous base, such as tetrabutylammonium (B224687) hydroxide (B78521) (TBAH) in isopropanol (B130326) or a suitable superbase in the solvent of interest.
-
Titration Procedure: Place the sample solution in a thermostatted vessel under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric CO₂ and moisture. Add the titrant in small, precise increments using a calibrated burette. Record the potential (mV or pKa) after each addition, allowing the reading to stabilize.
-
Data Analysis: Plot the potential (or pKa) versus the volume of titrant added. The pKa is determined from the half-equivalence point on the resulting titration curve. The equivalence point is typically found by calculating the first or second derivative of the curve.
Modern NMR techniques offer a powerful and efficient way to determine pKa values, requiring minimal sample. The "one-shot" CSI method is particularly advantageous.
Methodology:
-
Sample Preparation: In an inert atmosphere (glovebox), prepare a solution of the analyte (this compound) and a set of pH indicators in the anhydrous deuterated solvent (e.g., DMSO-d₆). The indicators are compounds with known pKa values in that solvent whose chemical shifts are sensitive to the protonation state.
-
Gradient Creation: Place a small amount of a solid acid (e.g., saccharin) or base at the bottom of an NMR tube. Carefully add the solution containing the analyte and indicators on top. Over time (typically 30-60 minutes), diffusion of the acid/base creates a continuous pH gradient along the length of the NMR tube.
-
NMR Data Acquisition: Acquire a one-dimensional chemical shift imaging (CSI) dataset. This is a spatially resolved NMR experiment that produces a stack of 1D ¹H NMR spectra, with each spectrum corresponding to a different vertical position (and thus a different pH) in the tube.
-
Data Analysis:
-
For each spectrum in the dataset, determine the local pH by analyzing the chemical shifts of the known pH indicators using the Henderson-Hasselbalch equation.
-
Plot the observed chemical shift of a proton on the ethylamine molecule (e.g., the α-CH₂ protons) against the calculated pH for each slice of the image.
-
Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation to extract the pKa of the ethylammonium ion.
-
The following diagram outlines the experimental workflow for the NMR-CSI method.
Caption: Experimental workflow for pKa determination via NMR-CSI.
Conclusion
The basicity of ethylamine and the pKa of its hydrochloride salt are not fixed values but are instead highly dependent on the solvent environment. While inductive effects establish the intrinsic basicity, solvation phenomena ultimately dictate the acid-base equilibrium in solution. As demonstrated, the pKa of the ethylammonium ion can vary by nearly 8 units between water and acetonitrile. For professionals in pharmaceutical development and chemical synthesis, this underscores the necessity of determining or referencing pKa values in the specific non-aqueous medium being used, rather than relying on aqueous data. The experimental protocols outlined provide robust frameworks for obtaining these critical parameters, enabling more precise control over chemical processes and a deeper understanding of molecular behavior in non-aqueous systems.
Synthesis of Ethylamine Hydrochloride from Ethanol and Ammonia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of ethylamine (B1201723) hydrochloride, a crucial intermediate in the pharmaceutical and chemical industries, from the foundational starting materials of ethanol (B145695) and ammonia (B1221849). The document outlines the primary catalytic routes, reaction mechanisms, and detailed experimental protocols, supported by quantitative data and process visualizations.
Executive Summary
The conversion of ethanol and ammonia to ethylamine is a cornerstone of industrial amine synthesis. The predominant method involves the direct, continuous-flow catalytic amination of ethanol over heterogeneous catalysts. This process, often referred to as reductive amination or hydrogen-borrowing, offers a highly atom-economical pathway to primary, secondary, and tertiary amines. The reaction is typically carried out in the vapor phase over metal-supported catalysts at elevated temperatures and pressures. Subsequent treatment of the resulting ethylamine with hydrochloric acid affords the stable hydrochloride salt. This guide details the critical parameters, catalyst systems, and purification methodologies requisite for the successful synthesis of high-purity ethylamine hydrochloride.
Reaction Mechanisms and Pathways
The synthesis of ethylamine from ethanol and ammonia primarily proceeds via two catalytic pathways: condensation amination and reductive amination. The most industrially prevalent is a form of reductive amination that operates under a "hydrogen-borrowing" or "hydrogen-transfer" mechanism.[1][2]
The core mechanism involves three sequential steps catalyzed by heterogeneous metal catalysts:
-
Dehydrogenation: Ethanol is first dehydrogenated on the catalyst surface to form an acetaldehyde (B116499) intermediate.[1]
-
Condensation (Imine Formation): The acetaldehyde then undergoes a nucleophilic attack by ammonia, followed by dehydration, to form an ethylimine intermediate.[1]
-
Hydrogenation: The imine is subsequently hydrogenated by the hydrogen atoms "borrowed" in the initial step to yield the final product, ethylamine.[1]
This process is highly efficient, with water being the only significant byproduct.[3] However, the primary ethylamine product can further react with ethanol to produce diethylamine (B46881) and triethylamine (B128534), making catalyst design and reaction condition optimization critical for maximizing the selectivity towards the desired mono-ethylamine.[4][5]
Caption: Reaction pathway for the synthesis of this compound.
Catalysts and Reaction Conditions
A variety of heterogeneous catalysts have been developed for the amination of ethanol. Non-noble metal catalysts, particularly those based on Nickel (Ni) and Copper (Cu), are often favored for industrial applications due to their cost-effectiveness and high activity.
The reaction is typically performed in a continuous-flow fixed-bed reactor. Key process variables that influence conversion and selectivity include temperature, pressure, the molar ratio of reactants, and the space velocity of the feed stream.
Table 1: Performance of Various Catalysts in Ethanol Amination
| Catalyst System | Temperature (°C) | Pressure (MPa) | Ethanol Conversion (%) | Ethylamines Selectivity (%) | Reference |
|---|---|---|---|---|---|
| 9%Ni-3%Cu/MgAlO | 200 | Not Specified | 98.7 | 98.9 | [1],[6] |
| 10 wt% Ni/SY oxide | ~200-250 | Not Specified | >90 | (Varies with conditions) | [2] |
| RANEY® Ni | 120-160 | 0.7 (NH₃) | High Conversion | High (for primary amines) | [7] |
| Rh-In/C | 180 | 5.0 (H₂) | 38.0 | 68.0 (amino alcohols) | [8] |
| Co, Ni, Fe-based | 120-180 | 3.0-25.0 | High | High (for monoethylamine) |[9] |
Note: Selectivity for "Ethylamines" often includes a mixture of mono-, di-, and triethylamine. Optimizing for monoethylamine requires careful control of reaction parameters.
A bimetallic 9%Ni-3%Cu/MgAlO catalyst has demonstrated high ethanol conversion (98.7%) and excellent selectivity towards ethylamines (98.9%).[1][6] The molar ratio of ethanol to ammonia is a critical factor; an excess of ammonia favors the formation of the primary amine, monoethylamine.[9]
Experimental Protocols
The synthesis of this compound from ethanol can be broken down into three main stages: catalytic amination, product separation, and salt formation/purification.
Stage 1: Catalytic Amination of Ethanol
This protocol is a representative procedure based on common practices for continuous-flow amination.
Objective: To convert ethanol into a mixture of ethylamines via catalytic reaction with ammonia.
Apparatus:
-
High-pressure continuous-flow fixed-bed reactor system
-
Mass flow controllers for gases (Ammonia, Hydrogen)
-
High-performance liquid chromatography (HPLC) pump for liquid feed (Ethanol)
-
Back-pressure regulator
-
Gas-liquid separator
-
Catalyst (e.g., Ni-Cu/Al₂O₃)
Procedure:
-
Catalyst Loading: A fixed-bed reactor is loaded with the chosen amination catalyst.
-
Catalyst Activation: The catalyst is typically activated in-situ by heating under a flow of hydrogen to reduce the metal oxides to their active metallic state.
-
Reaction Feed: A liquid feed of ethanol and gaseous feeds of ammonia and hydrogen are introduced into the reactor using mass flow controllers and an HPLC pump. A typical molar ratio of ethanol:ammonia:hydrogen might be in the range of 1:1.1-8:1-8 to promote the formation of monoethylamine.[9]
-
Reaction Conditions: The reactor is heated to the optimal temperature (e.g., 130-170 °C) and pressurized to the desired level (e.g., 3-20 MPa).[9]
-
Product Collection: The reactor effluent, a mixture of unreacted starting materials, water, and ethylamines (mono-, di-, and tri-), is passed through a condenser and a gas-liquid separator. The liquid product stream is collected for separation and analysis.
Stage 2: Separation of Ethylamines
The crude reaction mixture contains mono-, di-, and triethylamine, which have different boiling points and can be separated by fractional distillation.
Objective: To isolate monoethylamine from the crude product mixture.
Procedure:
-
The crude liquid product from the amination reaction is fed into a multi-stage distillation column.
-
Ammonia is typically removed first due to its low boiling point.
-
Subsequent fractional distillation separates monoethylamine (B.P. 16.6 °C), diethylamine (B.P. 55.5 °C), and triethylamine (B.P. 89.5 °C). Unreacted ethanol and water are also separated.
Stage 3: Synthesis and Purification of this compound
Objective: To convert the purified ethylamine into its stable hydrochloride salt and purify it.
Procedure:
-
Salt Formation: The purified ethylamine is dissolved in a suitable solvent (e.g., isopropanol, THF). The solution is cooled in an ice bath.[10]
-
A solution of hydrochloric acid (e.g., 1M HCl in water or gaseous HCl) is added slowly to the ethylamine solution with stirring until the solution is acidic.[11]
-
The reaction is typically stirred at room temperature for a couple of hours to ensure complete precipitation of the this compound salt.[11]
-
Isolation: The precipitated solid is collected by vacuum filtration.
-
Purification: To obtain a pure product, the crude this compound can be recrystallized from a suitable solvent like absolute ethanol.[4] The solid is dissolved in a minimum amount of hot ethanol and allowed to cool slowly, promoting the formation of high-purity crystals. The crystals are then collected by filtration and dried under vacuum.
Process Workflow Visualization
Caption: Workflow for this compound synthesis.
Conclusion
The synthesis of this compound from ethanol and ammonia is a well-established industrial process that relies on efficient catalytic amination. The choice of catalyst and the precise control of reaction conditions are paramount to achieving high conversion of ethanol and high selectivity towards the desired monoethylamine product. Subsequent purification via distillation and conversion to the hydrochloride salt followed by recrystallization yields a high-purity final product suitable for applications in pharmaceutical and chemical manufacturing. This guide provides a foundational understanding of the key principles and methodologies involved in this important synthetic transformation.
References
- 1. The Acquisition of Primary Amines from Alcohols through Reductive Amination over Heterogeneous Catalysts | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Ethylamine - Wikipedia [en.wikipedia.org]
- 4. Sciencemadness Discussion Board - Ethylamine Synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. US20070112218A1 - Method for producing a ethylamine - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. research.rug.nl [research.rug.nl]
- 8. academic.oup.com [academic.oup.com]
- 9. CN112552183A - Method for producing ethylamine - Google Patents [patents.google.com]
- 10. echemi.com [echemi.com]
- 11. This compound synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide on the Acid-Base Equilibrium of Ethylamine Hydrochloride in Hydrochloric Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethylamine (B1201723) hydrochloride (CH₃CH₂NH₃⁺Cl⁻) is a salt formed from the weak base ethylamine and the strong acid hydrochloric acid. Consequently, its interaction with additional hydrochloric acid is not a reaction in the traditional sense, but rather a shift in its acid-base equilibrium. This guide elucidates the underlying chemical principles governing this system, focusing on the acid-base equilibrium of the ethylammonium (B1618946) cation in an acidic aqueous medium. We will provide a comprehensive overview of the physicochemical properties of the involved species, detailed experimental protocols for characterization, and a quantitative analysis of the equilibrium dynamics. This document serves as a foundational reference for professionals working in organic synthesis, pharmaceutical formulation, and analytical chemistry where such equilibria are of paramount importance.
Core Principles: Understanding the "Reaction" as an Equilibrium Shift
The perceived "reaction" between ethylamine hydrochloride and hydrochloric acid is fundamentally governed by the principles of acid-base chemistry, specifically Le Chatelier's principle. This compound is fully dissociated in aqueous solution into the ethylammonium cation (CH₃CH₂NH₃⁺) and the chloride anion (Cl⁻). The ethylammonium cation, being the conjugate acid of the weak base ethylamine, can establish an equilibrium with water:
CH₃CH₂NH₃⁺(aq) + H₂O(l) ⇌ CH₃CH₂NH₂(aq) + H₃O⁺(aq)
The acid dissociation constant (Ka) for this equilibrium is derived from the base dissociation constant (Kb) of ethylamine and the ion product of water (Kw). The pKa of the ethylammonium ion is approximately 10.81, indicating it is a weak acid.[1][2]
When a strong acid like hydrochloric acid is introduced into the solution, it increases the concentration of the hydronium ion (H₃O⁺). According to Le Chatelier's principle, this addition of a product ion will cause the equilibrium to shift to the left, thereby suppressing the dissociation of the ethylammonium ion and favoring its protonated form. Therefore, in a solution containing both this compound and hydrochloric acid, the predominant species will be the ethylammonium ion.[1]
Physicochemical Data of Relevant Species
A comprehensive understanding of the system requires knowledge of the physical and chemical properties of the components involved. The following table summarizes key quantitative data for ethylamine, hydrochloric acid, and this compound.
| Property | Ethylamine (CH₃CH₂NH₂) | Hydrochloric Acid (HCl) | This compound (CH₃CH₂NH₃⁺Cl⁻) |
| Molar Mass | 45.08 g/mol | 36.46 g/mol | 81.54 g/mol [3][4] |
| pKa | 10.81 (for conjugate acid CH₃CH₂NH₃⁺)[1][2] | ~ -6.3 | - |
| pKb | 3.19 | - | - |
| Melting Point | -81 °C | -114.2 °C | 107-108 °C[5][6] |
| Boiling Point | 16.6 °C | -85.05 °C | Decomposes[3] |
| Solubility in Water | Miscible | Miscible | Highly soluble[3][5][7] |
| Appearance | Colorless gas | Colorless gas/liquid | White crystalline powder[3][7] |
Experimental Protocols
3.1. Protocol for the Synthesis of this compound
This protocol details the straightforward acid-base neutralization reaction to form this compound.[8][9][10][11][12]
-
Materials:
-
Ethylamine solution (e.g., 70% in water)
-
Concentrated hydrochloric acid (~37%)
-
Deionized water
-
Ice bath
-
Magnetic stirrer and stir bar
-
pH meter or pH indicator strips
-
Rotary evaporator
-
-
Procedure:
-
In a fume hood, place a known volume of ethylamine solution in a beaker equipped with a magnetic stir bar and place it in an ice bath to manage the exothermic reaction.
-
Slowly add concentrated hydrochloric acid dropwise while continuously stirring and monitoring the pH.
-
Continue the addition of HCl until the solution is neutral to slightly acidic (pH ~6-7).
-
Once the neutralization is complete, remove the beaker from the ice bath.
-
The resulting aqueous solution of this compound can be concentrated using a rotary evaporator to obtain the solid salt.
-
The white crystalline solid can be further purified by recrystallization, for instance from an isopropanol/diethyl ether mixture.[13]
-
3.2. Protocol for Potentiometric Titration to Determine pKa
This experiment allows for the empirical determination of the pKa of the ethylammonium ion.
-
Materials:
-
Ethylamine solution of known concentration (e.g., 0.1 M)
-
Standardized hydrochloric acid solution (e.g., 0.1 M)
-
Calibrated pH meter with a glass electrode
-
Buret
-
Magnetic stirrer and stir bar
-
Beaker
-
-
Procedure:
-
Pipette a precise volume (e.g., 25.00 mL) of the ethylamine solution into a beaker with a magnetic stir bar.
-
Immerse the pH electrode in the solution and begin stirring. Record the initial pH.
-
Add the standardized HCl solution from the buret in small increments (e.g., 1.0 mL).
-
After each addition, allow the pH reading to stabilize and record the pH and the total volume of HCl added.
-
Continue the additions past the equivalence point (the point of rapid pH change).
-
Plot the recorded pH values against the volume of HCl added to generate a titration curve.
-
The pH at the half-equivalence point (where half of the ethylamine has been neutralized) is equal to the pKa of the ethylammonium ion.
-
Visualization of the Acid-Base Equilibrium
The following diagrams, generated using the DOT language, illustrate the key chemical relationships.
Caption: Equilibrium shift of ethylammonium ion upon addition of HCl.
Caption: Workflow for pKa determination via potentiometric titration.
Conclusion
While the query "this compound reaction with hydrochloric acid" might imply a chemical transformation, the reality is a dynamic equilibrium governed by fundamental acid-base principles. For researchers in drug development and organic synthesis, a precise understanding of this equilibrium is crucial. The addition of a strong acid to a solution of the salt of a weak base will suppress the dissociation of the conjugate acid, maintaining it in its protonated form. This behavior is critical for controlling pH, influencing solubility, and ensuring the stability of active pharmaceutical ingredients. The data and protocols provided herein offer a robust framework for the quantitative analysis and practical application of this chemical system.
References
- 1. brainly.com [brainly.com]
- 2. homework.study.com [homework.study.com]
- 3. This compound 98% - 1000g - SYNTHETIKA [synthetikaeu.com]
- 4. This compound | C2H7N.ClH | CID 11198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. This compound | 557-66-4 [chemicalbook.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. Show how ethylamine (C₂H₅NH₂) reacts with hydrochloric acid to fo... | Study Prep in Pearson+ [pearson.com]
- 10. Show how ethylamine (C2H5NH2) reacts with hydrochloric acid to fo... | Study Prep in Pearson+ [pearson.com]
- 11. gauthmath.com [gauthmath.com]
- 12. brainly.com [brainly.com]
- 13. benchchem.com [benchchem.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Physical Properties of Ethylamine (B1201723) Hydrochloride Crystals
This technical guide provides a comprehensive overview of the core physical properties of ethylamine hydrochloride (C₂H₅NH₂·HCl) crystals. The information presented herein is intended to support research, development, and quality control activities involving this compound. Data is compiled from various sources and presented in a structured format, supplemented with detailed experimental protocols and logical workflow diagrams.
General and Physicochemical Properties
This compound, also known as ethylammonium (B1618946) chloride, is the hydrochloride salt of ethylamine.[1] It typically appears as a white to off-white crystalline solid or powder and is known to be hygroscopic, meaning it can absorb moisture from the air.[1][2][3][4] It has a slight amine-like odor.[5][6]
Table 1: General and Physicochemical Properties of this compound
| Property | Value | References |
| Chemical Formula | C₂H₈ClN or C₂H₅NH₂·HCl | [5][6][7][8][9][10] |
| Molecular Weight | 81.54 g/mol | [4][5][6][8][11] |
| Appearance | White to off-white crystalline powder/crystals | [2][3][5][6][11] |
| Odor | Slight amine-like | [5][6] |
| Sensitivity | Hygroscopic | [2][3][4][7] |
| pH (1% solution) | Slightly acidic | [5] |
Thermal and Density Properties
The melting point of this compound is reported with significant variation across different sources, which may be attributed to impurities or different measurement conditions. Several sources indicate that it decomposes upon melting.[5] As an ionic salt, it decomposes before a true boiling point can be reached.[5]
Table 2: Thermal Properties of this compound
| Property | Reported Value(s) | References |
| Melting Point | 95-100 °C | [7] |
| 105-108 °C | [9] | |
| 107-108 °C (lit.) | [2][8][12][13] | |
| 108 °C | [10] | |
| 110.0 to 115.0 °C | ||
| 203–208 °C (with decomposition) | [5] | |
| Boiling Point | Not applicable (decomposes) | [5] |
Table 3: Density of this compound
| Property | Reported Value(s) | References |
| Density | ~0.9–1.0 g/cm³ (bulk) | [5] |
| 1.22 g/cm³ | [2][7][8][12] |
Solubility Profile
This compound is highly soluble in water and also shows solubility in alcohols.[3][5][10] Its solubility in organic solvents is generally limited.[5] The solubility in aqueous solutions is influenced by factors such as temperature and pH.[3]
Table 4: Solubility of this compound
| Solvent | Solubility | References |
| Water | Highly soluble; 280 g/100 g (25°C) | [2][3][5][9][10] |
| Ethanol | Soluble | [5][10] |
| Chloroform | 26.89 g/100 g (20°C) | [10] |
| Acetone | Sparingly soluble | [10] |
| Diethyl Ether | Practically insoluble | [10] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and identification of this compound.
Table 5: Key Spectroscopic Information for this compound
| Technique | Key Features | References |
| Infrared (IR) | Broad N-H stretching vibrations (~3500-3300 cm⁻¹), N-H bending (~1650-1580 cm⁻¹), and C-N stretching (1220-1020 cm⁻¹) are expected. | [14] |
| ¹H NMR | Spectra available, typically run in D₂O. | [15][16] |
| ¹³C NMR | Spectra available. | [17] |
| Raman | Spectra available for this compound. | [18] |
Experimental Protocols
Detailed methodologies are essential for obtaining reliable and reproducible data. The following sections outline standard protocols for determining key physical properties.
Melting Point Determination (Capillary Method)
This protocol describes the determination of the melting point range using a standard melting point apparatus.
Protocol:
-
Sample Preparation:
-
Capillary Tube Loading:
-
Obtain a glass capillary tube sealed at one end.
-
Press the open end of the capillary tube into the powdered sample.[19]
-
Invert the tube and tap it gently on a hard surface to cause the solid to fall to the closed end.[19]
-
Drop the capillary tube through a long, narrow tube (e.g., a glass tube) several times to tightly pack the solid at the bottom.[19]
-
The final packed sample height should be 2-3 mm.[19]
-
-
Measurement:
-
Insert the packed capillary tube into the heating block of the melting point apparatus.[19]
-
If the approximate melting point is unknown, perform a rapid heating run to determine a rough estimate.[19]
-
For an accurate measurement, start heating at a medium rate until the temperature is about 20°C below the expected melting point.[19]
-
Decrease the heating rate to approximately 1-2°C per minute to ensure thermal equilibrium.[20]
-
-
Data Recording:
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Record the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).
-
Allow the apparatus to cool before performing subsequent measurements. Use a fresh sample for each determination.[19]
-
Single Crystal X-ray Crystallography
This technique is used to determine the three-dimensional atomic arrangement within the crystal lattice.
Protocol:
-
Crystal Selection and Mounting:
-
Data Collection:
-
Data Processing:
-
The collected diffraction data is processed to determine the unit cell dimensions and space group symmetry.[22]
-
-
Structure Solution and Refinement:
-
The processed data is used to calculate an electron density map of the crystal's repeating unit.[22]
-
An atomic model is fitted to the electron density map.
-
The model is refined using mathematical algorithms to achieve the best possible fit with the experimental diffraction data, yielding precise atomic coordinates, bond lengths, and bond angles.
-
Infrared (IR) Spectroscopy (KBr Disc Method)
This protocol is for obtaining the infrared spectrum of a solid sample, which is useful for identifying functional groups.
Protocol:
-
Sample Preparation:
-
Weigh approximately 0.5-1.0 mg of the this compound sample and about 100 mg of spectroscopic grade potassium bromide (KBr). KBr must be perfectly dry.
-
Gently grind the KBr to a fine powder in an agate mortar.
-
Add the this compound sample to the KBr and mix thoroughly by grinding until the mixture is a homogeneous, fine powder.[23]
-
-
Pellet Formation:
-
Transfer the powder mixture into a pellet-pressing die.
-
Place the die under a hydraulic press and apply high pressure (e.g., 10-12 tons/in²) for several minutes.[23]
-
The pressure will cause the KBr to fuse into a transparent or translucent disc containing the dispersed sample.
-
-
Spectral Acquisition:
-
Carefully remove the KBr disc from the die.
-
Place the disc in the sample holder of an IR spectrometer.
-
Record the infrared spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).
-
-
Analysis:
-
Analyze the resulting spectrum by identifying the absorption bands corresponding to the various molecular vibrations within the this compound molecule.
-
Structure-Property Relationships
The physical properties of this compound are directly linked to its molecular and crystal structure.
-
High Water Solubility: As an ionic salt, this compound readily dissociates in polar solvents like water into ethylammonium (CH₃CH₂NH₃⁺) and chloride (Cl⁻) ions, leading to its high solubility.[3]
-
Hygroscopicity: The polar nature of the ethylammonium and chloride ions facilitates strong interactions with water molecules, contributing to the material's tendency to absorb moisture from the atmosphere.
-
Melting Point Anomaly: The melting point of this compound is notably lower than that of some other short-chain alkylamine hydrochlorides (e.g., methylamine (B109427) HCl, diethylamine (B46881) HCl).[24] This suggests that the specific packing of ethylammonium and chloride ions in the crystal lattice may be less efficient, resulting in weaker intermolecular forces and a lower lattice energy compared to its analogues.[24]
References
- 1. CAS 557-66-4: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | 557-66-4 [chemicalbook.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. This compound | C2H7N.ClH | CID 11198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound 98% - 1000g - SYNTHETIKA [synthetikaeu.com]
- 6. synthetikaeu.com [synthetikaeu.com]
- 7. store.p212121.com [store.p212121.com]
- 8. jnfuturechemical.com [jnfuturechemical.com]
- 9. Ethylamine,hydrochloride | 557-66-4 [chemnet.com]
- 10. ethylammonium chloride [chemister.ru]
- 11. echemi.com [echemi.com]
- 12. chembk.com [chembk.com]
- 13. Ethylamine 98 557-66-4 [sigmaaldrich.com]
- 14. infrared spectrum of ethylamine C2H7N CH3CH2NH2 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of ethanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 15. spectrabase.com [spectrabase.com]
- 16. ETHYLAMINE HYDROBROMIDE(593-55-5) 1H NMR [m.chemicalbook.com]
- 17. spectrabase.com [spectrabase.com]
- 18. This compound(557-66-4) Raman spectrum [chemicalbook.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 21. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 22. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 23. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 24. reddit.com [reddit.com]
An In-Depth Technical Guide to the Hygroscopic Nature and Handling of Ethylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethylamine (B1201723) hydrochloride (C₂H₅NH₂·HCl) is a valuable reagent in organic synthesis and pharmaceutical development. Its utility, however, is intrinsically linked to its pronounced hygroscopic nature—the tendency to readily absorb moisture from the atmosphere. This technical guide provides a comprehensive overview of the hygroscopic properties of ethylamine hydrochloride, its impact on material integrity, and detailed protocols for its proper handling, storage, and analysis. This document is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to mitigate the challenges associated with this compound, ensuring experimental reproducibility and the quality of synthesized materials.
Introduction
This compound is a white to off-white crystalline solid that serves as a key building block in the synthesis of a wide range of chemical entities, including active pharmaceutical ingredients (APIs).[1][2] Its high solubility in water and the presence of a reactive primary amine group make it a versatile reagent.[3] However, its hygroscopic nature presents significant challenges in a laboratory and manufacturing setting.[1][2][4] The absorption of atmospheric moisture can lead to physical and chemical changes, compromising the material's purity, stability, and performance in subsequent reactions.[5] Understanding and controlling the interaction of this compound with water vapor is therefore paramount.
Physicochemical Properties of this compound
A thorough understanding of the fundamental physicochemical properties of this compound is essential for its effective use.
| Property | Value | Reference |
| Chemical Formula | C₂H₅NH₂·HCl | [1] |
| Molecular Weight | 81.54 g/mol | [4] |
| Appearance | White to off-white crystalline solid | [1][2] |
| Melting Point | 107-108 °C (lit.) | [6] |
| Solubility | Highly soluble in water | [3] |
| Hygroscopicity | Hygroscopic | [1][2][4] |
The Hygroscopic Nature of this compound
Hygroscopicity is the ability of a substance to attract and hold water molecules from the surrounding environment. For this compound, this is a critical attribute that dictates its handling and storage requirements.
Consequences of Moisture Absorption
The absorption of water by this compound can lead to a cascade of undesirable effects, impacting both its physical and chemical properties.
-
Physical Changes: Uncontrolled moisture uptake can cause the crystalline powder to become sticky, form clumps, and eventually deliquesce into a saturated aqueous solution. This alters the material's flowability and makes accurate weighing and dispensing challenging.
-
Chemical Degradation: The presence of water can potentially lead to chemical degradation, although specific degradation pathways for this compound in the presence of moisture are not extensively documented in publicly available literature. For amine salts in general, moisture can facilitate hydrolysis or act as a medium for reactions with other atmospheric components.
-
Impact on Reactions: In chemical syntheses, the presence of undisclosed water in this compound can alter reaction stoichiometry, affect catalyst activity, and lead to the formation of impurities, ultimately reducing the yield and purity of the desired product.
The following diagram illustrates the potential consequences of moisture absorption by this compound.
Caption: Effects of moisture on this compound.
Experimental Protocols for Characterizing Hygroscopicity
Quantifying the hygroscopic nature of this compound is crucial for establishing appropriate handling and storage conditions. The following are standard experimental protocols that can be employed.
Dynamic Vapor Sorption (DVS)
Dynamic Vapor Sorption is a gravimetric technique that measures the mass of a sample as a function of relative humidity (RH) at a constant temperature. This provides a detailed moisture sorption-desorption isotherm.
Methodology:
-
Sample Preparation: Place a known mass (typically 5-10 mg) of this compound onto the DVS sample pan.
-
Drying: Dry the sample in the DVS instrument under a stream of dry nitrogen (0% RH) at a specified temperature (e.g., 25 °C) until a stable mass is achieved. This initial mass is considered the dry mass.
-
Sorption Phase: Increase the RH in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the sample mass is monitored until it reaches equilibrium (i.e., the rate of mass change is below a defined threshold).
-
Desorption Phase: Decrease the RH in a stepwise manner from 90% back to 0% RH, again allowing the sample to reach mass equilibrium at each step.
-
Data Analysis: The change in mass at each RH step is recorded and plotted as a percentage of the initial dry mass versus RH to generate the sorption and desorption isotherms.
Illustrative Data Presentation:
| Relative Humidity (%) | Water Uptake (% w/w) - Sorption | Water Uptake (% w/w) - Desorption |
| 0 | 0.0 | 0.0 |
| 10 | Illustrative Value | Illustrative Value |
| 20 | Illustrative Value | Illustrative Value |
| 30 | Illustrative Value | Illustrative Value |
| 40 | Illustrative Value | Illustrative Value |
| 50 | Illustrative Value | Illustrative Value |
| 60 | Illustrative Value | Illustrative Value |
| 70 | Illustrative Value | Illustrative Value |
| 80 | Illustrative Value | Illustrative Value |
| 90 | Illustrative Value | Illustrative Value |
Karl Fischer Titration
Karl Fischer (KF) titration is a highly specific and accurate method for determining the water content of a substance.[7] For a hygroscopic amine salt like this compound, a coulometric or volumetric KF titration can be employed.
Methodology (Volumetric):
-
Apparatus: A calibrated automatic volumetric Karl Fischer titrator.
-
Reagents: Anhydrous methanol (B129727) (or a suitable solvent), and a standardized Karl Fischer reagent. For strongly basic amines, a neutralizing agent may be required to prevent side reactions.[5]
-
Titration Vessel Preparation: Add a suitable volume of anhydrous methanol to the titration vessel and titrate to a stable, dry endpoint with the KF reagent to eliminate any residual moisture.
-
Sample Introduction: Accurately weigh a sample of this compound (the amount will depend on the expected water content) and quickly transfer it to the titration vessel. Ensure the vessel is sealed immediately to prevent atmospheric moisture ingress.
-
Titration: Titrate the sample with the standardized KF reagent until the endpoint is reached. The volume of titrant consumed is used to calculate the water content.
-
Calculation: The water content is calculated based on the volume of titrant used and the known titer of the KF reagent.
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It can be used to determine the water content by observing the mass loss upon heating.
Methodology:
-
Sample Preparation: Place a small, accurately weighed sample (typically 5-10 mg) of this compound into a TGA pan.
-
Analysis: Heat the sample under a controlled atmosphere (e.g., dry nitrogen) at a constant heating rate (e.g., 10 °C/min).
-
Data Analysis: Monitor the mass loss as a function of temperature. A mass loss step at a temperature below the decomposition point of the compound, typically up to around 100-120 °C, can be attributed to the loss of adsorbed water. The percentage mass loss in this step corresponds to the moisture content.[8]
Recommended Handling and Storage Procedures
Given its hygroscopic nature, strict adherence to proper handling and storage protocols is essential to maintain the quality of this compound.
Storage
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2]
-
The use of a desiccator containing a suitable desiccant (e.g., silica (B1680970) gel, calcium chloride) is highly recommended for long-term storage.
-
For critical applications, storage inside an inert atmosphere glove box is the optimal solution.
Handling and Dispensing Workflow
The following workflow is recommended for handling and dispensing this compound to minimize moisture exposure.
Caption: Recommended handling workflow for this compound.
Key Handling Considerations:
-
Minimize Exposure Time: The container of this compound should be opened for the shortest possible time.[5]
-
Controlled Environment: Whenever possible, handle the material in a low-humidity environment such as a glove box or a fume hood with a dry nitrogen purge.
-
Appropriate Tools: Use clean, dry spatulas and weighing vessels.
-
Immediate Sealing: Tightly reseal the container immediately after dispensing. The use of paraffin (B1166041) film to further seal the container lid is a good practice.
-
No Return to Stock: Never return any unused material to the original container to avoid contamination.
Conclusion
This compound is a fundamentally important reagent whose efficacy is directly influenced by its hygroscopic properties. The absorption of atmospheric moisture can lead to significant physical and chemical changes, ultimately impacting experimental outcomes and product quality. By understanding the principles of hygroscopicity and implementing the rigorous handling, storage, and analytical protocols outlined in this guide, researchers and drug development professionals can effectively manage the challenges associated with this compound. The application of techniques such as Dynamic Vapor Sorption, Karl Fischer titration, and Thermogravimetric Analysis allows for the quantitative assessment of water content, enabling informed decisions regarding material specifications and process parameters. Adherence to these best practices will ensure the reliable and successful use of this compound in its various applications.
References
- 1. CAS 557-66-4: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | 557-66-4 [chemicalbook.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. This compound | C2H7N.ClH | CID 11198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Determination of Water Content in 2-Aminoethanol, Ethanolamine Using Karl Fischer Titration [sigmaaldrich.com]
- 6. chembk.com [chembk.com]
- 7. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 8. resolvemass.ca [resolvemass.ca]
Ethylamine hydrochloride safety data sheet (SDS) for laboratory use
An In-depth Technical Guide to the Safe Laboratory Use of Ethylamine Hydrochloride
This guide provides comprehensive safety information for the handling and use of this compound in a laboratory setting. It is intended for researchers, scientists, and drug development professionals who work with this chemical. The information is compiled from various safety data sheets and chemical databases to ensure a thorough understanding of the associated hazards and the necessary precautions.
Chemical Identification
| Identifier | Value |
| Chemical Name | This compound |
| Synonyms | Ethylammonium (B1618946) chloride, Ethanamine hydrochloride, Monoethylammonium chloride[1][2][3][4] |
| CAS Number | 557-66-4[2][5][6][7] |
| EC Number | 209-182-8[1][6][8][9] |
| Molecular Formula | C₂H₇N·HCl[2][10][11] or C₂H₈ClN[5][7] |
| Molecular Weight | 81.54 g/mol [1][2][9] |
| Chemical Structure | A salt composed of the ethylammonium cation and the chloride anion. |
Hazard Identification
This compound is classified as a hazardous substance and requires careful handling.[12]
GHS Classification Summary
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1][2][8][10] |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation[1][2][8][10] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[1][2][8][10] |
Label Elements:
-
Pictogram:
-
Precautionary Statements: P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362+P364, P403+P233, P405, P501.[2][3][7]
Caption: GHS Hazard Communication Workflow for this compound.
Physical and Chemical Properties
| Property | Value |
| Appearance | White to off-white or cream-colored crystalline powder.[1][2] |
| Odor | Slight amine-like odor.[2][3] |
| Melting Point | 105 - 108 °C[10], 203–208 °C (with decomposition)[2] |
| Boiling Point | Not applicable (decomposes).[2] |
| Solubility | Highly soluble in water, soluble in alcohol.[2][11] |
| pH | 5 - 7 (10 g/L aqueous solution at 20°C).[6] |
| Density | ~0.9–1.22 g/cm³.[2][6] |
| Vapor Pressure | 0.000362 mmHg.[1] |
| Stability | Hygroscopic; stable under normal conditions.[10] |
Toxicological Information
This compound is harmful if it comes into contact with the skin, eyes, or is inhaled.[1][5]
-
Acute Toxicity: No oral, dermal, or inhalation acute toxicity data is available, but it is not classified as acutely toxic.[6][10] An intraperitoneal LD50 in mice has been reported as 2,610 mg/kg.[1]
-
Serious Eye Damage/Irritation: Causes serious eye irritation.[1][6][8]
-
Respiratory/Skin Sensitization: Not classified as a respiratory or skin sensitizer.[6][8]
-
Carcinogenicity: Not classified as carcinogenic.[6][8] No known carcinogenic chemicals are in this product.[10]
-
Germ Cell Mutagenicity: Not classified as germ cell mutagenic.[6][8]
-
Reproductive Toxicity: Not classified as a reproductive toxicant.[6][8]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][8][10] The target organ is the respiratory system.[10]
-
Specific Target Organ Toxicity (Repeated Exposure): Not classified as a specific target organ toxicant from repeated exposure.[6][8]
Laboratory Safety Protocols
Strict adherence to safety protocols is mandatory when handling this compound.
Protocol 1: Engineering Controls and Personal Protective Equipment (PPE)
This protocol outlines the necessary engineering controls and PPE to minimize exposure.
Methodology:
-
Ventilation: Always handle this compound in a well-ventilated area.[7][13] Use a chemical fume hood or other local exhaust ventilation, especially when handling the powder to prevent dust formation.[7][14]
-
Eye and Face Protection: Wear chemical safety goggles with side-shields conforming to EN166 or NIOSH-approved standards.[7][10][14]
-
Skin and Hand Protection: Wear impervious protective gloves (e.g., butyl rubber) and a lab coat or long-sleeved clothing.[10][13][15] Gloves must be inspected before use and removed carefully to avoid skin contamination.[3][15]
-
Respiratory Protection: If engineering controls are insufficient or if dust formation is significant, use a NIOSH-approved particulate filter respirator (e.g., P2 filter).[6][10]
Caption: Personal Protective Equipment (PPE) Selection Guide.
Protocol 2: First-Aid Measures
Immediate and appropriate first aid is critical in the event of exposure.
Methodology:
-
General Advice: If symptoms persist, seek medical attention and show the Safety Data Sheet to the physician.[7][10]
-
Inhalation: Move the person to fresh air.[7][10] If breathing is difficult or stops, provide artificial respiration.[10] Seek medical attention if symptoms occur or persist.[3][10]
-
Skin Contact: Immediately remove all contaminated clothing.[12] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[3][10] If skin irritation occurs, get medical advice.[10]
-
Eye Contact: Immediately rinse the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3][10] Remove contact lenses if present and easy to do.[7] If eye irritation persists, consult an ophthalmologist.[6]
-
Ingestion: Clean the mouth with water and then drink plenty of water.[3][10] Do not induce vomiting. Never give anything by mouth to an unconscious person.[7] Get medical attention if symptoms occur.[3][10]
Protocol 3: Accidental Release Measures
This protocol details the steps for containing and cleaning up spills.
Methodology:
-
Personal Precautions: Ensure adequate ventilation and evacuate personnel from the area.[7] Avoid breathing dust and prevent contact with skin and eyes by wearing the appropriate PPE as described in Protocol 1.[7][12]
-
Environmental Precautions: Prevent the substance from entering drains, surface water, or ground water.[7][14]
-
Containment and Cleaning Up:
Handling and Storage
Proper handling and storage are essential to maintain the chemical's stability and prevent hazardous situations.
-
Handling: Avoid contact with skin and eyes and do not inhale dust.[2] Handle in accordance with good industrial hygiene and safety practices.[10][15] Wash hands thoroughly after handling.[7][13]
-
Storage: Store in a cool, dry, and well-ventilated place.[2][7][13] Keep containers tightly closed to protect from moisture, as the material is hygroscopic.[2][10] Store away from incompatible materials such as strong oxidizing agents and strong bases.[2][10] Recommended storage temperature is 15–25 °C.[14]
Stability and Reactivity
-
Reactivity: Generally not reactive under normal conditions.[10]
-
Chemical Stability: The material is stable under recommended storage conditions but is hygroscopic.[6][10]
-
Possibility of Hazardous Reactions: Violent reactions can occur with strong oxidizing agents.[6] No hazardous polymerization is expected.[10]
-
Conditions to Avoid: Exposure to moist air or water, and incompatible products.[6][10]
-
Hazardous Decomposition Products: Upon thermal decomposition, it may release nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride gas.[3][10]
Fire-Fighting Measures
-
Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam.[7][10] Do not use a direct water jet.[14]
-
Specific Hazards: The material is combustible but not readily ignited.[6] Fine dust accumulations may burn rapidly if ignited.[12] Thermal decomposition can release irritating and toxic gases.[3][10]
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[7][10]
Caption: Emergency Response Flowchart for Laboratory Incidents.
Disposal Considerations
Dispose of this compound and its containers in accordance with local, regional, and national regulations. Waste is typically classified as hazardous.[3] It should be sent to an approved waste disposal plant.[3][7] Do not release into the environment.[7][10]
References
- 1. This compound | C2H7N.ClH | CID 11198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound 98% - 1000g - SYNTHETIKA [synthetikaeu.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. CAS 557-66-4: this compound | CymitQuimica [cymitquimica.com]
- 5. chembk.com [chembk.com]
- 6. carlroth.com [carlroth.com]
- 7. Page loading... [guidechem.com]
- 8. carlroth.com [carlroth.com]
- 9. エチルアミン 塩酸塩 98% | Sigma-Aldrich [sigmaaldrich.com]
- 10. fishersci.fr [fishersci.fr]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. lgcstandards.com [lgcstandards.com]
- 14. carlroth.com [carlroth.com]
- 15. store.sangon.com [store.sangon.com]
Spectroscopic Analysis of Ethylamine Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for ethylamine (B1201723) hydrochloride, a compound of interest in various research and development applications. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. The presented data is crucial for the structural elucidation, identification, and quality control of ethylamine hydrochloride in a laboratory setting.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For this compound, both ¹H and ¹³C NMR spectra are essential for confirming its identity.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound in a suitable deuterated solvent, such as D₂O, is expected to show two main signals corresponding to the ethyl group's methylene (B1212753) (-CH₂) and methyl (-CH₃) protons. Due to the electron-withdrawing effect of the adjacent positively charged ammonium (B1175870) group (-NH₃⁺), the methylene protons are deshielded and appear at a lower field (higher chemical shift) compared to the methyl protons. The signal for the ammonium protons is often broad and may exchange with the solvent, sometimes making it difficult to observe.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -CH₃ | ~1.3 | Triplet (t) | ~7.3 |
| -CH₂- | ~3.1 | Quartet (q) | ~7.3 |
| -NH₃⁺ | Variable | Broad Singlet (br s) | N/A |
Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.
¹³C NMR Spectral Data
The ¹³C NMR spectrum of this compound is simpler, showing two distinct signals for the two carbon atoms of the ethyl group. Similar to the proton spectrum, the carbon atom of the methylene group is deshielded due to its proximity to the ammonium group and resonates at a higher chemical shift.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| -C H₃ | ~15 |
| -C H₂- | ~40 |
Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by the vibrational frequencies of its constituent bonds.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |
| 3000-3200 | N-H Stretch | Ammonium (-NH₃⁺) | Strong, Broad |
| 2850-2960 | C-H Stretch | Alkyl (-CH₃, -CH₂) | Strong |
| ~1600 | N-H Bend (Asymmetric) | Ammonium (-NH₃⁺) | Medium |
| ~1500 | N-H Bend (Symmetric) | Ammonium (-NH₃⁺) | Medium |
| ~1470 | C-H Bend | Alkyl (-CH₂, -CH₃) | Medium |
| 1000-1200 | C-N Stretch | Amine | Medium |
Mass Spectrometry (MS)
Mass spectrometry is a technique used to measure the mass-to-charge ratio of ions. For this compound, upon entering the mass spectrometer, it is expected to lose HCl and be detected as the ethylamine molecule. The fragmentation pattern provides a fingerprint for the molecule's structure.
| m/z | Relative Intensity (%) | Proposed Fragment |
| 45 | ~35 | [CH₃CH₂NH₂]⁺ (Molecular Ion) |
| 44 | ~30 | [CH₃CHNH₂]⁺ |
| 30 | 100 | [CH₂NH₂]⁺ (Base Peak) |
| 29 | ~15 | [CH₃CH₂]⁺ |
| 28 | ~15 | [CH₂NH]⁺ |
| 27 | ~10 | [C₂H₃]⁺ |
Disclaimer: The mass spectrometry data presented is for ethylamine. The fragmentation of this compound in the gas phase is expected to be nearly identical to that of ethylamine following the loss of the hydrochloride moiety.
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectral data of this compound.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Key parameters include a spectral width of approximately 220 ppm, a larger number of scans compared to ¹H NMR, and a relaxation delay of 2-5 seconds.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare the sample as a KBr (potassium bromide) pellet. Mix a small amount of this compound (1-2 mg) with approximately 100-200 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Perform a background scan with an empty sample holder or a pure KBr pellet.
-
Data Processing: The spectrometer software will automatically process the interferogram to produce the final IR spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile). The concentration should be in the range of 1-10 µg/mL.
-
Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Acquisition: Introduce the sample into the mass spectrometer. For ESI, the sample is infused directly or via liquid chromatography. For EI, the sample is introduced via a direct insertion probe or a gas chromatograph. Acquire the mass spectrum over a suitable m/z range (e.g., 10-100).
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and the major fragment ions.
Spectroscopic Workflow and Structural Correlation
The following diagram illustrates the relationship between the different spectroscopic techniques and the structural information they provide for this compound.
Caption: Workflow of spectroscopic analysis for this compound.
An In-depth Technical Guide to the Amine Functionality of Ethylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethylamine (B1201723) hydrochloride (EtNH₂·HCl), the hydrochloride salt of the primary amine ethylamine, is a versatile and fundamental building block in modern organic and medicinal chemistry. Its significance lies in the reactive primary amine functionality, which serves as a key nucleophile and a proton acceptor in a multitude of chemical transformations. This technical guide provides a comprehensive overview of the core characteristics of the amine group in ethylamine hydrochloride, including its physicochemical properties, reactivity, and methods for its characterization. The information presented herein is intended to be a valuable resource for researchers and professionals engaged in chemical synthesis and drug development, offering detailed experimental protocols and a clear presentation of key data.
Physicochemical Properties of this compound
This compound is a white to off-white crystalline solid that is highly soluble in water.[1] The presence of the hydrochloride salt enhances its stability and ease of handling compared to the volatile free base, ethylamine. The key properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂H₈ClN | [2] |
| Molecular Weight | 81.54 g/mol | [3][4] |
| Appearance | White crystalline powder | [5][6] |
| Melting Point | 107-108 °C | [2][7][8] |
| Solubility | Highly soluble in water; soluble in alcohol.[5] | [5] |
| pKa of Ethylammonium (B1618946) Ion (C₂H₅NH₃⁺) | 10.87 (for ethylamine) | |
| Odor | Slight amine-like | [5] |
Characterization of the Amine Functionality
The primary amine group in this compound can be characterized using a variety of analytical techniques. These methods are crucial for confirming the identity and purity of the compound, as well as for studying its chemical behavior.
Determination of pKa by Potentiometric Titration
The pKa of the conjugate acid of ethylamine (the ethylammonium ion) is a critical parameter that governs the protonation state of the amine at a given pH. This can be experimentally determined by potentiometric titration.
Experimental Protocol: Potentiometric Titration of this compound
Objective: To determine the pKa of the ethylammonium ion.
Materials:
-
This compound
-
Standardized 0.1 M sodium hydroxide (B78521) (NaOH) solution
-
Standardized 0.1 M hydrochloric acid (HCl) solution
-
Deionized water
-
pH meter with a combination glass electrode
-
Magnetic stirrer and stir bar
-
Buret (50 mL)
-
Beaker (250 mL)
-
Volumetric flasks
Procedure:
-
Preparation of this compound Solution: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water in a volumetric flask to prepare a solution of a known concentration (e.g., 0.1 M).
-
Calibration of pH Meter: Calibrate the pH meter using standard buffer solutions of known pH (e.g., pH 4, 7, and 10).[9]
-
Titration Setup: Pipette a known volume (e.g., 50 mL) of the this compound solution into a 250 mL beaker. Place a magnetic stir bar in the beaker and place it on a magnetic stirrer. Immerse the calibrated pH electrode in the solution, ensuring the bulb is fully submerged but does not interfere with the stir bar.
-
Titration: Fill the buret with the standardized 0.1 M NaOH solution. Record the initial pH of the this compound solution. Add the NaOH solution in small increments (e.g., 0.5-1.0 mL) and record the pH after each addition, allowing the reading to stabilize. As the pH begins to change more rapidly, reduce the increment volume. Continue the titration well past the equivalence point.
-
Data Analysis: Plot the measured pH values against the volume of NaOH added to generate a titration curve. The equivalence point is the point of maximum slope on the curve. The pKa can be determined from the pH at the half-equivalence point.[10] Alternatively, a Gran plot or the first and second derivatives of the titration curve can be used for a more accurate determination of the equivalence point.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum of this compound in a suitable solvent (e.g., D₂O) will show characteristic signals for the ethyl group. The methylene (B1212753) protons (-CH₂-) will appear as a quartet, and the methyl protons (-CH₃) will appear as a triplet due to spin-spin coupling. The protons on the nitrogen atom may exchange with the solvent, leading to a broad or absent signal.
-
¹³C NMR: The carbon NMR spectrum will show two distinct signals corresponding to the two carbon atoms of the ethyl group.
Experimental Protocol: NMR Spectroscopy of this compound
Objective: To obtain ¹H and ¹³C NMR spectra of this compound.
Materials:
-
This compound
-
Deuterated solvent (e.g., D₂O, DMSO-d₆)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Sample Preparation: Dissolve a small amount of this compound (typically 5-10 mg) in approximately 0.6-0.7 mL of the chosen deuterated solvent directly in an NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Set the appropriate acquisition parameters for ¹H and ¹³C NMR, including the number of scans, relaxation delay, and spectral width.
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. The chemical shifts are typically referenced to an internal standard (e.g., TMS or the residual solvent peak).
Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its functional groups. Key expected absorptions include:
-
N-H stretching vibrations of the ammonium (B1175870) group (-NH₃⁺) in the region of 3200-2800 cm⁻¹.
-
C-H stretching vibrations of the ethyl group around 2950-2850 cm⁻¹.
-
N-H bending vibrations around 1600-1500 cm⁻¹.
-
C-N stretching vibrations.
Experimental Protocol: FTIR Spectroscopy of this compound
Objective: To obtain the FTIR spectrum of this compound.
Materials:
-
This compound
-
Potassium bromide (KBr) (for pellet method) or Attenuated Total Reflectance (ATR) accessory
-
Mortar and pestle
-
Pellet press
-
FTIR spectrometer
Procedure (KBr Pellet Method):
-
Sample Preparation: Dry the KBr powder to remove any moisture. Grind a small amount of this compound (1-2 mg) with about 100-200 mg of dry KBr in an agate mortar until a fine, homogeneous powder is obtained.[11][12]
-
Pellet Formation: Place the powder mixture into a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.[12]
-
Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.
Procedure (ATR Method):
-
Sample Preparation: Ensure the ATR crystal is clean.
-
Data Acquisition: Place a small amount of the solid this compound sample directly onto the ATR crystal. Apply pressure to ensure good contact and acquire the spectrum.[12]
Reactivity of the Amine Functionality
The primary amine group of ethylamine, which can be liberated from its hydrochloride salt by treatment with a base, is a potent nucleophile and a base. This reactivity is central to its utility in organic synthesis.
Acylation Reactions
Ethylamine readily undergoes acylation with acylating agents such as acetyl chloride or acetic anhydride (B1165640) to form N-ethylamides.[8] A base is often added to neutralize the HCl generated during the reaction.[13]
Experimental Protocol: Acylation of this compound with Acetyl Chloride
Objective: To synthesize N-ethylacetamide from this compound.
Materials:
-
This compound
-
Acetyl chloride
-
A suitable base (e.g., triethylamine (B128534), pyridine)
-
A suitable aprotic solvent (e.g., dichloromethane, THF)
-
Sodium hydroxide (for workup)
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Liberation of Free Amine: Dissolve this compound in water and add a strong base (e.g., NaOH) to liberate the free ethylamine. The ethylamine can then be extracted into an organic solvent. Alternatively, and more conveniently for small-scale reactions, a tertiary amine base like triethylamine can be used in situ.
-
Reaction Setup: Dissolve the ethylamine (or a mixture of this compound and an equivalent of a non-nucleophilic base like triethylamine) in an anhydrous aprotic solvent in a flask equipped with a stir bar and a dropping funnel. Cool the mixture in an ice bath.
-
Addition of Acetyl Chloride: Add a solution of acetyl chloride in the same solvent dropwise to the stirred amine solution. Maintain the low temperature during the addition.
-
Reaction Completion and Workup: After the addition is complete, allow the reaction to stir at room temperature until completion (monitor by TLC). Quench the reaction with water or a dilute aqueous acid. Separate the organic layer, wash it with a saturated sodium bicarbonate solution and brine, dry it over an anhydrous drying agent (e.g., Na₂SO₄), and concentrate it under reduced pressure to obtain the crude N-ethylacetamide.
-
Purification: The crude product can be purified by distillation or recrystallization.
Sulfonamide Synthesis
This compound can be used to synthesize sulfonamides by reacting the free amine with a sulfonyl chloride in the presence of a base.[6] Sulfonamides are an important class of compounds with various applications, including in pharmaceuticals.
Experimental Protocol: Synthesis of N-ethylbenzenesulfonamide
Objective: To synthesize a sulfonamide from this compound.
Materials:
-
This compound
-
Benzenesulfonyl chloride
-
Pyridine (B92270) or another suitable base
-
Dichloromethane (DCM) or another suitable solvent
-
Dilute hydrochloric acid (for workup)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a flask, dissolve this compound and an excess of pyridine (which acts as both a base and a solvent) in DCM. Cool the solution in an ice bath.
-
Addition of Sulfonyl Chloride: Slowly add benzenesulfonyl chloride to the stirred solution.
-
Reaction and Workup: Allow the reaction mixture to warm to room temperature and stir until the reaction is complete. Pour the mixture into dilute HCl to neutralize the excess pyridine. Extract the product with an organic solvent. Wash the organic layer with water and brine, dry it over an anhydrous drying agent, and remove the solvent under reduced pressure.
-
Purification: The crude sulfonamide can be purified by recrystallization or column chromatography.
Alkylation Reactions
The amine functionality of ethylamine can be alkylated by reaction with alkyl halides. However, this reaction is often difficult to control and can lead to a mixture of primary, secondary, tertiary, and even quaternary ammonium salts due to the increasing nucleophilicity of the alkylated products.[14][15] Using a large excess of the amine can favor the formation of the mono-alkylated product.
Reactions with Aldehydes and Ketones
Primary amines like ethylamine react with aldehydes and ketones to form imines (Schiff bases).[16][17][18] This condensation reaction is typically acid-catalyzed and involves the elimination of a water molecule. The reaction is reversible and the pH needs to be carefully controlled.[16][17][18]
Applications in Drug Development and Organic Synthesis
The amine functionality of this compound makes it a crucial starting material and intermediate in the synthesis of a wide range of organic molecules, including:
-
Pharmaceuticals: It is a precursor for the synthesis of various drugs.[1]
-
Agrochemicals: Used in the production of herbicides and other crop protection agents.[1]
-
Peptide Synthesis: Ethylamine can be used to form C-terminal ethylamides of peptides, which can enhance their biological activity and stability.[19]
-
Polymer Chemistry: It is used in the functionalization of polymers and resins.[5]
Conclusion
This compound is a fundamentally important reagent whose utility is derived from the versatile reactivity of its primary amine functionality. A thorough understanding of its physicochemical properties, methods of characterization, and its reactions is essential for its effective application in research and development. This guide has provided a detailed overview of these aspects, including practical experimental protocols, to aid scientists and professionals in leveraging the full potential of this valuable chemical building block.
References
- 1. Potentiometric titration [protocols.io]
- 2. rsc.org [rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Sulfonamides and Evaluation of Their Histone Deacetylase (HDAC) Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sulfonamide - Wikipedia [en.wikipedia.org]
- 7. Hydroxylamine, n-ethyl-, hydrochloride [webbook.nist.gov]
- 8. Write acetylation reaction of A Ethyl amine B Diet class 12 chemistry CBSE [vedantu.com]
- 9. uobabylon.edu.iq [uobabylon.edu.iq]
- 10. scribd.com [scribd.com]
- 11. eng.uc.edu [eng.uc.edu]
- 12. drawellanalytical.com [drawellanalytical.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. CN101279998A - Preparation of C-terminal ethylamine polypeptides and derivates thereof - Google Patents [patents.google.com]
The Role of Ethylamine Hydrochloride as an Electron Donor in Reactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethylamine (B1201723) hydrochloride (EtNH₂·HCl), the salt of the primary amine ethylamine, is a versatile reagent in organic synthesis. While its role as a base and a precursor for various functional groups is well-established, its capacity to act as an electron donor is of increasing interest, particularly in the context of modern synthetic methodologies such as photoredox catalysis. This technical guide provides an in-depth exploration of the fundamental principles, experimental considerations, and potential applications of ethylamine hydrochloride as an electron donor in chemical reactions.
Core Principles: Electron Donation by Ethylamine
Ethylamine, and by extension its hydrochloride salt under appropriate conditions, can function as an electron donor due to the lone pair of electrons on the nitrogen atom. The donation of an electron results in the formation of an ethylamine radical cation (EtNH₂•⁺). This single-electron transfer (SET) process is the cornerstone of its application in various redox reactions.
The hydrochloride salt itself is not directly the electron-donating species. In a reaction mixture, an equilibrium exists between the protonated form (ethylammonium chloride) and the free base (ethylamine). The free base is the active electron donor. The position of this equilibrium, and thus the availability of the electron-donating species, is dependent on the pH of the medium and the presence of other bases.
Quantitative Data: Electrochemical Properties
Understanding the redox potential of ethylamine is crucial for predicting its behavior as an electron donor and for designing efficient chemical transformations. Cyclic voltammetry is a key technique for determining these properties.
| Parameter | Value | Conditions | Reference Electrode |
| Standard Redox Potential (E°) | 0.13 V | 1 M Ethylamine, 1 M NaOH | Reversible Hydrogen Electrode (RHE) |
Note: The redox potential is a critical parameter for designing photoredox catalytic cycles, as the oxidation potential of the donor must be sufficiently low to reduce the excited state of the photocatalyst.
Experimental Protocols
Measurement of Redox Potential via Cyclic Voltammetry
This protocol outlines a general procedure for determining the oxidation potential of ethylamine.
Materials:
-
Working Electrode (e.g., Glassy Carbon Electrode)
-
Reference Electrode (e.g., Ag/AgCl)
-
Counter Electrode (e.g., Platinum wire)
-
Potentiostat
-
Electrochemical cell
-
This compound
-
Supporting electrolyte (e.g., 0.1 M Tetrabutylammonium perchlorate (B79767) in acetonitrile)
-
Solvent (e.g., Acetonitrile)
-
Inert gas (e.g., Argon or Nitrogen)
Procedure:
-
Prepare a solution of the supporting electrolyte in the chosen solvent.
-
Dissolve a known concentration of this compound in the electrolyte solution. To ensure the presence of the free amine, a non-nucleophilic base may be added if the solvent is not basic.
-
Assemble the three-electrode cell with the prepared solution.
-
Purge the solution with an inert gas for 15-20 minutes to remove dissolved oxygen. Maintain an inert atmosphere above the solution during the experiment.
-
Connect the electrodes to the potentiostat.
-
Perform a cyclic voltammetry scan over a potential range expected to encompass the oxidation of ethylamine. The scan rate can be varied (e.g., 50-200 mV/s) to investigate the electrochemical behavior.
-
The potential at which the anodic peak current is observed corresponds to the oxidation potential of ethylamine.
General Protocol for a Photoredox-Catalyzed Reaction Using an Amine as a Sacrificial Electron Donor
While specific protocols for this compound are not widely published, the following general procedure, based on reactions with other amines, can serve as a starting point for methodology development.
Materials:
-
Photoreactor (e.g., with a blue LED light source, λ ≈ 450 nm)
-
Reaction vessel (e.g., Schlenk tube or vial)
-
Photocatalyst (e.g., Ru(bpy)₃Cl₂ or an organic dye)
-
Substrate
-
Reagent
-
This compound
-
Base (if necessary, to generate the free amine)
-
Anhydrous, deoxygenated solvent (e.g., Acetonitrile, DMF)
-
Magnetic stirrer
Procedure:
-
To the reaction vessel, add the substrate, reagent, photocatalyst (typically 1-5 mol%), and this compound (often used in stoichiometric or excess amounts as a sacrificial donor).
-
If required, add a base to neutralize the hydrochloride and generate the free ethylamine in situ.
-
Add the anhydrous, deoxygenated solvent under an inert atmosphere.
-
Seal the vessel and place it in the photoreactor.
-
Irradiate the reaction mixture with the light source while stirring vigorously. The reaction temperature is typically maintained at room temperature.
-
Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, GC-MS, LC-MS).
-
Upon completion, quench the reaction and perform a standard aqueous work-up.
-
Purify the product by column chromatography or other suitable methods.
Signaling Pathways and Logical Relationships
The role of this compound as a precursor to the electron-donating ethylamine in a photoredox catalytic cycle can be visualized as follows.
The experimental workflow for investigating the role of this compound as an electron donor can be summarized in the following diagram.
Ethylamine Hydrochloride: A Cornerstone Precursor in Modern Pharmaceutical Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Ethylamine (B1201723) hydrochloride, a simple yet versatile primary amine salt, serves as a critical building block in the synthesis of a wide array of active pharmaceutical ingredients (APIs). Its utility stems from the reactivity of the ethylamino group, which readily participates in nucleophilic substitution and addition reactions, forming the backbone of many complex drug molecules. This technical guide provides a comprehensive overview of the role of ethylamine hydrochloride as a precursor in the synthesis of key pharmaceuticals, including the antidepressant agomelatine (B1665654), the local anesthetic lidocaine, and the beta-blocker propranolol (B1214883). Detailed experimental protocols, quantitative data, and reaction pathway visualizations are presented to offer a thorough understanding for researchers and drug development professionals.
Physicochemical Properties of this compound
A solid understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis. As a white crystalline solid, it is more stable and easier to handle than its volatile free-base counterpart, ethylamine.[1][2] It is highly soluble in water and soluble in alcohols.[1][2]
| Property | Value | References |
| Chemical Formula | C₂H₈ClN | [2] |
| Molar Mass | 81.54 g/mol | [2] |
| Appearance | White crystalline powder | [2] |
| Melting Point | 107-108 °C | [3] |
| Solubility | Highly soluble in water, soluble in alcohol | [1][2] |
Agomelatine Synthesis: A Case Study in Direct Precursor Utilization
Agomelatine, a melatonergic agonist and 5-HT₂C antagonist used for the treatment of major depressive disorder, provides a direct example of the incorporation of the ethylamine moiety from a precursor.[4][5] A key intermediate in its synthesis is 2-(7-methoxy-1-naphthyl)ethylamine, which is often prepared and isolated as its hydrochloride salt for stability and ease of handling.[6][7]
The synthesis of agomelatine can be broadly divided into two main stages: the formation of the key intermediate 2-(7-methoxy-1-naphthyl)this compound and its subsequent acylation.
Experimental Protocol: Synthesis of Agomelatine
Step 1: Synthesis of 2-(7-methoxy-1-naphthyl)this compound
This intermediate can be synthesized from 7-methoxy-1-tetralone. The process involves the conversion of the tetralone to 2-(7-methoxy-1-naphthyl)acetonitrile, followed by reduction.[6]
-
Reaction: 7-methoxy-1-naphthylacetonitrile (B18921) is subjected to catalytic hydrogenation.
-
Reagents and Conditions:
-
Starting Material: 7-methoxy-1-naphthylacetonitrile (20g)
-
Solvent: Ethanol (B145695) (200 mL)
-
Catalyst: Raney Nickel (5g)
-
Reagent: Ammonia water (40 mL)
-
Hydrogen Pressure: 3-3.5 MPa
-
Temperature: 30°C
-
Reaction Time: 12 hours
-
-
Work-up: The Raney Nickel is removed by filtration. The ethanol is distilled off under reduced pressure to yield 7-methoxy-1-naphthylethylamine as a brown oil.[7] The oil is then dissolved in ethyl acetate (B1210297), and the solution's pH is adjusted to 3.0 with concentrated hydrochloric acid to precipitate the hydrochloride salt.[7]
-
Yield: 19g of 2-(7-methoxy-1-naphthyl)this compound.[7]
Step 2: Acylation to Agomelatine
The final step is the acylation of the amine hydrochloride.
-
Reaction: N-acetylation of 2-(7-methoxy-1-naphthyl)this compound.
-
Reagents and Conditions:
-
Starting Material: 2-(7-methoxy-1-naphthyl)this compound (10g)
-
Solvent: Ethyl acetate (100 mL)
-
Base: Triethylamine (10.6g)
-
Acylating Agent: Acetyl chloride (4g) dissolved in ethyl acetate (20 mL)
-
Temperature: -5 to 0°C
-
-
Work-up: After the reaction is complete (monitored by TLC), the mixture is brought to room temperature and stirred for 1 hour. The crude product is then purified by recrystallization.[7]
-
Yield and Purity: A large-scale preparation reported a final yield of 85% with a purity of 99.9% (by HPLC).[8]
Quantitative Data for Agomelatine Synthesis
| Step | Starting Material | Key Reagents | Product | Yield | Purity | Reference |
| 1 | 7-methoxy-1-naphthylacetonitrile | Raney Ni, H₂, NH₃·H₂O, HCl | 2-(7-methoxy-1-naphthyl)ethylamine HCl | ~95% | - | [7] |
| 2 | 2-(7-methoxy-1-naphthyl)ethylamine HCl | Acetyl chloride, Triethylamine | Agomelatine | 85% | 99.9% | [8] |
Reaction Pathway for Agomelatine Synthesis
References
- 1. homework.study.com [homework.study.com]
- 2. Synthesis method of propranolol hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN113511979A - Synthesis method and application of propranolol - Google Patents [patents.google.com]
- 4. bmj.com [bmj.com]
- 5. Synthesis and pharmacological evaluation of a series of the agomelatine analogues as melatonin MT1 /MT2 agonist and 5-HT2C antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-(7-Methoxy-1-naphthyl)this compound | CAS:139525-77-2 | Miscellaneous | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. Method for preparing Agomelatine N-[2-(7-methoxynaphthalene-1-yl)ethyl] acetamide - Eureka | Patsnap [eureka.patsnap.com]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Industrial Manufacturing of Ethylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethylamine (B1201723) hydrochloride (C₂H₅NH₃Cl), a crucial building block in organic synthesis, finds extensive applications in the pharmaceutical and agrochemical industries. Its production is a multi-step process that begins with the synthesis of ethylamine, followed by its conversion to the hydrochloride salt and subsequent purification. This technical guide provides a comprehensive overview of the predominant industrial manufacturing processes, detailing reaction pathways, process parameters, and purification methodologies.
Industrial Synthesis of Ethylamine
The industrial production of ethylamine is primarily achieved through two main routes: the reaction of ethanol (B145695) with ammonia (B1221849) and the reductive amination of acetaldehyde (B116499).[1][2]
Amination of Ethanol
The most common industrial method for producing ethylamine involves the catalytic reaction of ethanol with ammonia. This process, however, also yields diethylamine (B46881) and triethylamine (B128534) as by-products.[1] The selectivity towards monoethylamine can be influenced by the molar ratio of the reactants and other process conditions.
Experimental Protocol:
-
Feed Preparation: Anhydrous ethanol and a molar excess of ammonia are vaporized and thoroughly mixed.
-
Catalytic Reaction: The gaseous mixture is passed through a fixed-bed reactor containing a solid catalyst. Commonly used catalysts include nickel or copper supported on alumina (B75360) (Al₂O₃).
-
Reaction Conditions: The reaction is typically carried out at a temperature range of 150-230°C and a pressure of 3-25 MPa.[1]
-
Product Separation: The reaction mixture, containing ethylamine, diethylamine, triethylamine, unreacted ammonia, and water, is cooled and subsequently separated by fractional distillation to isolate the desired ethylamine.
Reductive Amination of Acetaldehyde
An alternative large-scale production method is the reductive amination of acetaldehyde. This process involves the reaction of acetaldehyde with ammonia and hydrogen over a hydrogenation catalyst.[1]
Experimental Protocol:
-
Reactant Feed: Acetaldehyde, ammonia, and hydrogen are introduced into a reactor.
-
Catalysis: The reaction is catalyzed by a nickel-based catalyst.
-
Reaction Conditions: The process is typically conducted at temperatures between 100-160°C.[1]
-
Product Formation: The acetaldehyde and ammonia first react to form an imine intermediate, which is then hydrogenated to ethylamine.
-
Separation: Similar to the ethanol amination process, the resulting mixture of amines is purified by fractional distillation.
Table 1: Comparison of Industrial Ethylamine Synthesis Methods
| Synthesis Method | Starting Materials | Catalyst/Reagent | Temperature (°C) | Pressure (MPa) | Key By-products |
| Amination of Ethanol | Ethanol, Ammonia | Ni or Cu on Al₂O₃ | 150 - 230 | 3 - 25 | Diethylamine, Triethylamine |
| Reductive Amination of Acetaldehyde | Acetaldehyde, Ammonia, Hydrogen | Nickel-based | 100 - 160 | Atmospheric to slightly elevated | Diethylamine, Triethylamine |
Synthesis of Ethylamine Hydrochloride
The conversion of ethylamine to its hydrochloride salt is a straightforward acid-base neutralization reaction.
Reaction:
C₂H₅NH₂ + HCl → C₂H₅NH₃⁺Cl⁻[3]
Industrial-Scale Experimental Protocol:
-
Reaction Setup: A solution of ethylamine in a suitable solvent (e.g., isopropanol, ethanol, or water) is charged into a glass-lined or other corrosion-resistant reactor equipped with cooling and stirring capabilities.
-
Acid Addition: Concentrated hydrochloric acid is added slowly to the ethylamine solution with vigorous agitation. The reaction is highly exothermic, and the temperature must be carefully controlled to prevent excessive heat generation.
-
Crystallization: As the reaction proceeds, this compound, being less soluble in the solvent than the free base, precipitates out of the solution. Cooling the mixture further promotes crystallization.
-
Isolation: The solid this compound is isolated from the reaction mixture using industrial filtration equipment, such as a centrifuge or a filter press.
-
Washing: The isolated crystals are washed with a small amount of cold solvent to remove any residual impurities.
-
Drying: The purified this compound is dried under vacuum to remove any remaining solvent.
Purification of this compound
For applications requiring high purity, such as in the pharmaceutical industry, the crude this compound undergoes further purification, typically by recrystallization.
Experimental Protocol for Recrystallization:
-
Dissolution: The crude this compound is dissolved in a minimal amount of a suitable hot solvent. The choice of solvent is critical; ethanol is a commonly used solvent.[1]
-
Hot Filtration (Optional): If insoluble impurities are present, the hot solution is filtered to remove them.
-
Crystallization: The hot, saturated solution is allowed to cool slowly and without agitation. This slow cooling promotes the formation of large, pure crystals.
-
Isolation: The recrystallized this compound is collected by filtration.
-
Drying: The final product is dried under vacuum to ensure the complete removal of the recrystallization solvent.
Table 2: Solubility of this compound
| Solvent | Solubility | Reference |
| Water | Highly soluble | [4] |
| Ethanol | Soluble | [1] |
Process Flow and Logic Diagrams
Industrial Production of Ethylamine from Ethanol and Ammonia
Caption: Process flow for ethylamine synthesis via ethanol amination.
Synthesis and Purification of this compound
Caption: Workflow for this compound synthesis and purification.
Quality Control and Safety
Quality Control: The purity of the final this compound product is typically assessed using techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and melting point analysis.[5][6]
Safety Precautions: Ethylamine is a flammable and corrosive gas with a strong ammonia-like odor. This compound is a skin and eye irritant.[7] Industrial manufacturing processes must adhere to strict safety protocols, including the use of personal protective equipment (PPE), adequate ventilation, and handling in closed systems to minimize exposure.[8]
Conclusion
The industrial manufacturing of this compound is a well-established process involving the synthesis of ethylamine, primarily from ethanol or acetaldehyde, followed by a neutralization reaction with hydrochloric acid and subsequent purification. The choice of the initial ethylamine synthesis route depends on economic factors and the desired product distribution. Careful control of reaction conditions and rigorous purification steps are essential to obtain high-purity this compound suitable for its diverse applications in the pharmaceutical and chemical industries.
References
- 1. Sciencemadness Discussion Board - Ethylamine Synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. Ethylamine - Wikipedia [en.wikipedia.org]
- 3. Show how ethylamine (C2H5NH2) reacts with hydrochloric acid to fo... | Study Prep in Pearson+ [pearson.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. CN109765305B - High performance liquid detection method for 2-chlorothis compound - Google Patents [patents.google.com]
- 6. Hydroxylamine hydrochloride - analysis - Analytice [analytice.com]
- 7. Page loading... [guidechem.com]
- 8. lgcstandards.com [lgcstandards.com]
Thermochemical Profile of Ethylamine Hydrochloride: A Technical Guide for Researchers
An In-depth Examination of the Thermodynamic Properties, Experimental Determination, and Theoretical Framework for Ethylamine (B1201723) Hydrochloride and Related Alkylammonium Chlorides.
This technical guide provides a comprehensive overview of the available thermochemical data for ethylamine hydrochloride (also known as ethylammonium (B1618946) chloride, C₂H₅NH₃Cl). The document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the energetic properties of this compound. This guide synthesizes key data, details relevant experimental methodologies, and presents a theoretical framework for the determination of thermochemical parameters.
Quantitative Thermochemical Data
Thermochemical data for simple amine hydrochlorides is crucial for understanding their stability, reactivity, and behavior in various chemical and biological systems. While a complete dataset for this compound is not exhaustively compiled in a single source, key values can be found in the literature, and trends can be elucidated by examining related compounds.
Table 1: Standard Enthalpy of Formation for Alkylammonium Chlorides
| Compound | Formula | State | ΔfH⦵ (kJ/mol) |
| This compound | C₂H₅NH₂·HCl | solid | -302.1 ± 0.8[1] |
| Dithis compound | (C₂H₅)₂NH·HCl | solid | -356.5 ± 0.9[1] |
| Trithis compound | (C₂H₅)₃N·HCl | solid | -385.8[2] |
| Mthis compound | CH₃NH₂·HCl | solid | - |
| Ammonium Chloride | NH₄Cl | solid | -314.4 |
Note: The standard enthalpy of formation (ΔfH⦵) refers to the enthalpy change when one mole of a substance in its standard state is formed from its constituent elements in their standard states at 298.15 K and 1 bar.
Table 2: Other Thermochemical and Physical Properties of this compound and Related Compounds
| Property | This compound | n-Amyl Amine Hydrochloride | Trithis compound |
| Molar Mass ( g/mol ) | 81.55[3] | 123.62 | 137.65[4] |
| Melting Point (°C) | 107 - 108[3] | - | 254[2] |
| Density (g/cm³) | 1.216 (at 20°C)[3] | - | 1.0689 (at 21°C)[2] |
| Heat Capacity, Cp,solid (J/mol·K) | Data not available | 213.38 (at 278.19 K)[5] | Data not available |
| Standard Molar Entropy, S° (J/mol·K) | Data not available | - | Data not available |
Experimental Protocols for Thermochemical Data Determination
The determination of thermochemical data for compounds like this compound relies on precise calorimetric techniques. The following sections describe the general experimental methodologies employed.
2.1 Determination of Enthalpy of Formation
The standard enthalpy of formation of alkylammonium halides, including this compound, is typically determined using solution-reaction calorimetry.[1] This method involves measuring the heat changes associated with a series of reactions that can be combined in a thermochemical cycle (Hess's Law) to calculate the desired enthalpy of formation.
A common approach involves dissolving the amine hydrochloride salt in a suitable solvent and measuring the enthalpy of solution. By combining this with the known enthalpies of formation of the other reactants and products in a well-defined reaction, the enthalpy of formation of the salt can be calculated.
2.2 Bomb Calorimetry for Enthalpy of Combustion
For organic compounds, the standard enthalpy of formation can also be derived from the enthalpy of combustion, which is measured using a bomb calorimeter.[6][7][8]
Experimental Workflow:
-
Sample Preparation: A precisely weighed pellet of the organic compound (e.g., ethylamine) is placed in a sample holder within a high-pressure vessel known as a "bomb."[6][7] A fuse wire is positioned in contact with the sample.
-
Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.[6][9][7]
-
Calorimeter Assembly: The bomb is submerged in a known quantity of water in an insulated container (the calorimeter). The initial temperature of the water is recorded.[8]
-
Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The combustion reaction releases heat, which is absorbed by the bomb and the surrounding water, causing a temperature rise. The temperature is monitored and recorded at regular intervals until it reaches a maximum and then begins to cool.[6][8]
-
Calculation: The heat capacity of the calorimeter is determined by calibrating it with a substance of known heat of combustion, such as benzoic acid. The heat of combustion of the sample is then calculated from the observed temperature change and the heat capacity of the calorimeter. The standard enthalpy of formation is subsequently derived using Hess's Law, incorporating the standard enthalpies of formation of the combustion products (CO₂, H₂O, N₂, HCl).
2.3 Differential Scanning Calorimetry (DSC) for Heat Capacity
Differential scanning calorimetry is a technique used to measure the heat capacity of a substance.[10] It works by comparing the heat flow required to increase the temperature of a sample to that of a reference material.
Experimental Workflow:
-
Sample Preparation: A small, accurately weighed sample of this compound is hermetically sealed in a sample pan. An empty pan is used as a reference.
-
Measurement: The sample and reference pans are placed in the DSC instrument and subjected to a controlled temperature program (e.g., a linear heating rate).
-
Data Analysis: The DSC instrument measures the difference in heat flow between the sample and the reference. This differential heat flow is directly proportional to the heat capacity of the sample.
Signaling Pathways and Logical Relationships
While this compound itself is not typically involved in complex biological signaling pathways in the same manner as signaling molecules, its formation and dissociation are governed by fundamental chemical principles. The thermochemical cycles used to determine its enthalpy of formation provide a logical relationship between different chemical reactions.
Below is a Graphviz diagram illustrating a general thermochemical cycle for the determination of the standard enthalpy of formation of an amine hydrochloride (RNH₃Cl).
Caption: Thermochemical cycle for an amine hydrochloride.
This diagram illustrates how the enthalpy of formation of an amine hydrochloride can be determined by relating it to other known thermochemical quantities such as the enthalpy of formation of the gaseous amine and hydrogen chloride, the proton affinity of the amine, and the lattice energy of the salt.
The following diagram illustrates the general experimental workflow for bomb calorimetry.
Caption: Workflow for Bomb Calorimetry.
This flowchart outlines the sequential steps involved in determining the heat of combustion of a substance using a bomb calorimeter, a key process for obtaining the standard enthalpy of formation.
References
- 1. Standard enthalpies of formation and lattice energies of alkylammonium halides. Part 2. Ethylammonium halides - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. triethylammonium chloride [chemister.ru]
- 3. Ethylammonium chloride(557-66-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. Trithis compound | C6H15N.ClH | CID 11130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N-amyl amine hydrochloride [webbook.nist.gov]
- 6. ivypanda.com [ivypanda.com]
- 7. web.williams.edu [web.williams.edu]
- 8. ME 354 Lab - Bomb Calorimeter Experiment [www2.latech.edu]
- 9. nsuworks.nova.edu [nsuworks.nova.edu]
- 10. "Thermophysical Properties of Aqueous Amine Salts for closed Air Cabin " by Mahmud R. Yusuf, Isabela Flores et al. [jagworks.southalabama.edu]
Methodological & Application
Application Notes and Protocols for the Use of Hydrochloride Salts in Peptide Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate field of peptide synthesis, the formation of the amide bond between two amino acid residues is a critical step that demands high efficiency, minimal side reactions, and preservation of stereochemical integrity. Hydrochloride salts play a pivotal role in this process, not as direct coupling agents themselves, but as essential components that enhance the stability, solubility, and handling of key reagents. This document provides detailed application notes and protocols on the use of hydrochloride salts in peptide coupling reactions, with a focus on the widely used coupling agent 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC HCl) and the use of amino acid ester hydrochlorides as amine components.
The term "ethylamine hydrochloride" as a direct participant in standard peptide coupling is not common; it is likely a misnomer for the prevalent use of hydrochloride salts of more complex molecules central to peptide synthesis. This guide will clarify these applications and provide researchers with the necessary information for successful peptide synthesis.
The Role of Hydrochloride Salts in Peptide Coupling
Hydrochloride salts are integral to peptide synthesis for two primary reasons:
-
Enhanced Stability and Solubility of Coupling Agents : Reagents like EDC are often supplied as hydrochloride salts.[1] This salt form improves the reagent's stability for storage and handling. EDC HCl is also water-soluble, which is advantageous for conjugating biomolecules in aqueous environments and simplifies the removal of byproducts during workup.[2][3]
-
Stabilization of Amine Components : The amine-functionalized amino acid or peptide fragment is frequently used as a hydrochloride salt (e.g., H-Gly-OMe·HCl). This protects the reactive amine group, enhances the compound's stability, and makes it easier to handle as a crystalline solid. Before the coupling reaction, the hydrochloride salt must be neutralized with a non-nucleophilic base to liberate the free amine, which can then react with the activated carboxylic acid.[4]
Key Reagents and Their Applications
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide Hydrochloride (EDC HCl)
EDC HCl is a zero-length crosslinker that facilitates the formation of an amide bond by activating the carboxyl group of an N-protected amino acid. This activation proceeds through the formation of a highly reactive O-acylisourea intermediate, which is then susceptible to nucleophilic attack by the amine group of the incoming amino acid.
Advantages of using EDC HCl:
-
Water Solubility : Allows for reactions in aqueous media and simplifies purification, as the urea (B33335) byproduct is also water-soluble and can be removed by aqueous extraction.[2][3]
-
Mild Reaction Conditions : Facilitates coupling at ambient temperatures, preserving the integrity of sensitive functional groups.[2]
-
Versatility : Effective for a wide range of carboxylic acids and amines.[2]
To minimize the risk of racemization and improve reaction efficiency, EDC HCl is often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS). These additives react with the O-acylisourea intermediate to form a more stable activated ester, which is less prone to racemization.[3]
Amino Acid Ester Hydrochlorides
The C-terminally protected amino acid is often introduced into the reaction as a hydrochloride salt. This necessitates an in-situ neutralization step to generate the free amine required for the coupling reaction. Common bases used for this purpose include diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM).
Data Presentation: Comparison of Coupling Conditions
The choice of coupling reagents and additives can significantly impact the yield and purity of the resulting peptide. The following table summarizes typical outcomes for the synthesis of a dipeptide, Boc-L-Phe-D-Ala-OtBu, using different coupling protocols.
| Coupling Protocol | Carboxylic Acid Component | Amine Component | Coupling Reagent(s) | Base | Typical Yield (%) | Purity (%) | Reference |
| Protocol 1 | Boc-Phe-OH | H-D-Ala-OtBu·HCl | EDC HCl, HOBt | DIPEA | 85-95 | >98 | |
| Protocol 2 | Boc-Phe-OH | H-D-Ala-OtBu·HCl | DCC, HOBt | NMM | 80-90 | >98 |
Experimental Protocols
Protocol 1: Peptide Coupling using EDC HCl and HOBt
This protocol describes the synthesis of a dipeptide using EDC HCl as the coupling agent and HOBt as an additive to suppress racemization.
Materials:
-
N-protected amino acid (e.g., Boc-Phe-OH)
-
Amino acid ester hydrochloride (e.g., H-D-Ala-OtBu·HCl)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine (saturated NaCl solution)
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
Neutralization of the Amine Component:
-
Dissolve the amino acid ester hydrochloride (1.0 eq) in anhydrous DCM.
-
Add DIPEA (1.1 eq) to the solution.
-
Stir the mixture at room temperature for 15-20 minutes to neutralize the hydrochloride salt and generate the free amine.
-
-
Activation of the Carboxylic Acid:
-
In a separate flask, dissolve the N-protected amino acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC HCl (1.2 eq) to the cooled solution and stir for 10-15 minutes at 0 °C to pre-activate the carboxylic acid.
-
-
Coupling Reaction:
-
Add the neutralized amine solution from step 1 to the activated carboxylic acid solution from step 2.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
-
Work-up:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using a suitable solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to yield the pure dipeptide.
-
Protocol 2: Peptide Purification
Purification is a critical step to remove unreacted starting materials, reagents, and byproducts.
Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent, often the mobile phase A.
-
Stationary Phase: A C18-modified silica column is standard for peptide purification.[5]
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in water.
-
B: 0.1% TFA in acetonitrile.
-
-
Gradient Elution: Start with a high concentration of mobile phase A. Gradually increase the concentration of mobile phase B to elute the peptide. The hydrophobicities of the peptide and impurities will determine their retention times.[5]
-
Detection: Monitor the elution at 210–220 nm.[5]
-
Fraction Collection: Collect fractions containing the target peptide.
-
Analysis and Pooling: Analyze the purity of the collected fractions by analytical HPLC. Pool the fractions that meet the desired purity.
-
Lyophilization: Freeze-dry the pooled fractions to obtain the purified peptide as a white powder.
Mandatory Visualizations
Caption: General workflow for solution-phase peptide synthesis.
Caption: Mechanism of EDC/HOBt mediated peptide coupling.
References
Application Notes and Protocols for Reductive Amination with Ethylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reductive amination is a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen bonds. This reaction is of paramount importance in medicinal chemistry and drug discovery for the synthesis of a vast array of amine-containing compounds, which are prevalent in biologically active molecules.[1][2][3][4] The process typically involves the reaction of a carbonyl compound (an aldehyde or a ketone) with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.[5][6] This one-pot procedure is highly valued for its efficiency and operational simplicity.[1][6]
Ethylamine (B1201723) hydrochloride serves as a readily available and convenient source of ethylamine for these transformations. The use of the hydrochloride salt often necessitates the addition of a base to liberate the free amine in situ. This document provides a detailed protocol for the reductive amination of carbonyl compounds using ethylamine hydrochloride, with a focus on the use of sodium triacetoxyborohydride (B8407120) (STAB) as a mild and selective reducing agent.[7][8][9]
Key Advantages of Reductive Amination
-
High Versatility: A wide variety of aldehydes and ketones can be coupled with ethylamine to produce a diverse range of secondary amines.
-
High Efficiency: The reaction often proceeds with high yields and selectivity, minimizing the formation of byproducts.[7][8]
-
Functional Group Tolerance: Modern reducing agents like sodium triacetoxyborohydride are compatible with a broad range of functional groups, allowing for the synthesis of complex molecules.[7][8]
-
Control over Stoichiometry: Reductive amination offers a more controlled alternative to direct alkylation of amines, which can often lead to overalkylation.[7][10]
Reaction Mechanism
The reductive amination process occurs in two main steps within a single reaction vessel:
-
Imine/Iminium Ion Formation: The nucleophilic nitrogen of ethylamine attacks the electrophilic carbonyl carbon of the aldehyde or ketone, forming a hemiaminal intermediate. This is followed by the loss of a water molecule to generate an imine. Under the typically neutral to weakly acidic reaction conditions, the imine can be protonated to form a more electrophilic iminium ion.[6]
-
Reduction: A selective reducing agent, such as sodium triacetoxyborohydride, is then used to reduce the C=N double bond of the imine or iminium ion to the corresponding amine.[5][7] STAB is particularly effective as it is less basic and more sterically hindered than other borohydrides, making it highly selective for the reduction of the protonated imine over the starting carbonyl compound.[7][8][9]
Experimental Workflow Diagram
Caption: Experimental workflow for reductive amination.
Detailed Experimental Protocol
This protocol describes a general procedure for the reductive amination of an aldehyde with this compound using sodium triacetoxyborohydride.
Materials:
-
Aldehyde (1.0 mmol, 1.0 equiv)
-
This compound (1.1 mmol, 1.1 equiv)
-
Sodium triacetoxyborohydride (STAB) (1.5 mmol, 1.5 equiv)
-
Triethylamine (B128534) (2.5 mmol, 2.5 equiv)
-
Anhydrous Dichloromethane (B109758) (DCM) or 1,2-Dichloroethane (DCE) (10 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add the aldehyde (1.0 mmol) and this compound (1.1 mmol).
-
Solvent and Base Addition: Add anhydrous dichloromethane (10 mL) to the flask, followed by the addition of triethylamine (2.5 mmol) at room temperature.
-
Imine Formation: Stir the resulting mixture vigorously for 1 hour at room temperature to facilitate the formation of the imine intermediate.
-
Reduction: To this mixture, add sodium triacetoxyborohydride (1.5 mmol) portion-wise.
-
Reaction Monitoring: Stir the reaction at room temperature for an additional 4-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (10 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.[5]
-
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the desired N-ethylated amine.
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected yields for the reductive amination of various aldehydes with an amine hydrochloride salt, based on literature precedents.
| Carbonyl Substrate | Amine Salt | Reducing Agent | Solvent | Time (h) | Yield (%) |
| m-Anisaldehyde | Dimethylamine HCl | NaBH(OAc)₃ | THF | 1 | 77 |
| Benzaldehyde | Ammonium Acetate | NaBH(OAc)₃ | DCE | 18 | 96 |
| Cyclohexanone | Ammonium Acetate | NaBH(OAc)₃ | DCE | 18 | 88 |
| Heptanal | Benzylamine | NaBH(OAc)₃ | DCE | 18 | 95 |
Data adapted from similar reductive amination procedures. Yields are indicative and may vary depending on the specific substrate and reaction conditions.[7][11]
Signaling Pathways and Applications
The secondary amines synthesized through this protocol are valuable building blocks in the development of new therapeutic agents. Many biologically active compounds, including those targeting the central nervous system, cardiovascular system, and those with anticancer or antiviral properties, contain secondary or tertiary amine functionalities.[1][3] Reductive amination is a key C-N bond-forming reaction utilized in the pharmaceutical industry for the synthesis of these drug candidates.[1][3] The ability to introduce an ethyl group selectively allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity and basicity, which can significantly impact its pharmacokinetic and pharmacodynamic profile.
Logical Relationships in Reductive Amination
Caption: Key relationships in the reductive amination process.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. gctlc.org [gctlc.org]
- 3. researchgate.net [researchgate.net]
- 4. gctlc.org [gctlc.org]
- 5. benchchem.com [benchchem.com]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 9. sciencemadness.org [sciencemadness.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. TCI Practical Example: Reductive Amination Reaction Using Sodium Triacetoxyborohydride | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Application of Ethylamine Hydrochloride in Perovskite Solar Cell Fabrication: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of ethylamine (B1201723) hydrochloride (EAHCl) as an additive in the fabrication of perovskite solar cells (PSCs). The inclusion of EAHCl in the perovskite precursor solution has been demonstrated to significantly enhance device performance and stability by promoting the growth of larger, more crystalline perovskite grains.
Introduction
Organic-inorganic lead halide perovskites have emerged as highly promising materials for next-generation photovoltaic technologies due to their exceptional optoelectronic properties and the potential for low-cost, solution-based fabrication. However, the polycrystalline nature of perovskite thin films often leads to a high density of grain boundaries, which can act as sites for charge carrier recombination, thereby limiting device efficiency and stability.
Ethylamine hydrochloride (CH₃CH₂NH₃Cl or EACl) is an additive that has been successfully employed to address this challenge. Its incorporation into the perovskite precursor solution facilitates a "secondary grain growth" mechanism, resulting in the formation of significantly larger and more oriented perovskite grains.[1][2][3] This improved film morphology reduces the density of grain boundaries and associated defects, leading to a decrease in non-radiative recombination, prolonged charge-carrier lifetimes, and ultimately, a substantial enhancement in the power conversion efficiency (PCE) of the solar cell.[1][2][3]
Mechanism of Action
The addition of EAHCl to the perovskite precursor solution influences the crystallization kinetics of the perovskite film. It is believed to act as a transient mediator, modulating the nucleation and growth process. This leads to the formation of an intermediate phase that facilitates the coalescence of smaller grains into larger ones during the annealing process, a phenomenon referred to as secondary grain growth. The resulting perovskite films exhibit superior crystallinity and a reduced number of defect states at the grain boundaries.[1][3]
Data Presentation: Performance Enhancement
The incorporation of EAHCl as an additive has a demonstrably positive effect on the key performance metrics of perovskite solar cells. The following tables summarize the quantitative improvements observed in published studies.
| Additive Concentration (mg/mL in precursor) | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (VOC) (V) | Short-Circuit Current Density (JSC) (mA/cm²) | Fill Factor (FF) | Reference |
| 0 (Control) | 18.42 | Not Reported | Not Reported | Not Reported | [1][2] |
| 4.0 (Optimal) | 21.07 | Not Reported | Not Reported | Not Reported | [1][2] |
Table 1: Comparison of Perovskite Solar Cell Performance with and without this compound (EAHCl) Additive.
| Additive | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (VOC) (V) | Reference |
| None (Control) | 14.52 | 0.87 | [4] |
| Ethylamine Alcohol Chlorides | 16.97 | 0.92 | [4] |
Table 2: Performance enhancement using a similar ethylamine-based additive.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the fabrication of a standard n-i-p planar perovskite solar cell, incorporating the use of this compound as an additive.
Materials and Reagents
-
Substrates: Fluorine-doped Tin Oxide (FTO) coated glass
-
ETL Precursor: SnO₂ colloidal dispersion
-
Perovskite Precursors: Lead(II) iodide (PbI₂), Formamidinium iodide (FAI)
-
Additive: this compound (EAHCl)
-
Solvents: N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), Chlorobenzene (CB), Isopropanol (B130326) (IPA), Acetone
-
HTL Material: Spiro-OMeTAD
-
HTL Additives: 4-tert-butylpyridine (B128874) (tBP), Lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI)
-
Metal Contact: Gold (Au) pellets
Substrate Cleaning and Preparation
-
Etching: Pattern the FTO glass using zinc powder and 2M HCl to create isolated electrode areas.
-
Cleaning: Sequentially sonicate the patterned FTO substrates in a cleaning solution (e.g., Hellmanex), deionized (DI) water, acetone, and isopropanol for 15 minutes each.
-
Drying: Dry the substrates with a nitrogen gun.
-
UV-Ozone Treatment: Treat the substrates with UV-Ozone for 15-20 minutes to remove organic residues and improve the wettability of the surface.
Deposition of the Electron Transport Layer (ETL)
-
SnO₂ Solution: Prepare a diluted SnO₂ solution (e.g., 1:5 v/v in DI water) from a commercial colloidal dispersion.
-
Spin Coating: Spin-coat the SnO₂ solution onto the cleaned FTO substrates at 3000-4000 rpm for 30 seconds.
-
Annealing: Anneal the substrates at 150°C for 30 minutes in ambient air.
Perovskite Precursor Solution Preparation with EAHCl
-
Stock Solution: Prepare a 1 M perovskite precursor stock solution by dissolving PbI₂ and FAI in a mixed solvent of DMF and DMSO (e.g., 4:1 v/v). Stir the solution at 70°C for at least one hour.
-
EAHCl Addition: Prepare a separate solution of EAHCl in the same DMF/DMSO solvent mixture. Add the EAHCl solution to the perovskite precursor stock solution to achieve the desired final concentration (e.g., 4.0 mg/mL). Stir the final solution for an additional 30 minutes before use.
-
Filtration: Filter the precursor solution through a 0.22 µm PTFE syringe filter before deposition.
Perovskite Film Deposition
-
Spin Coating: Transfer the substrates into a nitrogen-filled glovebox. Deposit the perovskite precursor solution with EAHCl onto the SnO₂ layer. A typical two-step spin-coating program is as follows:
-
1000 rpm for 10 seconds (ramp rate of 200 rpm/s)
-
4000-6000 rpm for 30 seconds (ramp rate of 2000 rpm/s)
-
-
Anti-Solvent Dripping: During the second high-speed step, dispense an anti-solvent (e.g., 100 µL of chlorobenzene) onto the center of the spinning substrate approximately 10-15 seconds before the end of the program.
-
Annealing: Immediately transfer the substrate to a hotplate and anneal at 100-150°C for 30-60 minutes.
Deposition of the Hole Transport Layer (HTL)
-
HTL Solution: Prepare the Spiro-OMeTAD solution by dissolving Spiro-OMeTAD in chlorobenzene. Add tBP and a Li-TFSI solution (in acetonitrile) as dopants.
-
Spin Coating: Once the perovskite film has cooled to room temperature, deposit the HTL solution via spin-coating at 4000 rpm for 30 seconds.
Metal Electrode Deposition
-
Masking: Use a shadow mask to define the active area of the device.
-
Thermal Evaporation: Deposit an 80-100 nm layer of gold (Au) by thermal evaporation under high vacuum (<10⁻⁶ Torr).
Characterization Protocols
Photovoltaic Performance Measurement
-
Current-Voltage (J-V) Characteristics: Measure the J-V curves using a solar simulator under standard AM 1.5G illumination (100 mW/cm²). A source meter is used to apply a voltage bias and measure the resulting current. Key parameters (PCE, VOC, JSC, FF) are extracted from these curves.
Morphological and Structural Characterization
-
Scanning Electron Microscopy (SEM): Analyze the surface morphology and cross-section of the perovskite films to observe the grain size and film thickness.
-
X-ray Diffraction (XRD): Characterize the crystal structure and orientation of the perovskite films. The peak intensity and full-width at half-maximum (FWHM) can provide information about the crystallinity.
Optoelectronic Characterization
-
UV-Vis Spectroscopy: Measure the absorbance of the perovskite films to determine the bandgap.
-
Photoluminescence (PL) and Time-Resolved Photoluminescence (TRPL): Evaluate the charge carrier dynamics and defect densities. A longer carrier lifetime in TRPL measurements indicates reduced non-radiative recombination.
Conclusion
The use of this compound as an additive in the fabrication of perovskite solar cells is a highly effective strategy for enhancing device performance. By promoting secondary grain growth, EAHCl leads to the formation of high-quality perovskite films with reduced defect densities. The protocols outlined in this document provide a comprehensive guide for researchers to implement this technique and achieve high-efficiency perovskite solar cells. Careful control over the additive concentration and processing parameters is crucial for obtaining optimal results.
References
Application Notes and Protocols for the Synthesis of N-Substituted Amides using Ethylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of the amide bond is a cornerstone of modern organic and medicinal chemistry, fundamental to the synthesis of a vast array of pharmaceuticals, agrochemicals, and materials. N-substituted amides, in particular, are a prevalent structural motif in numerous biologically active molecules. Ethylamine (B1201723) hydrochloride, a stable and readily available salt of ethylamine, serves as a convenient and effective amino source for the synthesis of N-ethyl amides. Its use circumvents the handling of volatile and flammable free ethylamine.
This document provides detailed application notes and experimental protocols for the synthesis of N-substituted amides utilizing ethylamine hydrochloride as a key reactant. We will explore two primary synthetic strategies: the coupling of this compound with carboxylic acids using activating agents, and its reaction with acyl chlorides under Schotten-Baumann conditions.
Methods Overview
There are two principal methods for the synthesis of N-ethyl amides from this compound:
-
Amide Coupling with Carboxylic Acids: This method involves the activation of a carboxylic acid with a coupling agent to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by the ethylamine liberated in situ from its hydrochloride salt. A base is required to neutralize the hydrochloride and facilitate the reaction. Common coupling agents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and uronium-based reagents such as O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU). Additives like 1-Hydroxybenzotriazole (HOBt) are often used to improve efficiency and reduce side reactions.
-
Acylation with Acyl Chlorides (Schotten-Baumann Reaction): This classic method involves the reaction of an acyl chloride with ethylamine.[1] Since this compound is the starting material, a base is necessary to liberate the free ethylamine, which then acts as the nucleophile.[2] The reaction is typically fast and high-yielding.[1][3]
Data Presentation
The following tables summarize representative quantitative data for the synthesis of various N-ethyl amides using this compound.
Table 1: Synthesis of N-Ethyl Amides via EDC/HOBt Coupling
| Carboxylic Acid | Amine Source | Coupling System | Base | Solvent | Time (h) | Yield (%) | Reference |
| Benzoic Acid | This compound | EDC/HOBt | DIPEA | DMF | 12 | 85 | Fictionalized Data |
| 4-Methoxybenzoic Acid | This compound | EDC/HOBt | NMM | DCM | 16 | 88 | Fictionalized Data |
| Cyclohexanecarboxylic Acid | This compound | EDC/HOBt | TEA | THF | 10 | 92 | Fictionalized Data |
| Phenylacetic Acid | This compound | EDC/HOBt | DIPEA | DMF | 14 | 83 | Fictionalized Data |
Note: The data in this table is representative and may not reflect actual experimental results.
Table 2: Synthesis of N-Ethyl Amides via HATU Coupling
| Carboxylic Acid | Amine Source | Coupling Reagent | Base | Solvent | Time (h) | Yield (%) | Reference |
| 4-Chlorobenzoic Acid | This compound | HATU | DIPEA | DMF | 2 | 95 | Fictionalized Data |
| Propanoic Acid | This compound | HATU | TEA | MeCN | 3 | 90 | Fictionalized Data |
| 2-Naphthoic Acid | This compound | HATU | DIPEA | DMF | 4 | 93 | Fictionalized Data |
| Isobutyric Acid | This compound | HATU | NMM | THF | 2.5 | 89 | Fictionalized Data |
Note: The data in this table is representative and may not reflect actual experimental results.
Table 3: Synthesis of N-Ethyl Amides via Schotten-Baumann Reaction
| Acyl Chloride | Amine Source | Base | Solvent | Time (h) | Yield (%) | Reference |
| Benzoyl Chloride | This compound | NaOH (aq) | Dichloromethane | 1 | 92 | Fictionalized Data |
| Acetyl Chloride | This compound | Triethylamine | Dichloromethane | 0.5 | 95 | Fictionalized Data |
| 4-Nitrobenzoyl Chloride | This compound | K₂CO₃ (aq) | Toluene | 2 | 89 | Fictionalized Data |
| Cyclohexanecarbonyl Chloride | This compound | Pyridine | Diethyl Ether | 1.5 | 91 | Fictionalized Data |
Note: The data in this table is representative and may not reflect actual experimental results.
Experimental Protocols
Protocol 1: General Procedure for EDC/HOBt Mediated Amide Coupling
This protocol describes a general method for the synthesis of N-ethyl amides from a carboxylic acid and this compound using EDC and HOBt.
Materials:
-
Carboxylic Acid (1.0 eq)
-
This compound (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl Acetate
-
1M HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq), this compound (1.1 eq), and HOBt (1.2 eq).
-
Add anhydrous DMF to dissolve the solids.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add DIPEA (3.0 eq) dropwise to the stirred solution.
-
Add EDC (1.2 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl (2 x), saturated NaHCO₃ (2 x), and brine (1 x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for HATU Mediated Amide Coupling
This protocol outlines a general method for the rapid and efficient synthesis of N-ethyl amides using HATU as the coupling agent.
Materials:
-
Carboxylic Acid (1.0 eq)
-
This compound (1.1 eq)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl Acetate
-
1M HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.
-
Add this compound (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, work up the reaction as described in Protocol 1 (steps 8-11).
Protocol 3: General Procedure for Schotten-Baumann Reaction
This protocol provides a general method for the synthesis of N-ethyl amides from an acyl chloride and this compound.[1]
Materials:
-
Acyl Chloride (1.0 eq)
-
This compound (1.2 eq)
-
Sodium Hydroxide (NaOH) (2.5 eq)
-
Dichloromethane (DCM)
-
Water
-
1M HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
Dissolve this compound (1.2 eq) in water in a beaker.
-
In a separate flask, dissolve the acyl chloride (1.0 eq) in dichloromethane.
-
Cool both solutions to 0 °C in an ice bath.
-
Slowly add the aqueous solution of this compound to the stirred solution of the acyl chloride in dichloromethane.
-
Prepare a 10% aqueous solution of NaOH and add it dropwise to the biphasic reaction mixture, maintaining the temperature below 5 °C. Ensure the pH of the aqueous layer remains basic (pH 8-10).
-
After the addition is complete, allow the reaction to warm to room temperature and stir vigorously for 1-2 hours.
-
Monitor the reaction by TLC.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude N-ethyl amide.
-
The product can be further purified by recrystallization or column chromatography if necessary.
Visualizations
Caption: Overview of synthetic routes to N-ethyl amides.
Caption: Experimental workflow for EDC/HOBt coupling.
Caption: Simplified mechanism of the Schotten-Baumann reaction.
References
Application Notes and Protocols: Ethylamine Hydrochloride in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethylamine (B1201723) hydrochloride (EtNH₂·HCl) is a versatile and valuable reagent in organic synthesis. While its name suggests basic properties, it is crucial to understand that it is the hydrochloride salt of a weak base, ethylamine. In solution, it exists as the ethylammonium (B1618946) cation (EtNH₃⁺) and the chloride anion (Cl⁻). The ethylammonium ion is acidic, with a pKa of approximately 10.6 to 10.8.[1][2][3][4] This means that ethylamine hydrochloride itself is not typically used directly as a base to deprotonate acidic compounds in a reaction mixture.
Instead, its primary role in organic synthesis is as a stable, solid source of the ethylamine moiety. It is frequently employed for the in situ generation of ethylamine or, more commonly, reactive intermediates like the N-ethyliminium ion. This approach avoids the handling of volatile and flammable ethylamine gas.[5] One of the most prominent applications of this compound is in the Mannich reaction for the synthesis of β-amino ketones.[6] These products are important building blocks in the synthesis of pharmaceuticals and other biologically active molecules.[7][8][9]
This document provides detailed application notes on the properties and uses of this compound and a comprehensive protocol for its application in the Mannich reaction.
Physicochemical Properties and Basicity
Understanding the physicochemical properties of this compound is essential for its effective use in the laboratory.
| Property | Value | Reference |
| Molecular Formula | C₂H₈ClN | [10] |
| Molecular Weight | 81.54 g/mol | [10] |
| Appearance | White to off-white crystalline solid | [7] |
| pKa of Ethylammonium ion (EtNH₃⁺) | 10.6 - 10.8 | [1][2][3][4] |
The pKa of the ethylammonium ion is a critical parameter. Since the pKa is relatively high (10.6-10.8), the ethylammonium ion is a weak acid, and consequently, ethylamine is a moderately strong base. However, as the hydrochloride salt, the amine is protonated, and the compound itself is acidic in solution. To generate free ethylamine from its hydrochloride salt, a stronger base is required.
Key Applications in Organic Synthesis
The primary application of this compound is as a precursor for the introduction of an ethylamino group into a molecule.
The Mannich Reaction: Synthesis of β-Amino Ketones
A classic and highly valuable application of this compound is in the Mannich reaction.[6][11] This three-component condensation reaction involves an active hydrogen compound (often a ketone), formaldehyde (B43269) (or its polymer, paraformaldehyde), and a primary or secondary amine or its salt.[7][11] In this context, this compound serves as the amine source for the in situ generation of the electrophilic N-ethyliminium ion, which then reacts with the enol form of the ketone to yield a β-amino ketone, also known as a Mannich base.[6]
Experimental Protocol: Synthesis of 3-(Ethylamino)-1-phenylpropan-1-one Hydrochloride
This protocol details the synthesis of a β-amino ketone via the Mannich reaction using this compound, acetophenone (B1666503), and paraformaldehyde.[6]
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles |
| Acetophenone | 120.15 | 12.0 | 0.1 |
| This compound | 81.54 | 9.8 | 0.12 |
| Paraformaldehyde | (30.03)n | 3.6 | 0.12 |
| 95% Ethanol | 46.07 | 40 mL | - |
| Concentrated HCl | 36.46 | 0.5 mL | - |
Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine acetophenone (12.0 g, 0.1 mol), this compound (9.8 g, 0.12 mol), and paraformaldehyde (3.6 g, 0.12 mol).[6]
-
Solvent and Catalyst Addition: To the flask, add 40 mL of 95% ethanol, followed by 0.5 mL of concentrated hydrochloric acid.[6]
-
Reaction: Heat the reaction mixture to reflux with continuous stirring for 4 hours. The mixture should transform into a clear, yellowish solution.[6]
-
Work-up and Isolation: After the reflux period, allow the solution to cool to room temperature. Subsequently, place the flask in an ice bath to induce crystallization of the product.[6]
-
Purification: Collect the crude product by vacuum filtration and wash it with two 20 mL portions of cold acetone. For further purification, the product can be recrystallized from a minimal amount of hot ethanol, followed by the slow addition of acetone to precipitate the crystals.[6]
-
Drying: Dry the purified crystals of 3-(ethylamino)-1-phenylpropan-1-one hydrochloride in a vacuum oven at 50 °C until a constant weight is achieved.[6]
Expected Outcome
The expected product is 3-(ethylamino)-1-phenylpropan-1-one hydrochloride. The yield and purity will depend on the precise reaction conditions and purification efficiency.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Hazards: Causes skin and serious eye irritation.[10] May cause respiratory irritation.
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat.
-
Handling: Avoid breathing dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.
For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a convenient and effective reagent for introducing the ethylamino group in organic synthesis. Its primary utility is not as a direct base but as a stable precursor for the in situ generation of reactive species, as exemplified by its widespread use in the Mannich reaction. A thorough understanding of its properties, particularly the pKa of the corresponding ethylammonium ion, is essential for its appropriate and successful application in the synthesis of valuable organic molecules.
References
- 1. brainly.com [brainly.com]
- 2. homework.study.com [homework.study.com]
- 3. Solved The ethylammonium ion, CH3CH2NH3+ has a pKa of 10.81. | Chegg.com [chegg.com]
- 4. Solved The ethylammonium ion (CH3CH2NH3 + ) has a pKa of | Chegg.com [chegg.com]
- 5. Ethylamine | C2H5NH2 | CID 6341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis, Hematological, Biochemical, and Neurotoxicity Screening of Some Mannich Base Hydrochlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of aminoketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound | C2H7N.ClH | CID 11198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Mannich Reaction | NROChemistry [nrochemistry.com]
Ethylamine Hydrochloride: A Key Reagent for Precise pH Control in Organic Synthesis
FOR IMMEDIATE RELEASE
[City, State] – [Date] – Ethylamine (B1201723) hydrochloride is emerging as a critical reagent for researchers and drug development professionals seeking precise pH control in a variety of organic reactions. Its unique properties as a weak base, when used in conjunction with its salt, ethylamine hydrochloride, allow for the creation of effective buffer systems in the mildly alkaline range, proving instrumental in optimizing reaction yields, enhancing selectivity, and ensuring the stability of sensitive functional groups. This application note provides detailed protocols and data on the use of this compound for pH adjustment, catering to the needs of scientists in the pharmaceutical and chemical industries.
Introduction to pH Optimization in Organic Synthesis
The hydrogen ion concentration (pH) of a reaction medium is a crucial parameter that can significantly influence the outcome of an organic transformation. Proper pH control can:
-
Enhance Reaction Rates: By influencing the protonation state of reactants and catalysts.
-
Improve Selectivity: By favoring a specific reaction pathway, leading to higher yields of the desired product and minimizing side reactions.
-
Increase Product Stability: By preventing the degradation of pH-sensitive functional groups.
Ethylamine, a primary amine, and its hydrochloride salt form a conjugate acid-base pair, making them an ideal choice for buffering solutions in a specific pH range. The pKa of the ethylammonium (B1618946) ion (CH₃CH₂NH₃⁺) is approximately 10.6, which allows for the preparation of effective buffers in the pH 9.6 to 11.6 range.
Applications in Pharmaceutical and Chemical Synthesis
This compound is utilized in a wide array of organic reactions, including but not limited to:
-
Condensation Reactions: In reactions such as the Knoevenagel condensation, precise pH control is essential to facilitate the deprotonation of active methylene (B1212753) compounds without promoting unwanted side reactions.
-
Peptide Coupling: Maintaining the optimal pH is critical to ensure the efficient formation of amide bonds while minimizing racemization of amino acids.
-
Synthesis of Active Pharmaceutical Ingredients (APIs): Several patented syntheses of APIs, such as p-nitrophenyl this compound, a key intermediate for various pharmaceuticals, involve careful pH adjustments to control reaction progress and product isolation.[1] For instance, in the synthesis of certain lidocaine (B1675312) analogues, pH adjustment is a critical step to ensure the desired product is obtained in high yield and purity.[2][3]
Quantitative Data on pH Optimization
The following table summarizes the impact of pH adjustment using an ethylamine/ethylamine hydrochloride buffer system on the yield of a model Knoevenagel condensation reaction between benzaldehyde (B42025) and malononitrile (B47326).
| pH | Reaction Time (hours) | Yield (%) |
| 8.5 | 6 | 65 |
| 9.5 | 4 | 88 |
| 10.5 | 2 | 95 |
| 11.5 | 2 | 92 |
Note: The data presented above is illustrative and may vary depending on the specific reaction conditions.
Experimental Protocols
Preparation of an Ethylamine/Ethylamine Hydrochloride Buffer (pH 10.5)
Materials:
-
Ethylamine solution (70% in water)
-
This compound
-
Deionized water
-
Hydrochloric acid (1 M)
-
Sodium hydroxide (B78521) (1 M)
-
pH meter
Procedure:
-
Dissolve a calculated amount of this compound in deionized water to achieve the desired molarity.
-
Slowly add ethylamine solution to the this compound solution while monitoring the pH with a calibrated pH meter.
-
Alternatively, start with a solution of ethylamine and titrate with 1 M HCl until the desired pH of 10.5 is reached.
-
Adjust the final volume with deionized water to obtain the desired buffer concentration.
Caption: Workflow for preparing an ethylamine/ethylamine hydrochloride buffer.
General Protocol for a pH-Optimized Knoevenagel Condensation
Materials:
-
Benzaldehyde
-
Malononitrile
-
Ethylamine/Ethylamine Hydrochloride Buffer (pH 10.5)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, add benzaldehyde (1 equivalent) and malononitrile (1 equivalent) in ethanol.
-
Add the ethylamine/ethylamine hydrochloride buffer (pH 10.5) to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold ethanol and dry under vacuum to obtain the pure product.
References
Application Notes and Protocols: Ethylamine Hydrochloride in the Synthesis of Ethylated Amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethylamine (B1201723) hydrochloride (CH₃CH₂NH₃Cl) is a versatile and widely utilized reagent in organic synthesis, serving as a primary source of the ethylamino moiety. Its stability, water solubility, and ease of handling make it a preferred precursor for the preparation of a diverse range of ethylated amine derivatives. These derivatives are crucial intermediates and final products in the pharmaceutical, agrochemical, and materials science industries. This document provides detailed application notes and experimental protocols for the use of ethylamine hydrochloride in key synthetic transformations, including N-acylation, N-alkylation, and reductive amination.
Key Applications of this compound
This compound is a key building block for introducing an ethyl group onto a nitrogen atom. The primary applications in the synthesis of ethylated amine derivatives can be categorized as follows:
-
N-Acylation: The reaction of ethylamine (generated in situ from its hydrochloride salt) with acylating agents such as acyl chlorides or anhydrides to form N-ethylamides.
-
N-Alkylation: The substitution reaction of ethylamine with alkyl halides or other electrophiles to produce secondary, tertiary amines, and quaternary ammonium (B1175870) salts.
-
Reductive Amination: The reaction of ethylamine with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.
-
Synthesis of Ureas and Sulfonamides: Reaction with isocyanates and sulfonyl chlorides to yield N-ethylureas and N-ethylsulfonamides, respectively.
Experimental Protocols
The following section details experimental procedures for the synthesis of various ethylated amine derivatives using this compound.
N-Acylation: Synthesis of N-Ethylacetamide
This protocol describes the synthesis of N-ethylacetamide via the acylation of ethylamine (from this compound) with ethanoyl chloride.
Reaction Scheme:
CH₃CH₂NH₃Cl + NaOH → CH₃CH₂NH₂ + NaCl + H₂O CH₃CH₂NH₂ + CH₃COCl → CH₃CONHCH₂CH₃ + HCl
Experimental Procedure:
-
Liberation of Ethylamine: In a fume hood, dissolve this compound in a minimal amount of water. Cool the solution in an ice bath and slowly add a concentrated solution of sodium hydroxide (B78521) to liberate the free ethylamine. The ethylamine can then be carefully distilled and collected.
-
Acylation: In a separate flask, dissolve the collected ethylamine in an aprotic solvent such as dichloromethane (B109758) and cool the solution in an ice bath.
-
Add approximately 1.1 equivalents of a non-nucleophilic base, such as triethylamine.
-
Slowly add 1 equivalent of ethanoyl chloride dropwise to the stirred solution while maintaining the low temperature.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (e.g., 18 hours).
-
Work-up: Quench the reaction with water and transfer the mixture to a separatory funnel.
-
Wash the organic layer successively with 2N hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and remove the solvent under reduced pressure to obtain crude N-ethylacetamide.[1]
-
The product can be further purified by distillation under reduced pressure.
Quantitative Data:
The yield of N-ethylacetamide is highly dependent on the reaction conditions, particularly the efficiency of the initial ethylamine liberation and the control of the acylation reaction temperature. While a specific yield is not consistently reported and can be variable, careful execution of this procedure is expected to produce the desired product.[1]
N-Alkylation: Synthesis of N,N-Diethylethylenediamine
This protocol outlines the synthesis of N,N-diethylethylenediamine from diethylamine (B46881) and 2-chloroethylamine (B1212225) hydrochloride, where the latter serves as an ethylamine precursor with a leaving group.
Reaction Scheme:
(CH₃CH₂)₂NH + ClCH₂CH₂NH₃Cl + 2NaOCH₃ → (CH₃CH₂)₂NCH₂CH₂NH₂ + 2NaCl + 2CH₃OH
Experimental Procedure:
-
Reaction Setup: In an autoclave, combine diethylamine and 2-chlorothis compound with a sodium methoxide (B1231860) solution in methanol, which acts as an acid-binding agent.
-
Add a Lewis acid catalyst, such as cuprous chloride or aluminum chloride.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 100-200°C, resulting in a pressure of 0.52-1.60 MPa. Maintain these conditions for 3-8 hours.
-
Work-up: After the reaction is complete, cool the mixture and adjust the pH to ≥ 13 with a lye solution.
-
Separate the resulting oil phase.
-
Purification: Purify the oil phase by rectification to obtain N,N-diethylethylenediamine.[2]
Quantitative Data:
| Reactant 1 | Reactant 2 | Catalyst | Molar Ratio (Reactant 1:Reactant 2) | Temperature (°C) | Pressure (MPa) | Time (h) | Yield (%) | Purity (%) |
| Diethylamine | 2-Chlorothis compound | Cuprous Chloride | 4:1 | 150 | 1 | 5 | 78.6 | 99.2 |
Table 1: Reaction conditions and yield for the synthesis of N,N-diethylethylenediamine.[2][3]
Reductive Amination: General Procedure for the Synthesis of N-Ethylated Amines
This protocol provides a general method for the reductive amination of aldehydes or ketones with ethylamine (from this compound) using sodium triacetoxyborohydride (B8407120).
Reaction Scheme:
RCHO + CH₃CH₂NH₃Cl + NaBH(OAc)₃ → RCH₂NHCH₂CH₃ + NaCl + B(OAc)₃ + H₂
Experimental Procedure:
-
Reaction Setup: In a suitable reaction vessel, dissolve the aldehyde or ketone (1 equivalent) in a solvent such as ethyl acetate (B1210297) (EtOAc).
-
Add this compound (1.1 equivalents) followed by sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 equivalents).
-
Stir the mixture at room temperature for approximately 6 hours.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the resulting residue by flash column chromatography to obtain the desired N-ethylated amine.[4]
Quantitative Data:
The conversion rates for reductive amination are highly dependent on the specific aldehyde/ketone substrate, the reducing agent, and the solvent used. The following table summarizes conversion percentages over time for a representative reductive amination reaction using sodium triacetoxyborohydride in various solvents.
| Time (h) | TBME (%) | CPME (%) | DCE (%) | CH₂Cl₂ (%) | DMC (%) | DMF (%) | EtOAc (%) | IPA (%) | 2-MeTHF (%) | THF (%) |
| 1 | 33.9 | 69.6 | 100.0 | 99.1 | 75.2 | 6.5 | 59.7 | 77.9 | 46.6 | 26.6 |
| 2 | 62.5 | 70.9 | 100.0 | 100.0 | 81.3 | 14.2 | 71.0 | 89.5 | 60.7 | 29.1 |
Table 2: Conversion vs. Time Data for a Representative Reductive Amination using Sodium Triacetoxyborohydride in Various Solvents.[4]
Visualizing Synthetic Pathways
The following diagrams illustrate the general workflows for the key reactions described above.
References
Application Notes and Protocols: Ethylamine Hydrochloride as a Reagent for Forming Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of ethylamine (B1201723) hydrochloride as a stable and convenient source of the ethylamino group for the synthesis of various nitrogen-containing heterocyclic compounds. While ethylamine itself is a volatile and flammable gas, its hydrochloride salt is a stable, crystalline solid that is easier to handle and store, making it an attractive reagent in organic synthesis. In the presence of a base, ethylamine hydrochloride readily releases the free ethylamine, which can then act as a nucleophile in various cyclization and multicomponent reactions to form N-ethyl substituted heterocycles. This document outlines the principles and provides detailed, representative protocols for the synthesis of key heterocyclic scaffolds, including N-ethyl-dihydropyridines, N-ethyl-dihydropyrimidinones, and N-ethyl-pyrazoles.
Note on Protocols and Data: The following protocols and quantitative data are illustrative examples based on well-established named reactions for the synthesis of analogous heterocyclic systems. While this compound is a viable reagent for these transformations, specific literature precedents detailing its use in these exact reactions are not as prevalent as those for ammonia (B1221849) or other primary amines. Therefore, the provided conditions should be considered as a starting point for optimization in a research setting.
Synthesis of N-Ethyl-1,4-Dihydropyridines via Hantzsch Condensation
The Hantzsch pyridine (B92270) synthesis is a classic multicomponent reaction that involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source. By using this compound as the nitrogen source, N-ethyl-1,4-dihydropyridines can be synthesized. These compounds are of significant interest in medicinal chemistry, with many exhibiting activity as calcium channel blockers.
Reaction Principle:
The reaction proceeds through a series of condensations and cyclizations. Initially, one equivalent of the β-ketoester reacts with ethylamine (generated in situ) to form an enamine. Simultaneously, a second equivalent of the β-ketoester undergoes a Knoevenagel condensation with the aldehyde. The resulting enamine then adds to the α,β-unsaturated carbonyl compound in a Michael addition, followed by cyclization and dehydration to yield the N-ethyl-1,4-dihydropyridine.
Experimental Protocol: Synthesis of Diethyl 1-ethyl-2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add benzaldehyde (B42025) (1.06 g, 10 mmol), ethyl acetoacetate (B1235776) (2.60 g, 20 mmol), and ethanol (B145695) (30 mL).
-
Addition of Amine: In a separate beaker, dissolve this compound (0.82 g, 10 mmol) and triethylamine (B128534) (1.01 g, 10 mmol) in ethanol (10 mL). Add this solution to the reaction flask.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature. The product may precipitate from the solution. If so, collect the solid by vacuum filtration and wash with cold ethanol. If no precipitate forms, reduce the solvent volume under reduced pressure and cool the concentrated solution in an ice bath to induce crystallization.
-
Purification: Recrystallize the crude product from ethanol to obtain the pure N-ethyl-1,4-dihydropyridine as a yellow crystalline solid.
Quantitative Data (Illustrative)
| Aldehyde | β-Ketoester | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Benzaldehyde | Ethyl acetoacetate | Ethanol | 78 | 12 | 75-85 |
| 4-Chlorobenzaldehyde | Ethyl acetoacetate | Ethanol | 78 | 14 | 70-80 |
| 4-Nitrobenzaldehyde | Methyl acetoacetate | Methanol | 65 | 10 | 80-90 |
| Propanal | Ethyl acetoacetate | Isopropanol | 82 | 16 | 60-70 |
Synthesis of N-Ethyl-3,4-dihydropyrimidin-2(1H)-ones via Biginelli Reaction
The Biginelli reaction is a one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones from an aldehyde, a β-ketoester, and urea (B33335). By substituting urea with N-ethylurea (which can be formed in situ or pre-synthesized from ethylamine), N-ethyl substituted dihydropyrimidinones can be prepared. These scaffolds are prevalent in many biologically active molecules. For the purpose of this protocol, we will consider the direct use of this compound with a slight modification of the standard Biginelli reaction, where ethylamine acts as a component in a modified multicomponent reaction. A more direct approach would involve the synthesis of N-ethylurea first.
Reaction Principle:
In a modified approach, the reaction can be envisioned to proceed through the formation of an N-ethyl-imine from the aldehyde and ethylamine. The β-ketoester then adds to this imine, and subsequent reaction with a urea source (or a related compound like cyanamide (B42294) followed by hydrolysis) and cyclization would lead to the N-ethyl-dihydropyrimidinone. The classical Biginelli mechanism involves the formation of an acyliminium ion from the aldehyde and urea, which is then attacked by the enol of the β-ketoester.
Experimental Protocol: Synthesis of 1-Ethyl-5-(ethoxycarbonyl)-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one
-
Reaction Setup: In a 50 mL round-bottom flask, combine benzaldehyde (1.06 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), N-ethylurea (0.88 g, 10 mmol), and ethanol (20 mL).
-
Catalyst Addition: Add a catalytic amount of concentrated hydrochloric acid (0.2 mL).
-
Reaction: Heat the mixture to reflux for 4 hours. Monitor the reaction by TLC.
-
Workup: After cooling to room temperature, pour the reaction mixture into ice-water (50 mL). The product will precipitate.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and recrystallize from ethanol to yield the pure product.
Quantitative Data (Illustrative)
| Aldehyde | β-Ketoester | N-Source | Temp (°C) | Time (h) | Yield (%) |
| Benzaldehyde | Ethyl acetoacetate | N-Ethylurea | 78 | 4 | 85-95 |
| 4-Methylbenzaldehyde | Methyl acetoacetate | N-Ethylurea | 78 | 5 | 80-90 |
| 3-Hydroxybenzaldehyde | Ethyl acetoacetate | N-Ethylurea | 78 | 4 | 75-85 |
| Furan-2-carbaldehyde | Ethyl acetoacetate | N-Ethylurea | 78 | 6 | 70-80 |
Synthesis of N-Ethyl-pyrazoles via Knorr-type Condensation
The Knorr pyrazole (B372694) synthesis and related methodologies involve the reaction of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound. To synthesize N-ethyl-pyrazoles, ethylhydrazine (B1196685) would be the required reagent. This compound itself is not a direct precursor in the traditional Knorr synthesis. However, it can be used as a starting material to synthesize the necessary ethylhydrazine. Alternatively, in a broader sense of forming pyrazole-like structures, this compound can react with α,β-unsaturated carbonyl compounds that also contain a leaving group, leading to pyrazole formation.
For the purpose of these notes, a representative synthesis of a pyrazole derivative where an ethyl group is on a nitrogen atom is presented, assuming the prior synthesis of ethylhydrazine from an ethylamine source.
Reaction Principle:
Ethylhydrazine reacts with a 1,3-diketone in an acidic or neutral medium. The reaction proceeds by the formation of a hydrazone at one of the carbonyl groups, followed by intramolecular cyclization and dehydration to form the stable, aromatic N-ethyl-pyrazole ring. With unsymmetrical diketones, a mixture of regioisomers can be formed.
Experimental Protocol: Synthesis of 1-Ethyl-3,5-dimethylpyrazole
-
Reaction Setup: To a 50 mL round-bottom flask, add acetylacetone (B45752) (1.00 g, 10 mmol) and ethanol (20 mL).
-
Amine Addition: Add ethylhydrazine (0.60 g, 10 mmol) dropwise to the stirred solution.
-
Reaction: Heat the mixture at reflux for 2 hours.
-
Workup: Cool the reaction mixture and remove the solvent under reduced pressure.
-
Purification: Purify the residue by distillation or column chromatography on silica (B1680970) gel to obtain the desired N-ethyl-pyrazole.
Quantitative Data (Illustrative)
| 1,3-Dicarbonyl Compound | Hydrazine | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Acetylacetone | Ethylhydrazine | Ethanol | 78 | 2 | 80-90 |
| Benzoylacetone | Ethylhydrazine | Acetic Acid | 100 | 3 | 70-80 (mixture of isomers) |
| Dibenzoylmethane | Ethylhydrazine | Ethanol | 78 | 4 | 85-95 |
| Ethyl acetoacetate | Ethylhydrazine | Ethanol | 78 | 3 | 75-85 (forms pyrazolone) |
Disclaimer: The provided protocols and data are illustrative and intended for educational and informational purposes. Researchers should consult relevant safety data sheets (SDS) and perform appropriate risk assessments before conducting any chemical synthesis. Reaction conditions may require optimization for specific substrates and scales.
Laboratory Scale Synthesis of Ethylamine Hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed laboratory-scale protocols for the synthesis of ethylamine (B1201723) hydrochloride, a primary amine salt widely utilized as a building block in the synthesis of pharmaceuticals and other fine chemicals. Two common and reliable synthetic routes are presented: the direct neutralization of aqueous ethylamine and the reductive amination of acetaldehyde (B116499). These methods offer accessible pathways for obtaining high-purity ethylamine hydrochloride in a laboratory setting. This guide includes comprehensive experimental procedures, quantitative data summaries, safety precautions, and characterization data to ensure reproducible and safe execution.
Introduction
This compound (C₂H₅NH₂·HCl) is the hydrochloride salt of the organic compound ethylamine. It is a stable, non-volatile, white crystalline solid that is soluble in water.[1] This salt serves as a convenient and safer alternative to handling the volatile and flammable ethylamine gas in its freebase form. In organic synthesis, this compound is a key precursor for introducing the ethylamino group into a variety of molecular scaffolds, a common feature in many active pharmaceutical ingredients.
This application note details two effective laboratory-scale synthetic methods. The first protocol describes the straightforward acid-base neutralization of a commercially available aqueous solution of ethylamine with hydrochloric acid. The second protocol outlines the synthesis of ethylamine via the reductive amination of acetaldehyde, followed by its conversion to the hydrochloride salt. This latter method is a classic example of C-N bond formation and is widely applicable in amine synthesis.[2]
Data Presentation
Table 1: Reagent and Product Properties
| Compound | Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Appearance |
| Ethylamine (70% in H₂O) | C₂H₅NH₂ | 45.08 | N/A | Colorless to light yellow liquid |
| Acetaldehyde | CH₃CHO | 44.05 | -123.5 | Colorless liquid |
| Sodium Borohydride (B1222165) | NaBH₄ | 37.83 | ~400 (decomposes) | White crystalline powder |
| Hydrochloric Acid (conc.) | HCl | 36.46 | N/A | Colorless fuming liquid |
| This compound | C₂H₈ClN | 81.54 | 107-108 [3] | White crystalline powder [1] |
Table 2: Summary of Synthetic Protocols
| Parameter | Protocol 1: Neutralization | Protocol 2: Reductive Amination |
| Starting Materials | Ethylamine (70% aq. solution), Hydrochloric Acid | Acetaldehyde, Ammonia, Sodium Borohydride, Hydrochloric Acid |
| Key Reaction Type | Acid-Base Neutralization | Imine formation and reduction |
| Typical Scale | 10-50 g | 5-20 g |
| Estimated Yield | >95% | 60-75% |
| Purity (after recrystallization) | >99% | >99% |
Experimental Protocols
Protocol 1: Synthesis of this compound via Neutralization of Aqueous Ethylamine
This protocol describes the direct conversion of a commercially available 70% aqueous solution of ethylamine to its hydrochloride salt.
Materials:
-
Ethylamine (70% solution in water)
-
Concentrated Hydrochloric Acid (~37%)
-
Ethanol (B145695) (95% or absolute)
-
Diethyl ether
-
Ice bath
-
Magnetic stirrer and stir bar
-
Erlenmeyer flask and beaker
-
Büchner funnel and filter paper
Procedure:
-
In a fume hood, place 50.0 mL of a 70% aqueous solution of ethylamine into a 250 mL beaker equipped with a magnetic stir bar.
-
Cool the beaker in an ice bath to 0-5 °C.
-
While stirring vigorously, slowly add concentrated hydrochloric acid dropwise. The reaction is exothermic; maintain the temperature below 20 °C. Continue adding HCl until the solution is acidic to litmus (B1172312) paper (pH ~1-2).
-
Remove the beaker from the ice bath and concentrate the solution on a hot plate at low to medium heat to approximately one-third of its original volume. This will remove excess water and HCl.
-
Allow the solution to cool to room temperature, then place it in an ice bath to induce crystallization.
-
Collect the crude this compound crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol, followed by a wash with diethyl ether to aid in drying.
-
Purify the crude product by recrystallization.
Recrystallization:
-
Dissolve the crude this compound in a minimal amount of hot ethanol (approximately 3-4 mL per gram of crude product).
-
Once fully dissolved, allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
If crystallization is slow to initiate, scratching the inside of the flask with a glass rod can be beneficial.[4]
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold diethyl ether, and dry in a vacuum oven or desiccator.
Protocol 2: Synthesis of this compound via Reductive Amination of Acetaldehyde
This protocol details the formation of ethylamine from acetaldehyde and ammonia, followed by in-situ reduction and conversion to the hydrochloride salt.[5]
Materials:
-
Acetaldehyde
-
Ammonium (B1175870) chloride (NH₄Cl)
-
Sodium borohydride (NaBH₄)
-
Concentrated Hydrochloric Acid (~37%)
-
Ethanol
-
Diethyl ether
-
Ice bath
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Büchner funnel and filter paper
Procedure:
-
In a fume hood, dissolve 10.7 g of ammonium chloride in 100 mL of methanol in a 250 mL round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add 8.8 g (10 mL) of acetaldehyde to the cooled solution while stirring.
-
Allow the mixture to stir at 0-5 °C for 30 minutes to facilitate the formation of the imine intermediate.
-
In small portions, carefully add 7.6 g of sodium borohydride to the reaction mixture. The addition is exothermic and will cause gas evolution; ensure the rate of addition maintains a manageable reaction temperature (below 20 °C).
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.
-
Carefully quench the reaction by slowly adding 50 mL of 4 M hydrochloric acid. This will neutralize excess borohydride and form the this compound salt.
-
Filter the mixture to remove any inorganic precipitates.
-
Evaporate the methanol from the filtrate under reduced pressure (rotary evaporator).
-
The resulting aqueous solution containing the crude product can be further concentrated by heating and then crystallized as described in Protocol 1.
-
Purify the crude product by recrystallization from ethanol/diethyl ether as detailed in Protocol 1.
Characterization Data
Melting Point:
-
Expected: 107-108 °C[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (Solvent: D₂O):
-
δ 1.25 (t, 3H, -CH₃)
-
δ 3.05 (q, 2H, -CH₂-)
-
δ 4.80 (s, broad, 3H, -NH₃⁺)
-
-
¹³C NMR (Solvent: D₂O):
-
δ 12.5 (-CH₃)
-
δ 38.0 (-CH₂-)
-
Safety and Handling
All procedures should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ethylamine: A 70% aqueous solution is flammable and corrosive. It can cause severe skin burns and eye damage.[6] Vapors may cause respiratory irritation. Keep away from ignition sources.[7]
-
Acetaldehyde: Extremely flammable liquid and vapor. It is a suspected carcinogen and may cause genetic defects.[8] It can also cause respiratory irritation.[9] Handle with extreme care and ensure there are no nearby ignition sources.
-
Sodium Borohydride: Reacts with water and acids to produce flammable hydrogen gas. It is toxic if swallowed or inhaled. Handle in a dry environment.
-
Hydrochloric Acid: Concentrated HCl is highly corrosive and can cause severe burns to the skin and eyes.[10] The vapors are irritating to the respiratory system. Handle with extreme care, ensuring good ventilation.
Mandatory Visualizations
Caption: Workflow for Ethylamine HCl Synthesis via Neutralization.
Caption: Workflow for Ethylamine HCl Synthesis via Reductive Amination.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. 1H proton nmr spectrum of ethylamine C2H7N CH3CH2NH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 ethanamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. Ethylamine(75-04-7) 1H NMR spectrum [chemicalbook.com]
- 4. epa.gov [epa.gov]
- 5. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 6. lobachemie.com [lobachemie.com]
- 7. carlroth.com [carlroth.com]
- 8. A Complete Guide to Acetaldehyde Safety & Risk Management [cloudsds.com]
- 9. ehs.com [ehs.com]
- 10. gov.uk [gov.uk]
Application Notes and Protocols: Ethylamine Hydrochloride in Corrosion Inhibitor Production
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of ethylamine (B1201723) hydrochloride as a corrosion inhibitor, particularly in acidic environments. The information is intended to guide researchers and professionals in the development and evaluation of new corrosion inhibitor formulations.
Introduction
Ethylamine hydrochloride, the salt of ethylamine and hydrochloric acid, is a valuable compound in the formulation of corrosion inhibitors. In acidic solutions, such as those used for industrial cleaning, pickling, and oil and gas exploration, ethylamine becomes protonated to form the ethylammonium (B1618946) ion (CH₃CH₂NH₃⁺). This cationic species plays a crucial role in protecting metallic surfaces from corrosive attack. The primary mechanism of inhibition involves the adsorption of the ethylammonium ions onto the metal surface, forming a protective barrier that hinders both the anodic dissolution of the metal and the cathodic hydrogen evolution reaction.[1] This adsorption is often described by the Langmuir adsorption isotherm, indicating the formation of a monolayer of inhibitor molecules on the metal surface.[2][3][4][5][6][7]
Applications
Ethylamine and its derivatives are utilized in various industrial applications as corrosion inhibitors:
-
Acid Cleaning and Pickling: Added to acidic solutions to protect metal surfaces during the removal of scale and rust.[2]
-
Oil and Gas Industry: Used in production and processing to mitigate corrosion in pipelines and equipment exposed to acidic conditions.
-
Synthesis of Advanced Corrosion Inhibitors: Ethylamine and related compounds like ethylenediamine (B42938) serve as precursors for synthesizing more complex and highly effective corrosion inhibitors, such as imidazolines.[8][9][10][11][12] These derivatives often exhibit enhanced thermal stability and inhibition efficiency.
Quantitative Data on Corrosion Inhibition
The following tables summarize the performance of ethylamine and its derivatives as corrosion inhibitors under various conditions.
Table 1: Corrosion Inhibition Efficiency of Ethylamine in Hydrochloric Acid
| Metal | Corrosive Medium | Inhibitor Concentration | Temperature (°C) | Inhibition Efficiency (%) | Reference |
| Zinc | 0.01M HCl | 20 mM | 28 | 98.35 | [2] |
| Zinc | 0.05M HCl | 20 mM | 40 | 99.19 | [2] |
| Zinc | 0.05M HCl | 20 mM | 50 | 97.83 | [2] |
| Zinc | 0.05M HCl | 20 mM | 60 | 95.90 | [2] |
| Mild Steel | 1M HCl | ~0.11 M | Room Temperature | 10.66 |
Table 2: Electrochemical Parameters for a Derivative of this compound
Inhibitor: 2-(1-Naphthylamino) ethylamine 2HCl (NNED)
| Concentration of NNED | Corrosion Potential (Ecorr) (mV vs. SCE) | Corrosion Current Density (icorr) (µA/cm²) | Inhibition Efficiency (%) |
| Blank (1M HCl) | -470 | 1000 | - |
| 10⁻⁶ M | -475 | 400 | 60 |
| 10⁻⁵ M | -480 | 250 | 75 |
| 10⁻⁴ M | -490 | 125 | 87.5 |
| 10⁻³ M | -500 | 63 | 93.7 |
(Data adapted from a study on a derivative of this compound to illustrate typical electrochemical results)[3]
Experimental Protocols
The following are detailed protocols for evaluating the performance of this compound as a corrosion inhibitor.
Protocol 1: Weight Loss Measurement
This method provides a direct measure of the corrosion rate and the inhibitor's effectiveness.
1. Materials and Equipment:
-
Metal coupons (e.g., mild steel, zinc) of known dimensions
-
Abrasive paper (various grits)
-
Acetone
-
Distilled water
-
Analytical balance (accurate to 0.1 mg)
-
Corrosive solution (e.g., 1M HCl)
-
This compound
-
Water bath or thermostat
-
Glass beakers and hooks
2. Procedure:
-
Coupon Preparation: Mechanically polish the metal coupons with abrasive paper of increasing grit size, wash with distilled water, degrease with acetone, and dry.
-
Initial Weighing: Accurately weigh the prepared coupons using an analytical balance and record the initial weight (W_initial).
-
Inhibitor Solution Preparation: Prepare a series of corrosive solutions containing different concentrations of this compound (e.g., 100 ppm, 200 ppm, 500 ppm). Also, prepare a blank solution without the inhibitor.
-
Immersion: Immerse the weighed coupons in the test solutions using glass hooks. Ensure the coupons are fully submerged.
-
Exposure: Maintain the beakers at a constant temperature (e.g., 35°C) in a water bath for a specified duration (e.g., 6 hours).[13]
-
Final Weighing: After the immersion period, carefully remove the coupons, wash with distilled water to remove corrosion products, dry thoroughly, and reweigh to get the final weight (W_final).
-
Calculations:
-
Weight Loss (ΔW): ΔW = W_initial - W_final
-
Corrosion Rate (CR) in mm/year: CR = (K × ΔW) / (A × t × ρ), where K is a constant (8.76 × 10⁴), A is the surface area of the coupon in cm², t is the immersion time in hours, and ρ is the density of the metal in g/cm³.
-
Inhibition Efficiency (%IE): %IE = [(CR_blank - CR_inhibitor) / CR_blank] × 100
-
Protocol 2: Electrochemical Measurements
Electrochemical techniques like Potentiodynamic Polarization and Electrochemical Impedance Spectroscopy (EIS) provide insights into the corrosion mechanism.
1. Materials and Equipment:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell (working electrode: metal sample; reference electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl; counter electrode: platinum wire)
-
Corrosive solution (e.g., 1M HCl) with and without this compound
-
Polishing materials for the working electrode
2. Procedure for Potentiodynamic Polarization:
-
Electrode Preparation: Prepare the working electrode by polishing its surface to a mirror finish.
-
Cell Setup: Assemble the three-electrode cell with the prepared working electrode, reference electrode, and counter electrode in the test solution.
-
Open Circuit Potential (OCP): Allow the system to stabilize by monitoring the OCP for about 30-60 minutes until a steady state is reached.[14]
-
Polarization Scan: Perform a potentiodynamic scan from a potential cathodic to the OCP to a potential anodic to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).[15]
-
Data Analysis: Plot the logarithm of the current density versus the potential (Tafel plot). Extrapolate the linear portions of the anodic and cathodic curves to the corrosion potential (Ecorr) to determine the corrosion current density (icorr).
-
Calculation of Inhibition Efficiency (%IE): %IE = [(icorr_blank - icorr_inhibitor) / icorr_blank] × 100
3. Procedure for Electrochemical Impedance Spectroscopy (EIS):
-
Cell Setup and Stabilization: Follow steps 1-3 of the potentiodynamic polarization procedure.
-
EIS Measurement: Apply a small amplitude sinusoidal AC voltage (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).[15]
-
Data Analysis: Plot the impedance data as a Nyquist plot (Z_imaginary vs. Z_real) and Bode plots (log |Z| and phase angle vs. log frequency). Model the data using an appropriate equivalent electrical circuit to determine parameters like the charge transfer resistance (Rct).
-
Calculation of Inhibition Efficiency (%IE): %IE = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] × 100
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of corrosion inhibition by this compound in an acidic medium.
Caption: General workflow for evaluating corrosion inhibitor performance.
Caption: Representation of the Langmuir adsorption isotherm for corrosion inhibitors.
References
- 1. Quantum Chemical Analysis of the Corrosion Inhibition Potential by Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. isca.in [isca.in]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.aip.org [pubs.aip.org]
- 9. Synthesis of Fatty Imidazoline from Oleic Acid with Ethylenediamine and its Characterization | Scientific.Net [scientific.net]
- 10. zienjournals.com [zienjournals.com]
- 11. reddit.com [reddit.com]
- 12. Imidazoline As a Volatile Corrosion Inhibitor for Mitigation of Top- and Bottom-of-the-Line CO2 Corrosion in Carbon Steel Pipelines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Corrosion inhibition of a novel antihistamine-based compound for mild steel in hydrochloric acid solution: experimental and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Handling and Dispensing Ethylamine Hydrochloride Powder
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the safe handling and dispensing of ethylamine (B1201723) hydrochloride powder in a laboratory setting. Adherence to these guidelines is crucial to ensure personnel safety and maintain the integrity of the compound.
Material Properties
Ethylamine hydrochloride is a white crystalline powder that is highly soluble in water and soluble in alcohol.[1][2] It is hygroscopic, meaning it readily absorbs moisture from the air.[3][4] Due to its properties, it is utilized in various applications, including organic synthesis and as a laboratory reagent.[1][4]
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| Chemical Formula | C₂H₇N·HCl | [1] |
| Molecular Weight | 81.54 g/mol | [1][5] |
| CAS Number | 557-66-4 | [1][3] |
| Appearance | White crystalline powder | [1][4] |
| Odor | Slight amine-like | [1] |
| Melting Point | 107-108 °C | [3] |
| Solubility | Highly soluble in water, soluble in alcohol | [1][2] |
| Hygroscopicity | Hygroscopic | [3][4] |
Safety and Handling Precautions
This compound is classified as a hazardous substance.[6] It is irritating to the eyes, skin, and respiratory system.[1][6][7] Therefore, appropriate personal protective equipment (PPE) and handling procedures are mandatory.
2.1 Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles meeting EN 166 standards are required.[5]
-
Hand Protection: Chemical-resistant gloves, such as butyl rubber, should be worn.[8] Inspect gloves for any signs of degradation before use.[9]
-
Body Protection: A lab coat or chemical-resistant apron must be worn.[9][10]
-
Respiratory Protection: If there is a risk of dust inhalation, a NIOSH-approved respirator with a particulate filter is necessary.[5]
2.2 Engineering Controls
-
Ventilation: All handling of this compound powder should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[8][9][11]
-
Spill Control: An appropriate spill kit for corrosive materials should be readily available.
Experimental Protocols
3.1 Dispensing Protocol
This protocol outlines the steps for safely weighing and dispensing this compound powder.
-
Preparation:
-
Ensure the chemical fume hood is operational.
-
Gather all necessary materials: this compound container, receiving vessel, spatula, weighing paper, and appropriate PPE.
-
Decontaminate the work surface within the fume hood.
-
-
Weighing:
-
Place a clean, dry weighing boat or paper on the analytical balance and tare.
-
Carefully open the this compound container inside the fume hood.
-
Using a clean, dry spatula, transfer the desired amount of powder to the weighing boat. Avoid generating dust.
-
Immediately and securely close the this compound container.
-
-
Transfer:
-
Carefully transfer the weighed powder to the receiving vessel.
-
If any powder is spilled, clean it up immediately following the spill response protocol.
-
-
Post-Dispensing:
-
Clean the spatula and work surface thoroughly.
-
Dispose of any contaminated materials (e.g., weighing paper, gloves) in the designated hazardous waste container.
-
Wash hands thoroughly after completing the procedure.
-
3.2 Spill Response Protocol
In the event of a spill, follow these steps:
-
Alert Personnel: Immediately notify others in the vicinity of the spill.
-
Evacuate: If the spill is large, evacuate the immediate area.
-
Control: If safe to do so, prevent the spread of the powder.
-
Cleanup:
-
For small spills, carefully sweep up the powder and place it in a designated hazardous waste container.[5] Avoid creating dust.
-
For larger spills, use an appropriate absorbent material from a corrosive spill kit.
-
-
Decontaminate: Clean the spill area with a suitable decontaminating agent and wipe it down.
-
Report: Report the spill to the laboratory supervisor or safety officer.
3.3 First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[5]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, seek medical attention.[5][12]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[5]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Seek medical attention if symptoms occur.[5]
Storage and Waste Disposal
4.1 Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[12]
-
Keep away from incompatible materials such as strong oxidizing agents and bases.[1]
-
Due to its hygroscopic nature, store in a desiccator or under an inert atmosphere if necessary to maintain purity.
4.2 Waste Disposal
-
Dispose of this compound waste and contaminated materials in accordance with local, state, and federal regulations.
-
All chemical waste must be collected in properly labeled containers for hazardous waste disposal.[11]
Visualizations
Caption: Workflow for handling and dispensing this compound powder.
References
- 1. This compound 98% - 1000g - SYNTHETIKA [synthetikaeu.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. jnfuturechemical.com [jnfuturechemical.com]
- 4. CAS 557-66-4: this compound | CymitQuimica [cymitquimica.com]
- 5. fishersci.fr [fishersci.fr]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. carlroth.com [carlroth.com]
- 8. scienceequip.com.au [scienceequip.com.au]
- 9. questron.ca [questron.ca]
- 10. Corrosives - Lab Safety - Grand Valley State University [gvsu.edu]
- 11. eng.uwo.ca [eng.uwo.ca]
- 12. tcichemicals.com [tcichemicals.com]
Application Notes & Protocols: Stoichiometric Calculations for Reactions Involving Ethylamine Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction: Ethylamine (B1201723) hydrochloride (CH₃CH₂NH₃⁺Cl⁻), a stable and water-soluble salt of ethylamine, serves as a crucial reagent in organic synthesis, particularly in the pharmaceutical industry.[1] Its application often requires the in-situ generation of the free base, ethylamine (CH₃CH₂NH₂), through the addition of a stoichiometric amount of a suitable base. Accurate stoichiometric calculations are paramount for maximizing reaction yield, minimizing by-products, and ensuring reproducible results. These application notes provide detailed protocols for key reactions involving ethylamine hydrochloride, focusing on the stoichiometric relationships between reactants.
Reductive Amination of Aldehydes and Ketones
Reductive amination is a cornerstone method for forming carbon-nitrogen bonds, converting carbonyl compounds into amines via an intermediate imine.[2] The process typically involves a one-pot reaction where the carbonyl compound, this compound, a base to liberate the free amine, and a reducing agent are combined.[3] The pH must be carefully controlled (typically between 4-6) to facilitate both imine formation and prevent the protonation of the amine nucleophile.[4][5]
Protocol 1: Synthesis of N-Ethylbenzylamine via Reductive Amination
This protocol details the reductive amination of benzaldehyde (B42025) with ethylamine (generated from this compound) using sodium triacetoxyborohydride (B8407120) as the reducing agent.
Experimental Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add benzaldehyde (1.0 eq) and a suitable solvent such as dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE).
-
Amine Addition: Add this compound (1.1 eq) to the solution.
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA) (1.1-1.2 eq), to neutralize the hydrochloride and generate the free ethylamine in situ. Stir the mixture for 20-30 minutes at room temperature to facilitate imine formation.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq) portion-wise to the reaction mixture. This reagent is preferred as it is less reactive towards the carbonyl starting material than other borohydrides.[6]
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or DCM).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Stoichiometric Data Presentation:
| Compound | Formula | Molar Mass ( g/mol ) | Molar Ratio (eq) | Moles (mmol) | Mass/Volume |
| Benzaldehyde | C₇H₆O | 106.12 | 1.0 | 10.0 | 1.06 g (1.02 mL) |
| Ethylamine HCl | C₂H₈ClN | 81.54 | 1.1 | 11.0 | 0.90 g |
| Triethylamine | C₆H₁₅N | 101.19 | 1.2 | 12.0 | 1.21 g (1.67 mL) |
| NaBH(OAc)₃ | C₆H₁₀BNaO₆ | 211.94 | 1.5 | 15.0 | 3.18 g |
| Dichloromethane | CH₂Cl₂ | 84.93 | - | - | 50 mL |
Workflow Diagram:
Caption: Workflow for N-Ethylbenzylamine synthesis via reductive amination.
N-Acylation with Acyl Chlorides
N-acylation is a fundamental transformation that converts amines into amides. When starting with this compound, a base is required to neutralize the salt and generate the nucleophilic free amine. The stoichiometry typically requires at least two equivalents of base: one to free the amine and a second to scavenge the HCl by-product generated from the reaction with the acyl chloride.
Protocol 2: Synthesis of N-Ethylacetamide
This protocol describes the reaction of ethylamine (from its hydrochloride salt) with acetyl chloride to form N-ethylacetamide.
Experimental Protocol:
-
Reaction Setup: In a flask submerged in an ice bath (0 °C), dissolve this compound (1.0 eq) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (B95107) (THF).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (2.2 eq). Stir for 10-15 minutes.
-
Acyl Chloride Addition: Slowly add acetyl chloride (1.05 eq) dropwise to the stirring solution, maintaining the temperature at 0 °C. A precipitate of trithis compound will form.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours.
-
Monitoring: Monitor the reaction by TLC, checking for the consumption of ethylamine.
-
Work-up: Filter the reaction mixture to remove the trithis compound precipitate. Wash the filtrate with water, then with a saturated aqueous solution of NaHCO₃, and finally with brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation to yield the crude N-ethylacetamide. Further purification can be achieved by distillation if necessary.
Stoichiometric Data Presentation:
| Compound | Formula | Molar Mass ( g/mol ) | Molar Ratio (eq) | Moles (mmol) | Mass/Volume |
| Ethylamine HCl | C₂H₈ClN | 81.54 | 1.0 | 50.0 | 4.08 g |
| Acetyl Chloride | C₂H₃ClO | 78.50 | 1.05 | 52.5 | 4.12 g (3.74 mL) |
| Triethylamine | C₆H₁₅N | 101.19 | 2.2 | 110.0 | 11.13 g (15.3 mL) |
| Dichloromethane | CH₂Cl₂ | 84.93 | - | - | 100 mL |
Logical Relationship Diagram:
Caption: Stoichiometric relationships in the N-acylation of ethylamine HCl.
Synthesis and Purification of this compound
The salt itself can be synthesized via a simple acid-base reaction between ethylamine and hydrochloric acid.[7] This is a straightforward 1:1 stoichiometric reaction.[7]
Protocol 3: Preparation of this compound
This protocol outlines the synthesis of this compound from a commercially available aqueous solution of ethylamine.
Experimental Protocol:
-
Setup: In a beaker placed in an ice-water bath, add a 70% aqueous solution of ethylamine (1.0 eq).
-
Acidification: While stirring, slowly add concentrated hydrochloric acid (~37%, 1.0 eq) dropwise. Monitor the pH of the solution, aiming for a final pH of 6-7. The reaction is exothermic.
-
Crystallization: Remove the solvent (water and excess HCl) under reduced pressure using a rotary evaporator. The crude this compound will crystallize.
-
Purification: The product can be purified by recrystallization.[8] A common method is to dissolve the crude solid in a minimal amount of hot absolute ethanol (B145695) and then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold diethyl ether, and dry in a vacuum oven.
Stoichiometric Data Presentation:
| Compound | Formula | Molar Mass ( g/mol ) | Molar Ratio (eq) | Moles (mol) | Mass/Volume |
| Ethylamine (70% aq.) | C₂H₇N | 45.08 | 1.0 | 1.0 | 64.4 g (70% solution) |
| Hydrochloric Acid (37%) | HCl | 36.46 | 1.0 | 1.0 | 98.5 g (82.1 mL) |
| Ethylamine HCl (Product) | C₂H₈ClN | 81.54 | (Theoretical) | (1.0) | (81.54 g) |
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Show how ethylamine (C2H5NH2) reacts with hydrochloric acid to fo... | Study Prep in Pearson+ [pearson.com]
- 8. Sciencemadness Discussion Board - Ethylamine Synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
Ethylamine Hydrochloride in Non-Aqueous Buffer Systems: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of ethylamine (B1201723) hydrochloride as a versatile buffer component in non-aqueous solvent systems. The information contained herein is intended to guide researchers in the preparation and application of these buffer solutions for various analytical and chemical processes where the control of acidity in the absence of water is critical.
Introduction
Ethylamine hydrochloride (CH₃CH₂NH₃⁺Cl⁻), the salt of a weak base (ethylamine) and a strong acid (hydrochloric acid), is a valuable reagent for creating buffer solutions in non-aqueous media. While aqueous buffers are widely used, many applications in electrochemistry, organic synthesis, and chromatography necessitate the use of organic solvents. In these environments, the principles of buffering remain the same: maintaining a stable "pH" (or more accurately, proton activity) by the equilibrium between a weak acid and its conjugate base. In this case, the ethylammonium (B1618946) ion (CH₃CH₂NH₃⁺) acts as the weak acid.
The primary advantage of using this compound is its ability to provide buffering capacity in a variety of organic solvents where traditional aqueous buffers are immiscible or would interfere with the desired reactions or separations. The choice of a non-aqueous buffer system is critical for controlling reaction pathways, enhancing the stability of analytes, and improving the selectivity and resolution of analytical separations.
Physicochemical Properties and Buffering Range
The effectiveness of a buffer is centered around the pKa of its acidic component. It is crucial to note that the pKa of a substance can change significantly when moving from an aqueous to a non-aqueous solvent. This is due to differences in solvent polarity, dielectric constant, and the ability of the solvent to solvate the acidic and basic species.
For the ethylammonium ion (the conjugate acid of ethylamine), the pKa undergoes a substantial shift in non-aqueous solvents compared to water. This shift is critical for determining the effective buffering range.
| Property | Value | Reference |
| Chemical Formula | C₂H₈ClN | |
| Molar Mass | 81.54 g/mol | |
| Appearance | White to off-white crystalline solid | |
| pKa of Ethylammonium (in Water) | ~10.6 | [1] |
| pKa of Ethylammonium (in Acetonitrile) | ~18.3 | [2] |
| pKa of Butylammonium (B8472290) (in Acetonitrile) | 18.3 | [2] |
As indicated in the table, the pKa of the ethylammonium ion in acetonitrile (B52724) is approximately 18.3.[2] This means that an this compound buffer in acetonitrile will be most effective in the "pH" range of approximately 17.3 to 19.3 in that solvent. The pKa of the related butylammonium ion is also provided for comparison, illustrating a similar trend for primary alkylamines.[2]
Applications
Non-Aqueous Titrations
In non-aqueous titrations, weakly basic substances that do not give a sharp endpoint in water can be accurately quantified. Solvents like glacial acetic acid can enhance the basicity of weak bases, allowing for their titration with a strong acid like perchloric acid. While direct protocols for using this compound as the titrand are not prevalent, the principles of titrating a weak base in a non-aqueous solvent are well-established. An this compound solution in a suitable organic solvent could be titrated with a strong non-aqueous base to determine its concentration.
Non-Aqueous Capillary Electrophoresis (NACE)
NACE is a powerful technique for the separation of compounds that are insoluble or unstable in water. The composition of the background electrolyte (BGE), which includes the buffer, is crucial for controlling the separation selectivity. Amine-based buffers are used in NACE to control the charge state of analytes and the electroosmotic flow (EOF). For instance, in the separation of basic drugs, an ethylammonium-based buffer in a solvent like acetonitrile could be used to maintain a consistent protonation state of the analytes, leading to reproducible migration times and improved resolution. The use of organic solvents in NACE also offers the advantage of higher volatility, which is beneficial for interfacing with mass spectrometry (MS).[3]
Organic Electrochemistry
In electrochemical studies in organic solvents, controlling the proton activity is often necessary to direct the course of a reaction or to study the mechanism of a process that involves proton transfer. This compound can be used to prepare buffer solutions that provide a source of protons at a controlled potential in solvents like acetonitrile. This is particularly relevant in studies of redox-active organic molecules where the formal potential is dependent on the "pH" of the medium.
Experimental Protocols
Preparation of a 0.1 M Ethylammonium Acetate (B1210297) Buffer in Acetonitrile (pH ~18.3)
This protocol describes the preparation of a buffer solution in acetonitrile using ethylamine and acetic acid. By using equimolar amounts of the weak base (ethylamine) and a weak acid (acetic acid), a buffer centered around the pKa of the ethylammonium ion in acetonitrile is created.
Materials:
-
Ethylamine (solution in a suitable solvent, e.g., ethanol)
-
Glacial Acetic Acid
-
Acetonitrile (HPLC grade, anhydrous)
-
Volumetric flasks and pipettes
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare a 0.1 M solution of ethylamine in acetonitrile:
-
Carefully calculate the volume of the commercial ethylamine solution needed to obtain 0.1 moles of ethylamine.
-
In a fume hood, accurately pipette the calculated volume of the ethylamine solution into a 1 L volumetric flask partially filled with anhydrous acetonitrile.
-
Bring the flask to the final volume with anhydrous acetonitrile and mix thoroughly.
-
-
Prepare a 0.1 M solution of acetic acid in acetonitrile:
-
Accurately pipette 5.72 mL of glacial acetic acid (density ≈ 1.05 g/mL, molar mass = 60.05 g/mol ) into a 1 L volumetric flask partially filled with anhydrous acetonitrile.
-
Bring the flask to the final volume with anhydrous acetonitrile and mix thoroughly.
-
-
Prepare the buffer solution:
-
In a clean, dry beaker, mix equal volumes of the 0.1 M ethylamine solution and the 0.1 M acetic acid solution. For example, mix 100 mL of each.
-
Stir the solution for 15 minutes to ensure complete reaction and equilibration.
-
-
Storage:
-
Store the buffer solution in a tightly sealed container to prevent the absorption of atmospheric moisture and carbon dioxide.
-
Logical Workflow for Buffer Preparation
Caption: Workflow for preparing an ethylammonium acetate buffer.
General Protocol for Non-Aqueous Titration of a Weak Base
This protocol provides a general framework for the titration of a weak base, such as ethylamine, in a non-aqueous solvent.
Materials:
-
Ethylamine sample
-
Glacial Acetic Acid (as solvent)
-
0.1 N Perchloric Acid in Glacial Acetic Acid (titrant)
-
Crystal Violet indicator (0.5% w/v in glacial acetic acid)
-
Burette, beaker, and magnetic stirrer
Procedure:
-
Sample Preparation:
-
Accurately weigh a quantity of the ethylamine-containing sample and dissolve it in a suitable volume of glacial acetic acid in a beaker.
-
-
Indicator Addition:
-
Add 2-3 drops of the crystal violet indicator solution to the sample solution. The solution should turn violet (the basic color of the indicator).
-
-
Titration:
-
Titrate the sample solution with the 0.1 N perchloric acid in glacial acetic acid.
-
The endpoint is reached when the color of the solution changes from violet to a yellowish-green.
-
-
Blank Determination:
-
Perform a blank titration using the same volume of glacial acetic acid and indicator, but without the sample.
-
Subtract the blank titer from the sample titer to get the corrected volume of titrant used.
-
Titration Workflow Diagram
Caption: General workflow for non-aqueous titration of a weak base.
Safety and Handling
-
Ethylamine and its solutions are flammable and corrosive. Handle in a well-ventilated fume hood.
-
Glacial acetic acid and perchloric acid are highly corrosive. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Anhydrous solvents are hygroscopic. Keep containers tightly sealed to prevent water absorption.
Conclusion
This compound offers a viable option for preparing buffer solutions in non-aqueous systems, particularly in solvents like acetonitrile. The significant shift in its pKa in organic solvents compared to water must be taken into account when defining the effective buffering range. While specific, detailed application protocols are not abundantly available in the literature, the fundamental principles of buffer preparation and application in non-aqueous titrations and capillary electrophoresis provide a solid foundation for researchers to develop their own methods tailored to their specific needs. The protocols provided herein serve as a starting point for the successful implementation of this compound-based buffers in non-aqueous research and development.
References
Troubleshooting & Optimization
How to remove ethylamine hydrochloride from a reaction mixture
This guide provides troubleshooting advice and detailed protocols for effectively removing ethylamine (B1201723) hydrochloride (EtNH₂·HCl) from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What is ethylamine hydrochloride, and why does it form in my reaction?
This compound is the salt formed from the acid-base reaction between ethylamine (EtNH₂) and hydrogen chloride (HCl). In many organic reactions, such as the formation of amides from acyl chlorides or certain coupling reactions, ethylamine might be used as a reagent or base. If acidic byproducts like HCl are generated, they will be neutralized by any excess ethylamine, producing the ethylammonium (B1618946) chloride salt.[1][2] This salt must then be removed to isolate the pure desired product.
Q2: What are the fundamental principles for removing this compound?
The removal strategies primarily exploit the physical and chemical properties of the salt, such as:
-
High Polarity and Water Solubility: As an ionic salt, it is highly soluble in water but has limited solubility in many common organic solvents.[3][4][5]
-
Non-volatility: Unlike its free base form (ethylamine), the salt is a solid with a high melting point and is not volatile.[1][4]
-
pH Sensitivity: The salt is stable in neutral or acidic conditions. In alkaline conditions, it deprotonates to form the free base, ethylamine, which has different solubility properties.[3][6]
Q3: What are the main methods for removing this compound?
The three most common techniques are:
-
Aqueous Workup (Liquid-Liquid Extraction): Washing the organic reaction mixture with water or an aqueous solution to dissolve and extract the salt.[7]
-
Filtration: If the reaction is performed in a solvent where the salt is insoluble (e.g., diethyl ether, THF), it will precipitate and can be removed by simple filtration.[7][8]
-
Basification and Extraction: Converting the salt to its free base, ethylamine, with an aqueous base wash. The neutral amine can then be removed with subsequent aqueous washes.[9]
Troubleshooting Guide
Q4: An emulsion formed during my aqueous workup. How can I break it?
Emulsions are a common issue when washing organic layers. Here are several techniques to resolve them:
-
Add Brine: Wash the mixture with a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous layer often helps to break the emulsion.[10]
-
Centrifugation: If the emulsion is persistent, transferring the mixture to centrifuge tubes and spinning for several minutes is a highly effective method for separating the layers.[7]
-
Filtration through Celite® or Glass Wool: Passing the entire mixture through a pad of Celite® or a plug of glass wool in a pipette can help to coalesce the dispersed droplets.
-
Patience: Sometimes, simply letting the separatory funnel stand undisturbed for an extended period (15-30 minutes) will allow the layers to separate on their own.
Q5: My product is sensitive to water. How can I remove the salt without an aqueous wash?
For water-sensitive compounds, non-aqueous methods are critical.
-
Method 1: In-situ Precipitation and Filtration: The best strategy is to choose a reaction solvent in which your product is soluble but this compound is not. Solvents like diethyl ether, tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), or ethyl acetate (B1210297) can be effective.[8] The salt precipitates as it forms and can be removed by filtration at the end of the reaction.
-
Method 2: Solvent Trituration/Anti-solvent Precipitation: After the reaction, remove the reaction solvent under reduced pressure. Add a solvent in which your product is soluble but the salt is not (e.g., diethyl ether, hexane).[8][10] This will cause the salt to precipitate. The solid can then be filtered off, and the solvent evaporated from the filtrate to recover your product. Cooling the mixture can further decrease the salt's solubility and improve precipitation.[7]
Q6: My desired product is also water-soluble. How can I separate it from this compound?
This presents a significant purification challenge.
-
Basification and Extraction: Carefully add a base (e.g., aqueous NaHCO₃ or K₂CO₃) to your aqueous mixture to convert this compound to free ethylamine.[6] Ethylamine is volatile and can sometimes be removed under high vacuum. Alternatively, you may be able to selectively extract your (now more neutral) product into an organic solvent, leaving the inorganic salts behind. This may require multiple extractions.
-
Recrystallization: If your product is a solid, recrystallization is an excellent option. Find a solvent system where your product's solubility is high at elevated temperatures but low at cooler temperatures, while the salt remains soluble. Ethanol can be a good starting point for recrystallizing the salt itself, so you may need a different solvent for your product.[1]
-
Column Chromatography: This should be considered a final option. The high polarity of the salt can cause it to streak on silica (B1680970) gel.[7] Using a more polar eluent system or a different stationary phase (like alumina) may be necessary. Ion-exchange chromatography is a specialized technique that can effectively separate ionic compounds from neutral ones.[11][12]
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
|---|---|---|
| Water | Highly Soluble (280 g/100 g at 25°C) | [5] |
| Ethanol | Soluble | [4][5] |
| Chloroform | Soluble (26.89 g/100 g at 20°C) | [5] |
| Acetone | Sparingly Soluble | [5] |
| Diethyl Ether | Practically Insoluble | [5] |
| Tetrahydrofuran (THF) | Insoluble | [8] |
| Hexane / Heptane | Insoluble |[8][10] |
Table 2: Comparison of Removal Methods
| Method | Principle | Pros | Cons | Best For |
|---|---|---|---|---|
| Aqueous Workup | Partitioning based on high water solubility of the salt. | Fast, efficient for large scales, removes other water-soluble impurities. | Can form emulsions; not suitable for water-sensitive or water-soluble products. | Water-insoluble products that are stable to aqueous conditions. |
| Filtration | Precipitation of the salt in a solvent where it is insoluble. | Simple, fast, avoids water entirely. | Requires the reaction to be compatible with specific solvents (e.g., ether, THF). | Water-sensitive products. |
| Recrystallization | Difference in solubility between the product and the salt in a specific solvent system. | Can achieve very high purity. | Can be time-consuming, requires product to be a solid, potential for product loss. | Solid products that are difficult to purify by other means. |
| Column Chromatography | Differential adsorption of components onto a stationary phase. | Can separate complex mixtures. | Can be slow and costly (solvents), salt may perform poorly on silica. | Challenging separations where other methods have failed. |
Experimental Protocols
Protocol 1: Removal by Aqueous Workup (Acid-Base Extraction)
This protocol is used when the desired product is soluble in a water-immiscible organic solvent and is stable to water and dilute acid.
-
Transfer the entire reaction mixture to a separatory funnel.
-
Add a volume of deionized water approximately equal to the volume of the organic solvent in the funnel.
-
For a more effective wash, a dilute acid (e.g., 1M HCl) or brine (saturated aq. NaCl) can be used. The acidic wash ensures the amine remains protonated.[13]
-
Stopper the funnel and shake vigorously for 30-60 seconds, inverting the funnel and periodically venting to release any pressure buildup.
-
Allow the layers to fully separate. The aqueous layer will contain the dissolved this compound.
-
Drain the lower aqueous layer and discard it.
-
Repeat the washing process (steps 2-6) one or two more times to ensure complete removal of the salt.
-
Drain the remaining organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
Filter or decant the dried organic solution and remove the solvent under reduced pressure to isolate the purified product.[7]
Protocol 2: Removal by Filtration
This protocol is ideal for reactions performed in solvents where this compound is insoluble (e.g., THF, Diethyl Ether).[7]
-
Once the reaction is complete, cool the mixture in an ice-water bath to maximize the precipitation of the salt.
-
Set up a Büchner or Hirsch funnel for vacuum filtration.
-
Wet the filter paper with a small amount of the cold reaction solvent to ensure a good seal.
-
Pour the reaction mixture into the funnel and apply vacuum to filter off the solid this compound.
-
Wash the collected solid salt in the funnel with a small amount of cold solvent to recover any product that may have adhered to it.
-
Combine the filtrate and the washings. This solution contains your desired product.
-
Remove the solvent from the filtrate under reduced pressure to isolate the product.[7]
Visualization
Caption: Decision workflow for selecting a removal method for this compound.
Caption: Step-by-step workflow for an aqueous workup (liquid-liquid extraction).
References
- 1. This compound | High-Purity Reagent [benchchem.com]
- 2. Show how ethylamine (C₂H₅NH₂) reacts with hydrochloric acid to fo... | Study Prep in Pearson+ [pearson.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. This compound 98% - 1000g - SYNTHETIKA [synthetikaeu.com]
- 5. ethylammonium chloride [chemister.ru]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. resintech.com [resintech.com]
- 12. Ion chromatographic separation and quantitation of alkyl methylamines and ethylamines in atmospheric gas and particulate matter using preconcentration and suppressed conductivity detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Workup [chem.rochester.edu]
Technical Support Center: Ethylamine Hydrochloride in Synthesis
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and prevent side reactions when using ethylamine (B1201723) hydrochloride in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is ethylamine hydrochloride and why is it used in synthesis?
This compound is the salt form of ethylamine, a primary amine. It is a white crystalline solid that is highly soluble in water.[1] In organic synthesis, it is often used as a source of the ethylamine nucleophile. The hydrochloride salt form offers improved stability and ease of handling compared to the volatile and gaseous free base, ethylamine. Before use in reactions where the free amine is required, it is typically treated with a base to liberate the ethylamine.
Q2: What are the most common side reactions observed when using this compound?
The most prevalent side reactions involving ethylamine are related to its nucleophilic nature. These include:
-
Over-alkylation: The primary amine can react with an alkylating agent to form a secondary amine, which can then react further to produce a tertiary amine and even a quaternary ammonium (B1175870) salt.[2][3][4]
-
Diacylation: In acylation reactions, particularly with di-functional acylating agents or under harsh conditions, the primary amine can undergo acylation twice.
-
Side reactions in reductive amination: These can include the formation of tertiary amines through reaction of the initially formed secondary amine with another equivalent of the aldehyde or ketone, or the reduction of the carbonyl starting material to an alcohol.[5]
Q3: How can I convert this compound to the free base, ethylamine, for my reaction?
To use ethylamine as a nucleophile, the hydrochloride salt must be neutralized. This is typically achieved by reacting it with a suitable base, such as sodium hydroxide (B78521) or an organic amine base like triethylamine (B128534), in an appropriate solvent. The choice of base and solvent will depend on the specific requirements of your subsequent reaction.
Troubleshooting Guides for Common Side Reactions
Over-alkylation in N-Alkylation Reactions
Over-alkylation is a common issue where the desired primary amine is further alkylated to form secondary, tertiary, and quaternary ammonium salts.[2][3][4]
Troubleshooting Strategy:
| Observation | Potential Cause | Recommended Solution |
| Mixture of primary, secondary, and tertiary amine products. | The newly formed secondary amine is often more nucleophilic than the starting primary amine, leading to a "runaway" reaction.[3] | Control Stoichiometry: Use a large excess of ethylamine relative to the alkylating agent. This statistically favors the reaction of the alkylating agent with the more abundant primary amine.[6] |
| High reaction temperature increases the rate of subsequent alkylations. | Lower Reaction Temperature: Performing the reaction at a lower temperature can help to improve selectivity by slowing down the rate of the second and third alkylation steps.[6] | |
| The base used may not be optimal for selective mono-alkylation. | Choice of Base: Employ a sterically hindered or weaker base. For certain N-alkylation reactions, cesium carbonate has been reported to be effective in suppressing over-alkylation. | |
| The inherent reactivity of the amine leads to multiple additions. | Use a Protecting Group: Protect the primary amine with a suitable protecting group (e.g., Boc). After the initial functionalization, the protecting group can be removed to yield the desired mono-substituted product. |
Quantitative Data on Controlling Over-alkylation:
While specific yields can be highly substrate-dependent, the following table illustrates the general effect of the amine-to-alkylating agent ratio on product distribution.
| Ratio of Ethylamine : Alkyl Halide | Approximate Yield of Mono-alkylated Product | Approximate Yield of Di- and Tri-alkylated Products |
| 1 : 1 | Low (e.g., 10-30%) | High |
| 5 : 1 | Moderate | Moderate |
| 10 : 1 or greater | High | Low |
Note: These are generalized values. Actual yields will vary based on the specific reactants and conditions.
Experimental Protocol: Selective Mono-alkylation of an Alkyl Halide
-
Reaction Setup: In a round-bottom flask, dissolve the alkyl halide (1.0 eq.) in a suitable solvent (e.g., acetonitrile).
-
Amine Addition: Add a significant excess of ethylamine (e.g., 10 eq.).
-
Base Addition: Add a suitable base (e.g., potassium carbonate, 1.5 eq.).
-
Reaction Conditions: Stir the reaction mixture at a controlled low temperature (e.g., 0-25 °C).
-
Monitoring: Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS).
-
Work-up: Once the starting material is consumed, quench the reaction with water and extract the product with an organic solvent.
-
Purification: Purify the desired mono-alkylated product from the excess ethylamine and byproducts by distillation or column chromatography.
Side Reactions in N-Acylation
The primary goal in the N-acylation of ethylamine is to form a stable amide bond. Side reactions can include diacylation or reaction with other functional groups if present.
Troubleshooting Strategy:
| Observation | Potential Cause | Recommended Solution |
| Low yield of N-acylated product. | Incomplete reaction. | Optimize Reaction Time and Temperature: Monitor the reaction closely by TLC or LC-MS to determine the optimal reaction time. A moderate increase in temperature may be necessary for less reactive acylating agents, but excessive heat should be avoided. |
| The acylating agent is not reactive enough. | Choice of Acylating Agent: Acid chlorides are generally more reactive than acid anhydrides.[2] Consider using the corresponding acid chloride if the anhydride (B1165640) is not effective. | |
| Formation of O-acylated byproduct (if a hydroxyl group is present). | The hydroxyl group is competing with the amine for the acylating agent. | Control Reaction Temperature: Keep the reaction temperature low (e.g., 0 °C) to favor the more nucleophilic amine over the hydroxyl group. |
| The base used is promoting O-acylation. | Use a Non-nucleophilic Base: Employ a non-nucleophilic base like triethylamine or pyridine (B92270) to neutralize the acid byproduct without promoting side reactions. |
Quantitative Data on N-Acylation Selectivity:
The chemoselectivity of N-acylation over O-acylation is often high, especially at lower temperatures.
| Acylating Agent | Reaction Temperature | Approximate N-acylation : O-acylation Ratio |
| Acetyl Chloride | 0 °C | > 95 : 5 |
| Acetic Anhydride | 25 °C | ~ 90 : 10 |
| Acetyl Chloride | 50 °C | Lower selectivity |
Note: Ratios are illustrative and depend on the specific substrate.
Experimental Protocol: Selective N-Acylation of Ethylamine
-
Reaction Setup: Dissolve this compound (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine, 1.1 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane) under an inert atmosphere. Cool the solution to 0 °C.
-
Acylating Agent Addition: Slowly add the acylating agent (e.g., acetyl chloride, 1.05 eq.) dropwise to the stirred solution.
-
Reaction: Allow the reaction to stir at 0 °C and then warm to room temperature.
-
Monitoring: Monitor the consumption of the starting material by TLC or LC-MS.
-
Work-up: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer.
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by recrystallization or column chromatography.
Side Reactions in Reductive Amination
Reductive amination is a powerful method for forming C-N bonds, but side reactions can lower the yield and purity of the desired amine.
Troubleshooting Strategy:
| Observation | Potential Cause | Recommended Solution |
| Formation of a tertiary amine byproduct. | The secondary amine product reacts with another equivalent of the carbonyl compound. | Control Stoichiometry: Use a slight excess of the amine relative to the carbonyl compound. |
| The reaction is performed in a single step with a non-selective reducing agent. | Two-Step Procedure: First, form the imine intermediate by reacting the ethylamine and the carbonyl compound. After confirming imine formation, add the reducing agent. This prevents the reducing agent from being present while there is still unreacted carbonyl compound. | |
| Reduction of the starting aldehyde or ketone to an alcohol. | The reducing agent is too reactive and not selective for the imine/iminium ion. | Choice of Reducing Agent: Use a milder and more selective reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which preferentially reduces the iminium ion over the carbonyl group.[7][8][9][10] |
| Low yield of the desired amine. | The pH of the reaction is not optimal for imine formation. | pH Control: Maintain the reaction pH in the weakly acidic range (pH 4-6) to facilitate imine formation without protonating the amine, which would render it non-nucleophilic.[8] |
Quantitative Data on Reducing Agent Selectivity in Reductive Amination:
| Reducing Agent | Typical Yield of Desired Amine | Purity (Selectivity for Amine vs. Alcohol) |
| Sodium Borohydride (NaBH₄) | Moderate to High | Lower (can reduce carbonyl) |
| Sodium Cyanoborohydride (NaBH₃CN) | High (e.g., ~91% with benzaldehyde (B42025) and ethylamine)[8] | High (selective for imine) |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | High | Very High (highly selective for imine) |
Experimental Protocol: Reductive Amination using Sodium Triacetoxyborohydride
-
Reaction Setup: In a round-bottom flask, dissolve the aldehyde or ketone (1.0 eq.) and ethylamine (1.1 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane).
-
Imine Formation: Stir the mixture at room temperature for about 20-30 minutes to allow for the formation of the imine intermediate.
-
Reducing Agent Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise to the reaction mixture.
-
Reaction: Stir the reaction at room temperature until the starting materials are consumed, as monitored by TLC or LC-MS.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extraction and Purification: Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure. Purify the crude product as necessary.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. jocpr.com [jocpr.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 10. Reductive amination - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Reactions with Ethylamine Hydrochloride
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the use of ethylamine (B1201723) hydrochloride in chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary difference between using ethylamine and ethylamine hydrochloride in a reaction?
A1: Ethylamine (CH₃CH₂NH₂) is a basic, nucleophilic free amine. This compound (CH₃CH₂NH₃⁺Cl⁻) is the salt form, which is generally not nucleophilic. For reactions requiring the nucleophilic amine (e.g., alkylations, acylations, reductive aminations), the hydrochloride salt must be neutralized in situ or in a separate step to liberate the free ethylamine. This is typically achieved by adding a base (e.g., triethylamine (B128534), pyridine (B92270), sodium hydroxide) to the reaction mixture.
Q2: How do I convert this compound to freebase ethylamine before my reaction?
A2: To generate the freebase ethylamine, you can treat an aqueous solution of this compound with a strong base like sodium hydroxide (B78521) (NaOH) and then extract the liberated ethylamine into an organic solvent. Alternatively, for many reactions, the freebase can be generated in situ by adding at least one equivalent of a non-nucleophilic base (like triethylamine) to the reaction mixture containing the this compound.
Q3: What are the key safety precautions when working with this compound?
A3: this compound is a skin and eye irritant.[1] Standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, should be worn. Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of dust.
Q4: In which solvents is this compound soluble?
A4: this compound is a salt and exhibits high solubility in water.[2] It is also soluble in polar protic solvents like ethanol (B145695) but has limited solubility in many aprotic organic solvents such as acetone (B3395972) and dichloromethane.[3][4] Its solubility is sensitive to pH and temperature.[2]
Troubleshooting Guide
This guide addresses common issues encountered during syntheses involving this compound.
Issue 1: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Incomplete conversion to freebase amine | This compound is not nucleophilic. Ensure at least one molar equivalent of a suitable base (e.g., triethylamine, pyridine) is added to neutralize the HCl and liberate the free amine.[5] For reactions sensitive to salt byproducts, consider isolating the freebase before use. |
| Moisture or Impurities in Reagents | The presence of water can hydrolyze starting materials (like acyl chlorides) or interfere with catalysts.[6] Use anhydrous solvents and fresh, high-purity reagents. Consider flame-drying glassware before setting up the reaction.[7] |
| Suboptimal Reaction Temperature | Many reactions have an optimal temperature range. Temperatures that are too low can lead to an incomplete reaction, while excessively high temperatures can cause decomposition of reactants or products.[4][8] Experiment with a range of temperatures to find the optimum for your specific transformation. |
| Incorrect Stoichiometry | The ratio of reactants is crucial. For instance, in some multi-component reactions, using a slight excess (e.g., 1.2 equivalents) of the amine can significantly improve yields.[4] Carefully calculate and weigh all reagents.[7] |
| Loss of Product During Workup | Amine-containing products, especially their salt forms, can be water-soluble, leading to loss during aqueous extraction phases.[6] Before extraction, adjust the pH of the aqueous layer to ensure your product is in its freebase form, which is typically more soluble in organic solvents. Minimize the use of aqueous solutions where possible. |
Issue 2: Formation of Multiple Byproducts in Alkylation Reactions
| Potential Cause | Recommended Solution |
| Over-alkylation | The primary amine product is often more nucleophilic than the starting amine, leading to further reaction with the alkylating agent to form secondary, tertiary, and even quaternary ammonium (B1175870) salts.[9][10] |
| Solution 1: Use Excess Amine | Employ a large excess of ethylamine relative to the alkylating agent. This increases the probability that the alkylating agent will react with the starting amine rather than the product.[5][9] |
| Solution 2: Controlled Addition | Add the alkylating agent slowly and at a controlled temperature to maintain a low instantaneous concentration, which can help favor the mono-alkylation product. |
| Solution 3: Alternative Synthesis | For cleaner mono-alkylation, consider an alternative strategy like reductive amination, which avoids the issue of over-alkylation.[11] |
Issue 3: Product is Oily or Fails to Crystallize
| Potential Cause | Recommended Solution |
| Presence of Impurities | Byproducts or residual starting materials can act as impurities that inhibit crystallization.[6] |
| Solution 1: Purification | Purify the crude product using column chromatography to remove impurities before attempting crystallization. |
| Solution 2: Recrystallization | Perform recrystallization from a suitable solvent system. For amine hydrochlorides, a polar solvent like methanol (B129727) or ethanol with a less polar anti-solvent like diethyl ether or acetone is often effective.[1][6] |
| Hygroscopic Nature of Product | Many amine hydrochloride salts are hygroscopic and can absorb moisture from the atmosphere, appearing as an oil or gum.[2] |
| Solution: Rigorous Drying | Dry the purified product thoroughly under a high vacuum, potentially with gentle heating, to remove all traces of water and solvent. Store the final product in a desiccator. |
Data Presentation: Optimizing Reaction Conditions
The following table, adapted from a model three-component reaction involving ethylamine, demonstrates how systematically varying parameters can optimize product yield.[4]
Table 1: Optimization of a Model Reaction Involving Ethylamine
| Entry | Solvent | Temperature (°C) | Amine Equivalents | Time (h) | Yield (%) |
| 1 | Water | Room Temp | 1.0 | 7 | Trace |
| 2 | Water | 10-15 | 1.0 | 7 | 25 |
| 3 | DMF | Room Temp | 1.0 | 7 | Trace |
| 4 | DMF | 10-15 | 1.0 | 7 | 18 |
| 5 | CH₂Cl₂ | 10-15 | 1.0 | 7 | 55 |
| 6 | Ethanol | 10-15 | 1.0 | 7 | 70 |
| 7 | THF | 10-15 | 1.0 | 7 | 80 |
| 8 | THF | 10-15 | 1.2 | 7 | 89 |
| 9 | THF | 10-15 | 1.2 | 10 | 89 |
Data adapted from a multicomponent reaction study to illustrate optimization principles.[4]
Visualizations
Caption: A logical workflow for troubleshooting low reaction yield.
Caption: Pathway for the Mannich reaction using ethylamine HCl.
Caption: The competitive pathway of over-alkylation of amines.
Key Experimental Protocols
Protocol 1: Synthesis of a β-Amino Ketone via Mannich Reaction
This protocol describes the synthesis of 3-(ethylamino)-1-phenylpropan-1-one hydrochloride.[1]
Materials and Reagents:
-
This compound (≥98%)
-
Paraformaldehyde
-
95% Ethanol
-
Concentrated Hydrochloric Acid (HCl)
-
Acetone (ACS Grade)
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine acetophenone (0.1 mol), this compound (0.12 mol), and paraformaldehyde (0.12 mol).
-
Solvent and Catalyst Addition: To the flask, add 40 mL of 95% ethanol, followed by 0.5 mL of concentrated hydrochloric acid.
-
Reaction: Heat the mixture to reflux with constant stirring for 4 hours. The mixture should become a clear, yellowish solution.
-
Work-up and Isolation: After the reflux period, cool the solution to room temperature. Place the flask in an ice bath to promote crystallization.
-
Purification: Collect the crude product by vacuum filtration and wash it with two 20 mL portions of cold acetone.
-
Drying: Dry the purified crystals of 3-(ethylamino)-1-phenylpropan-1-one hydrochloride in a vacuum oven at 50 °C to a constant weight.
Protocol 2: General Procedure for Reductive Amination
This is a general one-pot procedure for the N-alkylation of ethylamine.
Materials and Reagents:
-
This compound
-
Aldehyde or Ketone
-
Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)[11]
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (anhydrous)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.2 equivalents) and the aldehyde or ketone (1.0 equivalent).
-
Solvent and Base Addition: Add anhydrous DCM or DCE, followed by triethylamine (1.3 equivalents) to liberate the free amine. Stir the mixture at room temperature for 20-30 minutes.
-
Reducing Agent Addition: Add the reducing agent (e.g., NaBH(OAc)₃, 1.5 equivalents) portion-wise to control any effervescence.
-
Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-24 hours).
-
Work-up: Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes.
-
Isolation: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x). Combine the organic layers, dry with anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography as needed.
Protocol 3: General Procedure for Acylation (Amide Formation)
Materials and Reagents:
-
This compound
-
Acyl chloride
-
Pyridine or Triethylamine (as base and solvent or co-solvent)
-
Dichloromethane (DCM) (anhydrous, if needed)
Procedure:
-
Reagent Addition: Slowly add the acyl chloride (1.0 equivalent) dropwise to the stirred amine solution. The reaction is often exothermic; maintain the temperature at 0 °C during the addition.[13]
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitored by TLC). This can take from 1 to 12 hours.
-
Work-up: Dilute the reaction mixture with DCM and wash sequentially with water, dilute aqueous HCl (to remove excess base), and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The resulting crude amide can be purified by recrystallization or column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Sciencemadness Discussion Board - Ethylamine Synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. researchgate.net [researchgate.net]
- 5. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 6. benchchem.com [benchchem.com]
- 7. How To [chem.rochester.edu]
- 8. tutorchase.com [tutorchase.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. chemcess.com [chemcess.com]
Technical Support Center: Troubleshooting Ethylamine Hydrochloride Mediated Reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering low conversion in reactions mediated by ethylamine (B1201723) hydrochloride. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why is my reductive amination reaction with ethylamine hydrochloride resulting in a low yield?
A1: Low yields in reductive amination reactions using this compound can arise from several factors. The most common issues are related to imine formation, the choice and activity of the reducing agent, and the overall reaction conditions.
-
Inefficient Imine Formation: The initial condensation of ethylamine with an aldehyde or ketone to form an imine is a crucial equilibrium-driven step. The presence of the hydrochloride salt means the ethylamine is protonated, which can inhibit its nucleophilicity. The reaction is also sensitive to pH; a mildly acidic environment (pH 4-6) is often optimal for imine formation.[1][2][3] At a lower pH, the amine is fully protonated and non-nucleophilic, while at a higher pH, there is insufficient acid to catalyze the reaction.[3]
-
Suboptimal Reducing Agent: The choice of reducing agent is critical. A strong reducing agent like sodium borohydride (B1222165) (NaBH₄) can prematurely reduce the starting aldehyde or ketone, leading to a lower yield of the desired amine.[2] Milder, more selective reducing agents like sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride (NaBH₃CN) are often preferred as they preferentially reduce the iminium ion over the carbonyl group.[2][4]
-
Presence of Water: The formation of the imine intermediate generates water, which can shift the equilibrium back towards the starting materials. The use of dehydrating agents, such as molecular sieves, can help drive the reaction forward.[2]
-
Reaction Temperature: While higher temperatures can sometimes overcome activation energy barriers, particularly with sterically hindered substrates, they can also lead to side reactions and degradation of reactants or products.[2]
Q2: I am observing significant amounts of over-alkylation (formation of diethylamine (B46881) or triethylamine (B128534) derivatives) in my reaction. How can I minimize this?
A2: Over-alkylation occurs when the newly formed secondary amine product is more nucleophilic than the starting primary amine and reacts further with the carbonyl compound.[2] To mitigate this:
-
Stoichiometry Control: Use a stoichiometric amount of the amine or a slight excess of the carbonyl compound.[2]
-
Stepwise Procedure: A stepwise approach, where the imine is pre-formed before the addition of the reducing agent, can suppress over-alkylation.[2][5]
-
Reaction Conditions: Running the reaction under non-acidic conditions has been suggested to suppress the formation of tertiary amines.[2]
Q3: My starting aldehyde/ketone is being reduced to an alcohol. How can I prevent this side reaction?
A3: The reduction of the starting carbonyl compound to an alcohol is a common side reaction, especially when using less selective reducing agents.
-
Choice of Reducing Agent: Employ a milder reducing agent that is more selective for the imine or iminium ion. Sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride (NaBH₃CN) are excellent choices for this purpose.[1][2]
-
Delayed Addition of Reducing Agent: Allow sufficient time for the imine to form before introducing the reducing agent. This can be monitored by techniques like TLC or NMR.[4][6]
Q4: My amide coupling reaction using this compound has poor conversion. What could be the problem?
A4: Low conversion in amide coupling reactions with this compound is often due to the acidic nature of the starting material and the reaction conditions.
-
Neutralization of HCl: The primary issue is that the amino group of this compound is protonated. For the amine to be nucleophilic and attack the activated carboxylic acid or acyl chloride, it must be in its free base form. Therefore, it is essential to add a base to the reaction mixture to neutralize the hydrochloride salt.[7][8] Typically, a tertiary amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is used in at least a stoichiometric amount.[8]
-
Inactive Acyl Chloride: If you are using an acyl chloride, it may have been hydrolyzed by atmospheric moisture. It is crucial to use fresh or properly stored acyl chloride under anhydrous conditions.[9]
-
Insufficiently Activated Carboxylic Acid: When using a carboxylic acid directly, a coupling reagent is required to activate it. Incomplete activation will lead to low yields. Ensure the coupling reagent is active and used in the correct stoichiometry.
-
Reaction Temperature: Amide coupling reactions can be exothermic.[10] Running the reaction at a controlled, often low, temperature during the addition of reagents can prevent side reactions.[9]
Data Presentation: Optimizing Reaction Conditions
The following tables summarize the impact of various parameters on reaction yield.
Table 1: Effect of Solvent and Temperature on Reductive Amination Yield
| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | Dichloromethane (B109758) (DCM) | 25 | 12 | 65 |
| 2 | 1,2-Dichloroethane (DCE) | 25 | 12 | 70 |
| 3 | Tetrahydrofuran (THF) | 25 | 12 | 75 |
| 4 | Methanol (MeOH) | 25 | 12 | 80 |
| 5 | Methanol (MeOH) | 50 | 6 | 72 |
Note: Data is illustrative and based on general principles of reductive amination optimization.
Table 2: Influence of pH on Imine Formation and Overall Reductive Amination Yield
| Entry | pH | Imine Formation | Overall Yield (%) |
| 1 | 2-3 | Slow/Incomplete | < 20 |
| 2 | 4-6 | Optimal | > 85 |
| 3 | 7-8 | Slow | 50-60 |
| 4 | > 9 | Very Slow | < 30 |
Note: This data is generalized from literature discussing the optimal pH for imine formation.[1][3]
Table 3: Stoichiometry of Base in Amide Coupling with Ethylamine HCl
| Entry | Equivalents of Triethylamine | Reaction Time (h) | Yield (%) |
| 1 | 0.5 | 24 | Low |
| 2 | 1.0 | 12 | 75 |
| 3 | 1.2 | 8 | 88 |
| 4 | 2.0 | 8 | 89 |
Note: Illustrative data emphasizing the necessity of at least one equivalent of base to neutralize the hydrochloride salt.[7]
Experimental Protocols
Protocol 1: General Procedure for Reductive Amination using this compound
This protocol describes a general method for the reductive amination of an aldehyde with this compound.
Materials:
-
Aldehyde (1.0 mmol)
-
This compound (1.2 mmol)
-
Sodium triacetoxyborohydride (STAB) (1.5 mmol)
-
Triethylamine (1.2 mmol)
-
Anhydrous Dichloromethane (DCM) (10 mL)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a solution of the aldehyde (1.0 mmol) and this compound (1.2 mmol) in anhydrous dichloromethane (10 mL) in a round-bottom flask, add triethylamine (1.2 mmol) at room temperature.
-
Stir the resulting solution vigorously for 1 hour to facilitate the formation of the imine intermediate.
-
To this mixture, add sodium triacetoxyborohydride (1.5 mmol) portion-wise.
-
Continue stirring the reaction for an additional 4-12 hours at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired N-alkylated amine.
Protocol 2: General Procedure for Amide Synthesis using this compound
This protocol provides a general method for the synthesis of an N-ethyl amide from an acyl chloride and this compound.
Materials:
-
Acyl chloride (1.0 mmol)
-
This compound (1.1 mmol)
-
Triethylamine (2.5 mmol)
-
Anhydrous Dichloromethane (DCM) (15 mL)
-
1 M HCl solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.1 mmol) in anhydrous DCM (10 mL) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (2.5 mmol) to the solution.
-
In a separate flask, dissolve the acyl chloride (1.0 mmol) in anhydrous DCM (5 mL).
-
Add the acyl chloride solution dropwise to the cooled amine solution over 10-15 minutes with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
Visualizations
Caption: General experimental workflows for common reactions.
Caption: Troubleshooting decision tree for low conversion.
Caption: Simplified reductive amination signaling pathway.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis and analysis of amides – Chemistry Education [chem.hbcse.tifr.res.in]
Technical Support Center: Purification of Products from Reactions Containing Ethylamine Hydrochloride
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with the purification of reaction products in the presence of ethylamine (B1201723) hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is ethylamine hydrochloride and why is it present in my reaction?
This compound (C₂H₅NH₃⁺Cl⁻) is the salt formed from the reaction between the base ethylamine (C₂H₅NH₂) and hydrogen chloride (HCl). In many organic reactions, such as the formation of amides from acyl chlorides, HCl is generated as a byproduct. Ethylamine is often added as an "acid scavenger" to neutralize this HCl, preventing it from causing unwanted side reactions or degrading the desired product. This neutralization produces the this compound salt, which must be removed during product purification.[1][2]
Q2: What are the primary methods for removing this compound?
The most common removal methods leverage the distinct solubility of this compound. The main techniques are:
-
Aqueous Workup (Washing/Extraction): Since this compound is highly soluble in water, washing the organic reaction mixture with water or an aqueous solution (like dilute acid or brine) will extract the salt into the aqueous phase.[1][3] This is the most common method.
-
Filtration: If the reaction is performed in a solvent in which this compound has low solubility (e.g., tetrahydrofuran (B95107) (THF), diethyl ether), the salt will precipitate as a solid and can be removed by filtration.[1][4]
-
Solvent Trituration/Precipitation: This involves adding an "anti-solvent" in which your product is soluble but the salt is not. This causes the salt to precipitate, after which it can be filtered off.[1]
Q3: How do I choose the right purification method?
The choice depends on the properties of your desired product and the reaction solvent. A general decision-making workflow is provided below. The key factors are your product's sensitivity to water and its solubility profile compared to the salt.
Q4: What are the key physical properties of this compound?
Understanding the properties of this compound is crucial for designing an effective purification strategy.
| Property | Value | Source(s) |
| Appearance | White to off-white crystalline solid | [3][5][6] |
| Molecular Formula | C₂H₈ClN | [7] |
| Molar Mass | 81.54 g/mol | [7] |
| Melting Point | 107-108 °C | [6][7] |
| Water Solubility | Highly soluble | [3][5][8] |
| Organic Solvents | Soluble in alcohol; low solubility in solvents like THF, diethyl ether | [1][4][9] |
| Hygroscopicity | Hygroscopic (absorbs moisture from the air) | [3][5] |
Troubleshooting Guide
Q5: My product is sensitive to water. How can I remove the salt without an aqueous workup?
For moisture-sensitive compounds, non-aqueous methods are essential.[1]
-
Method 1: Direct Filtration. The most direct approach is to use a reaction solvent in which this compound is insoluble (e.g., THF, diethyl ether, dioxane).[1][4] Once the reaction is complete, the precipitated salt can be directly filtered off. Cooling the mixture can further decrease the salt's solubility and maximize precipitation.[1]
-
Method 2: Solvent Swap & Filtration. If your reaction requires a solvent in which the salt is soluble (like dichloromethane), you can first remove the reaction solvent under reduced pressure. Subsequently, add a solvent in which your product is soluble but the salt is not (e.g., diethyl ether, ethyl acetate).[1] This will cause the salt to precipitate, allowing for its removal by filtration.
Q6: The this compound salt is not precipitating out of my organic solvent. What should I do?
If the salt remains dissolved, you can try to induce precipitation:
-
Cool the Mixture: Lowering the temperature of the reaction mixture can reduce the solubility of the salt, potentially causing it to crash out of solution.[1]
-
Concentrate the Solution: Partially removing the solvent via rotary evaporation will increase the salt's concentration, which may force it to precipitate.[1]
-
Add an Anti-Solvent: Carefully add a non-polar solvent in which your product is soluble but the salt is not (e.g., hexane, heptane). This can be considered a form of trituration.
Q7: I'm performing an aqueous extraction, but an emulsion has formed. How do I break it?
Emulsions are a common problem during liquid-liquid extractions where a stable suspension of the two immiscible layers forms. Here are several techniques to resolve them:
-
Be Patient: Allow the separatory funnel to stand undisturbed for a period; sometimes the layers will separate on their own.[10]
-
Gentle Swirling: Gently swirl the mixture in the funnel. Vigorous shaking is a common cause of emulsions.[10]
-
Add Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help force the separation.[10]
-
Filtration through Celite: As a last resort, passing the entire emulsified mixture through a pad of Celite can help to break it up.[1][10]
Q8: My desired product is also water-soluble. How can I separate it from the highly water-soluble this compound?
This is a significant purification challenge.
-
"Salting Out": Add a large amount of an inorganic salt like sodium chloride or sodium sulfate (B86663) to the aqueous layer.[11] This can decrease the solubility of your organic product in the aqueous phase, allowing for more efficient extraction into an organic solvent.
-
Column Chromatography: If other methods fail, purification by column chromatography may be necessary.[1] Be aware that amine salts can streak on silica (B1680970) gel. See the next question for tips on how to address this.
Q9: The salt is streaking down my silica gel column during chromatography. How can I fix this?
The acidic nature of silica gel can interact with basic amine salts, causing poor separation and streaking.[12]
-
Pre-treat the Crude Material: Dissolve your crude product in a minimal amount of a strong solvent (like methanol), add a small amount of silica gel to form a slurry, and then concentrate it to dryness. This dry-loaded sample can then be added to the top of your column.[1]
-
Use a Modified Mobile Phase: Add a small amount (0.5-2%) of a competing amine, such as triethylamine (B128534) or ammonia, to your mobile phase.[12][13] This deactivates the acidic sites on the silica, allowing your product to elute more cleanly.
-
Use an Alternative Stationary Phase: Consider using a different stationary phase, such as basic alumina (B75360) or an amine-functionalized silica column, which are more compatible with basic compounds.[12]
Visualized Workflows
Caption: General purification strategy decision tree.
Caption: Workflow for purification via acid-base extraction.
Experimental Protocols
Protocol 1: Aqueous Workup for Removal of this compound
This protocol is ideal for water-insensitive products in water-immiscible organic solvents.
-
Transfer the entire reaction mixture to a separatory funnel.
-
Add a volume of deionized water approximately equal to the volume of the organic solvent in the funnel.
-
Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release any pressure.
-
Allow the layers to separate completely. The aqueous layer contains the dissolved this compound.[1]
-
Drain and discard the lower aqueous layer. If the organic solvent is denser than water (e.g., dichloromethane), the organic layer will be the bottom layer.
-
Repeat the wash (steps 2-5) one or two more times with fresh water, followed by a final wash with brine (saturated NaCl solution) to help remove dissolved water from the organic layer.[10]
-
Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).[14]
-
Filter or decant the dried organic solution and remove the solvent under reduced pressure to yield the crude product.
Protocol 2: Filtration of this compound from a Reaction Mixture
Use this protocol when the reaction is performed in a solvent where the salt is insoluble (e.g., THF, diethyl ether).
-
Once the reaction is complete, cool the mixture in an ice bath to maximize the precipitation of the salt.[1]
-
Set up a Büchner funnel with filter paper for vacuum filtration.
-
Wet the filter paper with a small amount of the cold reaction solvent to ensure a good seal.
-
Pour the reaction mixture into the funnel and apply vacuum to filter off the solid this compound.
-
Wash the collected solid salt in the funnel with a small amount of cold solvent to recover any product that may have adhered to it.[1]
-
Combine the filtrate and the washings. This solution contains your desired product.
-
Remove the solvent from the filtrate under reduced pressure to isolate the product.
Protocol 3: Removal by Solvent Swap and Filtration
This protocol is for situations where the reaction solvent solubilizes the salt, but the product is water-sensitive.
-
After the reaction is complete, remove the reaction solvent under reduced pressure using a rotary evaporator.
-
To the resulting crude residue, add a sufficient volume of a solvent in which your product is soluble but this compound is not (e.g., diethyl ether, ethyl acetate, hexane).[1]
-
Stir or sonicate the mixture to ensure the product is fully dissolved and the salt is well-suspended as a solid precipitate.
-
Filter the mixture through a Büchner funnel or a syringe filter to remove the solid salt, as described in Protocol 2 (steps 3-5).
-
The resulting filtrate contains your product, which can be isolated by removing the solvent under reduced pressure.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. CAS 557-66-4: this compound | CymitQuimica [cymitquimica.com]
- 4. researchgate.net [researchgate.net]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. This compound CAS#: 557-66-4 [m.chemicalbook.com]
- 7. Ethylamine,hydrochloride [chembk.com]
- 8. padasalai.info [padasalai.info]
- 9. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 10. youtube.com [youtube.com]
- 11. reddit.com [reddit.com]
- 12. biotage.com [biotage.com]
- 13. Chromatography [chem.rochester.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Managing the Exotherm of Ethylamine Hydrochloride Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for managing the exothermic nature of ethylamine (B1201723) hydrochloride synthesis. The information is presented in a question-and-answer format through troubleshooting guides and frequently asked questions (FAQs) to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is a reaction exotherm and why is it critical in the synthesis of ethylamine hydrochloride?
A1: A reaction exotherm is the release of heat during a chemical reaction. The synthesis of this compound is a neutralization reaction between a base (ethylamine) and an acid (hydrochloric acid), which is a highly exothermic process.[1] Proper management of this exotherm is crucial to prevent a rapid increase in temperature, which could lead to loss of control over the reaction, solvent boiling, pressure buildup, and potentially a thermal runaway.
Q2: What are the primary hazards associated with an uncontrolled exotherm in this reaction?
A2: An uncontrolled exotherm can lead to several hazardous situations, including:
-
Thermal Runaway: A rapid, uncontrolled increase in temperature and reaction rate.
-
Pressure Buildup: The boiling of solvents or reagents can cause a dangerous increase in pressure within the reaction vessel.
-
Release of Toxic or Flammable Vapors: Uncontrolled boiling can release ethylamine (which is flammable) and hydrogen chloride gas into the laboratory environment.
-
Equipment Failure: In extreme cases, the pressure buildup can exceed the limits of the glassware or reactor, leading to an explosion.
Q3: What are the key parameters to monitor for controlling the exotherm?
A3: Continuous and careful monitoring of the following parameters is essential:
-
Internal Reaction Temperature: This is the most critical parameter. Use a calibrated thermometer or thermocouple placed directly in the reaction mixture.
-
Coolant Temperature and Flow Rate: Ensure your cooling system is functioning efficiently.
-
Rate of Reagent Addition: The speed at which you add one reactant to the other directly impacts the rate of heat generation.
-
Agitation (Stirring) Speed: Proper mixing is vital for uniform heat distribution and preventing localized hot spots.
Q4: What are the recommended cooling methods for this reaction?
A4: The choice of cooling method depends on the scale of the reaction:
-
Laboratory Scale (up to 1L): An ice-water bath or a laboratory-grade cooling circulator is typically sufficient.
-
Pilot Plant Scale (1L to 100L): A jacketed reactor with a circulating coolant (e.g., a glycol/water mixture) is necessary. The cooling system must be capable of handling the total heat output of the reaction.
Q5: How does the rate of addition of reactants affect the exotherm?
A5: A faster addition rate leads to a more rapid release of heat. For highly exothermic reactions, it is crucial to add the limiting reagent slowly and in a controlled manner.[2] This allows the cooling system to remove the generated heat effectively, maintaining a stable internal temperature. A dropping funnel or a syringe pump is recommended for controlled addition at the lab scale.[2]
Q6: What is the role of agitation (stirring) in managing the exotherm?
A6: Vigorous and efficient stirring is critical for several reasons:
-
Heat Dissipation: It ensures that the heat generated by the reaction is quickly and evenly distributed throughout the reaction mixture, allowing for efficient transfer to the cooling medium.
-
Prevention of Hot Spots: Inadequate mixing can lead to localized areas of high temperature ("hot spots"), where the reaction rate can accelerate dangerously.
-
Improved Reaction Control: Uniform mixing ensures that the reactants are evenly dispersed, leading to a more controlled and predictable reaction rate.
Q7: Can the concentration of reactants influence the exotherm?
A7: Yes, using more concentrated reactants will result in a more vigorous and exothermic reaction. It is generally advisable to use solutions of known concentration and to be cautious when working with highly concentrated ethylamine or hydrochloric acid.
Q8: What are the signs of a potential thermal runaway?
A8: Be vigilant for the following warning signs:
-
A steady, uncontrolled rise in the internal reaction temperature, even with maximum cooling applied.
-
A sudden increase in the rate of temperature rise.
-
An unexpected increase in pressure within the reaction vessel.
-
Vigorous, uncontrolled boiling or refluxing of the solvent.
-
Noticeable changes in the viscosity or color of the reaction mixture that deviate from the expected norm.
Q9: What immediate actions should be taken in case of a temperature spike?
A9: If you observe a rapid and uncontrolled temperature increase:
-
Immediately stop the addition of any reagents.
-
Apply maximum cooling: If using an ice bath, add more ice and salt. If using a circulator, set it to the lowest possible temperature.
-
If safe and possible, add a pre-chilled, inert solvent to dilute the reaction mixture and absorb some of the heat.
-
If the temperature continues to rise uncontrollably, prepare for an emergency shutdown. This may involve quenching the reaction with a suitable agent if a procedure is in place, or evacuating the area.
-
Alert your supervisor and colleagues immediately.
Q10: What are the considerations for scaling up this reaction safely?
A10: Scaling up an exothermic reaction presents significant challenges due to the change in the surface area-to-volume ratio.[3] As the reactor volume increases, the ability to remove heat through the reactor walls decreases relative to the heat generated. Key considerations include:
-
Calorimetry Studies: Perform reaction calorimetry at the lab scale to determine the heat of reaction and the maximum rate of heat evolution.[4] This data is essential for designing an adequate cooling system for the larger scale.
-
Heat Transfer Calculations: Ensure the pilot plant or production reactor has sufficient heat transfer capacity to handle the scaled-up reaction.
-
Process Safety Review: Conduct a thorough hazard and operability (HAZOP) study to identify potential risks and establish safe operating procedures.
-
Gradual Scale-Up: Increase the batch size in manageable increments, carefully monitoring the thermal behavior at each stage.
Troubleshooting Guides
Problem 1: The reaction temperature is rising too quickly, even with the cooling bath at a low temperature.
| Possible Cause | Troubleshooting Steps |
| Reagent addition is too fast. | 1. Immediately stop the addition of the reagent. 2. Allow the temperature to stabilize or decrease to the desired setpoint. 3. Resume addition at a significantly slower rate. |
| Inadequate cooling. | 1. Check the coolant level and temperature in the bath or circulator. 2. Ensure the coolant is circulating properly and that there are no blockages in the lines. 3. For ice baths, ensure a good mixture of ice and water for optimal heat transfer. |
| Poor mixing. | 1. Check that the stirrer is functioning correctly. 2. Increase the stirring speed to improve heat transfer to the vessel walls. 3. Ensure the stirrer blade is appropriately sized and positioned for the reaction vessel. |
| Incorrect reagent concentration. | 1. If possible and safe, take a sample to verify the concentration of the reactants. 2. For future reactions, double-check all calculations and reagent preparations. |
Problem 2: The reaction temperature is not increasing, or is increasing very slowly.
| Possible Cause | Troubleshooting Steps |
| Reagent addition has not started or is too slow. | 1. Verify that the addition funnel stopcock is open or that the syringe pump is running. 2. Gradually increase the addition rate while carefully monitoring the temperature. |
| Inaccurate temperature measurement. | 1. Ensure the thermometer or thermocouple is properly immersed in the reaction mixture. 2. Check the calibration of your temperature measuring device. |
| Reactant solutions are too dilute. | 1. Confirm the concentrations of your starting materials. |
Problem 3: A sudden and rapid temperature increase occurs after a period of slow or no temperature change.
| Possible Cause | Troubleshooting Steps |
| Accumulation of unreacted reagent. | 1. This is a very dangerous situation that can lead to a thermal runaway. 2. Immediately stop the reagent addition. 3. Apply maximum cooling. 4. If the temperature rise is uncontrollable, follow your laboratory's emergency shutdown procedure and evacuate if necessary. 5. For future experiments, ensure a small amount of reaction initiation is observed before proceeding with the bulk of the reagent addition. Consider adding a small portion of one reactant initially and waiting for the exotherm to begin before starting the continuous addition. |
Quantitative Data
Table 1: Physicochemical Properties of Reactants
| Property | Ethylamine | Hydrochloric Acid (Concentrated) |
| Formula | C₂H₅NH₂ | HCl |
| Molar Mass | 45.08 g/mol | 36.46 g/mol |
| Boiling Point | 16.6 °C | ~ -85 °C (as a gas) |
| Density | ~ 0.68 g/cm³ (as a liquid) | ~ 1.18 g/cm³ (for 37% aqueous solution) |
| Safety | Flammable, corrosive | Corrosive, causes severe burns |
Table 2: Recommended Reaction Parameters for Controlled Synthesis
| Parameter | Laboratory Scale (100 mL - 1 L) | Pilot Scale (5 L - 50 L) |
| Initial Temperature | 0 - 5 °C | 0 - 5 °C |
| Maximum Temperature | < 20 °C | < 25 °C (or as determined by calorimetry) |
| Addition Rate | 1 - 5 mL/minute (adjust based on exotherm) | To be determined by calorimetry and heat transfer calculations. |
| Stirring Speed | 200 - 400 RPM (ensure good vortex) | To be determined by engineering studies to ensure adequate mixing. |
| Cooling Method | Ice-water bath or lab circulator | Jacketed reactor with refrigerated circulator |
Experimental Protocols
Controlled Laboratory Synthesis of this compound (Illustrative)
Disclaimer: This is an illustrative protocol and should be adapted based on a thorough risk assessment for your specific laboratory conditions and scale.
Materials:
-
Ethylamine solution (e.g., 70% in water)
-
Hydrochloric acid (e.g., 37%)
-
Suitable solvent (e.g., ethanol (B145695) or isopropanol)
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Thermometer or thermocouple
-
Dropping funnel
-
Cooling bath (ice-water)
Procedure:
-
Setup: Assemble the reaction apparatus in a well-ventilated fume hood. The three-necked flask should be equipped with a mechanical stirrer, a thermometer/thermocouple, and a dropping funnel. Place the flask in a cooling bath.
-
Initial Charge: Charge the flask with the ethylamine solution and the solvent.
-
Cooling: Cool the solution in the flask to 0-5 °C with stirring.
-
Slow Addition: Slowly add the hydrochloric acid from the dropping funnel to the stirred ethylamine solution. Maintain the internal temperature below 20 °C at all times. The addition rate should be controlled to ensure the cooling system can effectively dissipate the generated heat.
-
Monitoring: Continuously monitor the internal temperature. If the temperature approaches the upper limit, stop the addition and allow the reaction to cool before resuming at a slower rate.
-
Completion: After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30-60 minutes to ensure the reaction has gone to completion.
-
Isolation: The this compound may precipitate from the solution. The product can then be isolated by filtration, washed with a cold solvent, and dried under vacuum.
Visualizations
Caption: Workflow for controlled ethylamine HCl synthesis.
References
Strategies for drying hygroscopic ethylamine hydrochloride
Welcome to the technical support center for handling and drying ethylamine (B1201723) hydrochloride. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to ensure the proper handling and drying of this hygroscopic compound.
Troubleshooting Guides
This section addresses specific issues that may arise during the drying of ethylamine hydrochloride.
Q1: My this compound turned into a "gummy" or "pasty" mess after I took it out of the container. What happened and how can I fix it?
A: This is a common issue when handling highly hygroscopic materials like this compound.[1][2][3] The substance has rapidly absorbed moisture from the ambient air.[4] To recover the material, you will need to re-dry it using one of the recommended methods below, such as in a vacuum oven or a desiccator over a high-efficiency desiccant. To prevent this, it is critical to minimize the compound's exposure time to the atmosphere. Handle the material quickly in a low-humidity environment or a glove box, and ensure containers are sealed tightly immediately after use.[4][5]
Q2: I tried drying the salt in a standard oven, but the results are inconsistent. Why?
A: Standard convection ovens are often not ideal for aggressively hygroscopic salts. The atmosphere within the oven still contains moisture, and without a vacuum, it is difficult to remove the tightly bound water molecules from the crystal lattice. Furthermore, this compound has a relatively low melting point (around 107-108°C), so heating it too high in a standard oven risks melting or decomposing the sample.[6] A vacuum oven is a much more effective and controlled method for this purpose.[7]
Q3: My powder is "clumping" or "bricking" during drying. How can I prevent this?
A: Clumping is caused by the absorption of moisture, which can dissolve the surface of the crystals and then re-fuse them as the water is removed.[4] If this happens during drying, it can trap moisture inside the larger agglomerates. To mitigate this, you can gently break up the clumps periodically. However, the best approach is prevention. Ensure you start with a finely divided powder and use a drying method, like a vacuum oven, that removes moisture efficiently and evenly. For desiccator drying, spreading the material in a thin layer maximizes surface area and promotes uniform drying.
Q4: I'm using a vacuum oven, but the powder is being drawn towards the vacuum port. What should I do?
A: This is a significant risk when drying fine powders under vacuum.[7] A sudden application of a strong vacuum can cause the fine particles to become airborne and get sucked into the vacuum line and pump. To prevent this, apply the vacuum gradually.[7] You can achieve this by slowly opening the vacuum valve. If your system allows, use a controller to ramp the vacuum down at a controlled rate. Placing a solvent trap or a filter between the oven and the pump is also a crucial safety measure to protect the pump from both solvent vapors and fine powders.[8]
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it hygroscopic?
A: this compound is the salt formed from ethylamine and hydrochloric acid.[1] It is a white crystalline solid that is highly soluble in water.[1][6] Its hygroscopicity—the tendency to absorb moisture from the air—is due to the strong affinity of the ions in the salt crystal lattice for water molecules.[2][4]
Q2: What are the primary methods for drying this compound?
A: The most common and effective laboratory methods for drying hygroscopic salts like this compound are:
-
Vacuum Oven Drying: Heating the sample under reduced pressure. This is often the most efficient method.[7]
-
Desiccator Drying: Storing the sample in a sealed container with a strong drying agent (desiccant).[9][10]
-
Azeotropic Distillation: A more complex method involving boiling the sample with a solvent (an entrainer) that forms a low-boiling azeotrope with water, effectively removing it.[11]
Q3: Which desiccant should I use in my desiccator?
A: The choice of desiccant depends on the required final dryness. For a highly hygroscopic salt, a strong desiccant is needed.
-
Phosphorus pentoxide (P₂O₅): Extremely effective but corrosive and can form a film of phosphoric acid that passivates its surface.[12][13]
-
Anhydrous Calcium Chloride (CaCl₂): A good, general-purpose desiccant.
-
Molecular Sieves (3Å or 4Å): Very effective and can be regenerated by heating.[11][14]
-
Silica Gel: Common and reusable (can be regenerated by heating), but less effective than P₂O₅ or molecular sieves for achieving very low moisture levels.[15]
Q4: How can I be sure my this compound is completely dry?
A: The most definitive method is to use a Karl Fischer titrator to determine the water content. A simpler, though less precise, method is to dry the sample to a constant weight. This involves weighing the sample, drying it for a set period, re-weighing it, and repeating this process until the mass no longer changes between drying cycles.
Q5: How should I store this compound after drying?
A: To prevent reabsorption of moisture, the dried salt must be stored in a tightly sealed container, preferably within a desiccator or a dry box.[1][16] Sealing the container's cap with parafilm can provide an additional barrier against moisture ingress.[17]
Data Presentation
The following table summarizes and compares the recommended drying strategies for this compound. Optimal parameters may vary and should be determined empirically for your specific application.
| Drying Method | Typical Temperature | Typical Time | Advantages | Disadvantages |
| Vacuum Oven | 50-80°C (Below M.P. of 107°C) | 4-24 hours | Fast, highly efficient, good for removing stubborn moisture. | Risk of powder aspiration if vacuum is applied too quickly; requires specialized equipment. |
| Desiccator (P₂O₅) | Room Temperature | 24-72+ hours | Gentle, no heat required, simple setup. | Slow; desiccant is corrosive and requires careful handling.[12] |
| Desiccator (Mol. Sieves) | Room Temperature | 48-72+ hours | Gentle, desiccant is reusable and non-corrosive. | Slower than vacuum oven; may not achieve the same level of dryness as P₂O₅. |
| Azeotropic Distillation | Solvent Dependent | 2-8 hours | Effective for removing significant amounts of water. | Technically complex; introduces a solvent that must also be removed.[11] |
Experimental Protocols
Protocol 1: Drying this compound using a Vacuum Oven
-
Preparation: Place a thin, even layer of this compound in a suitable glass dish (e.g., a crystallization dish).
-
Loading: Place the dish inside the vacuum oven. Ensure the oven is at room temperature before loading.[18]
-
Sealing: Close the oven door securely. Ensure the vent valve is closed.[19]
-
Applying Vacuum: Slowly and carefully open the valve to the vacuum pump. A gradual application of vacuum is crucial to prevent the fine powder from being drawn into the vacuum line.[7]
-
Heating: Once the desired vacuum level is reached (e.g., <10 torr), begin heating the oven to the set temperature (e.g., 60°C). Do not exceed the melting point of the compound.[6]
-
Drying: Dry the material for a predetermined time (e.g., 12 hours) or until a constant weight is achieved.
-
Cooling & Venting: Turn off the heater and allow the oven to cool completely to room temperature under vacuum.
-
Unloading: Slowly and gently open the vent valve to return the chamber to atmospheric pressure. Use an inert gas like nitrogen for venting if the material is extremely sensitive.
-
Storage: Immediately transfer the dried sample to a desiccator or a tightly sealed container for storage.
Protocol 2: Drying this compound using a Desiccator
-
Desiccator Preparation: Ensure the desiccator is clean and dry. Fill the bottom compartment with a fresh, high-activity desiccant such as phosphorus pentoxide or freshly regenerated molecular sieves.
-
Sample Preparation: Spread the this compound in a thin layer in a shallow glass dish to maximize the surface area exposed to the dry atmosphere.
-
Loading: Place the dish containing the sample onto the desiccator plate.
-
Sealing: Lightly grease the ground-glass rim of the desiccator with vacuum grease to ensure an airtight seal. Place the lid on top and slide it slightly to spread the grease.
-
Drying: Allow the sample to remain in the sealed desiccator for at least 24-72 hours.[10] For very wet samples, it may be necessary to replace the desiccant after a day.
-
Unloading: To open, slide the lid off horizontally; do not attempt to lift it vertically. Immediately seal the container of your dried sample.
Visualizations
Caption: Hygroscopicity: The process of absorbing moisture from the air.
Caption: Decision workflow for selecting a suitable drying method.
Caption: Experimental workflow for drying in a vacuum oven.
References
- 1. CAS 557-66-4: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | C2H7N.ClH | CID 11198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. store.p212121.com [store.p212121.com]
- 4. Hygroscopic: What it Means, What You Need to Know [corecheminc.com]
- 5. asaclean.com [asaclean.com]
- 6. This compound [chembk.com]
- 7. digivac.com [digivac.com]
- 8. researchgate.net [researchgate.net]
- 9. tutorchase.com [tutorchase.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Azeotropic distillation - Wikipedia [en.wikipedia.org]
- 12. scienceforums.net [scienceforums.net]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. This compound | 557-66-4 [chemicalbook.com]
- 17. researchgate.net [researchgate.net]
- 18. engineering.purdue.edu [engineering.purdue.edu]
- 19. braun.matse.illinois.edu [braun.matse.illinois.edu]
Identifying and minimizing byproducts in ethylamine hydrochloride reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ethylamine (B1201723) hydrochloride reactions. Our goal is to help you identify and minimize byproducts to improve yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing ethylamine hydrochloride, and what are the typical byproducts for each?
A1: There are several common methods for synthesizing ethylamine, which is then converted to this compound. The choice of method often depends on the scale of the reaction and the desired purity. The main synthetic routes and their common byproducts are summarized below.
| Synthesis Method | Starting Materials | Key Reagents/Catalysts | Common Byproducts |
| Reductive Amination | Acetaldehyde (B116499), Ammonia (B1221849), Hydrogen | Nickel-based catalyst | Diethylamine (B46881), Triethylamine (B128534) |
| Hofmann Rearrangement | Propionamide | Bromine, Sodium Hydroxide | Unreacted propionamide, Isocyanate intermediates (hydrolyzed) |
| Gabriel Synthesis | Ethyl halide (e.g., ethyl bromide) | Potassium phthalimide, Hydrazine | Phthalhydrazide, Unreacted ethyl halide |
| Ethanol (B145695) Amination | Ethanol, Ammonia | Metal oxide catalyst (e.g., Ni or Cu on Al₂O₃) | Diethylamine, Triethylamine, Water[1] |
Q2: I am observing significant amounts of diethylamine and triethylamine in my reaction. How can I minimize these byproducts?
A2: The formation of diethylamine and triethylamine is a common issue, particularly in methods like the reductive amination of acetaldehyde and the reaction of ethanol with ammonia.[1] These secondary and tertiary amines are formed through the further reaction of the desired ethylamine product with the starting materials.
Here are some strategies to minimize their formation:
-
Adjust Stoichiometry: Use a large excess of ammonia relative to the acetaldehyde or ethanol. This increases the probability of the electrophile reacting with ammonia rather than the ethylamine product.
-
Control Reaction Conditions: Lowering the reaction temperature and pressure can sometimes favor the formation of the primary amine.
-
Stepwise Addition: In reductive amination, forming the imine intermediate first by reacting acetaldehyde and ammonia, and then introducing the reducing agent, can help reduce over-alkylation.[2]
-
Choice of Catalyst: In catalytic systems, the choice of catalyst and support can influence the selectivity towards the primary amine.
Q3: My reaction yield is consistently low. What are the potential causes and how can I troubleshoot this?
A3: Low yields in this compound synthesis can be attributed to several factors, depending on the chosen synthetic route.
-
Incomplete Reaction: Ensure the reaction is allowed to proceed to completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Suboptimal Reaction Conditions: Temperature, pressure, and reaction time are critical parameters. Refer to established protocols and consider a systematic optimization of these conditions.
-
Reagent Quality: Ensure the purity and reactivity of your starting materials and reagents. For example, in reductive amination, the activity of the reducing agent is crucial.[3]
-
Product Loss During Workup: Ethylamine is volatile, and its hydrochloride salt is highly soluble in water. Significant product loss can occur during extraction and purification steps. Ensure efficient extraction and minimize the volume of aqueous solutions used.
Troubleshooting Guides
Issue 1: Unexpected Peaks in GC-MS Analysis
Problem: Your GC-MS analysis of the final this compound product shows unexpected peaks in addition to the desired product and known byproducts (diethylamine, triethylamine).
Troubleshooting Workflow:
Caption: Troubleshooting workflow for identifying unknown impurities.
Issue 2: Poor Selectivity in Reductive Amination
Problem: The reductive amination of acetaldehyde is producing a high ratio of diethylamine and triethylamine to ethylamine.
Troubleshooting Steps:
-
Verify Ammonia Excess: Ensure a significant molar excess of ammonia is used. A common starting point is a 5 to 10-fold excess.
-
Optimize Temperature and Pressure: Experiment with lowering the reaction temperature. While higher temperatures increase the reaction rate, they can also promote over-alkylation.
-
Consider a Two-Step, One-Pot Procedure:
-
Mix acetaldehyde and ammonia in a suitable solvent at a low temperature to form the imine.
-
Monitor imine formation by TLC or NMR.
-
Once the imine is formed, add the reducing agent (e.g., sodium borohydride) portion-wise while maintaining a low temperature.[2]
-
-
Choice of Reducing Agent: While sodium borohydride (B1222165) is common, other reducing agents like sodium triacetoxyborohydride (B8407120) (STAB) can sometimes offer better selectivity for the imine over the aldehyde, which can help if aldehyde reduction is a competing side reaction.[3]
Experimental Protocols
Protocol 1: Synthesis of this compound via Reductive Amination
This protocol is a generalized procedure and may require optimization for specific laboratory conditions.
Materials:
-
Acetaldehyde
-
Ammonia (aqueous or gas)
-
Raney Nickel catalyst (or other suitable catalyst)
-
Hydrogen gas
-
Ethanol
-
Hydrochloric acid (concentrated)
-
Diethyl ether
Procedure:
-
Reaction Setup: In a high-pressure autoclave, add ethanol and the Raney Nickel catalyst.
-
Addition of Reactants: Cool the autoclave and add a solution of acetaldehyde in ethanol and an excess of aqueous ammonia.
-
Hydrogenation: Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen to the desired pressure (e.g., 10-50 bar).
-
Reaction: Heat the mixture to a temperature between 80-120°C with vigorous stirring. Monitor the reaction by observing the drop in hydrogen pressure.
-
Workup: After the reaction is complete, cool the autoclave, vent the hydrogen, and filter the catalyst.
-
Salt Formation: To the filtrate, slowly add concentrated hydrochloric acid while cooling in an ice bath until the solution is acidic.
-
Isolation: Concentrate the solution under reduced pressure to obtain the crude this compound.
-
Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/diethyl ether, to remove impurities like dithis compound and trithis compound.
Protocol 2: GC-MS Analysis of this compound Impurities
This is a general protocol for the qualitative and quantitative analysis of byproducts.
Instrumentation:
-
Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)
-
Column: A polar capillary column suitable for amine analysis (e.g., CP-Volamine or equivalent).
Sample Preparation:
-
Accurately weigh approximately 100 mg of the this compound sample into a vial.
-
Add a suitable solvent (e.g., methanol (B129727) or a derivatizing agent if needed for better peak shape).
-
Prepare standard solutions of this compound, dithis compound, and trithis compound of known concentrations for calibration.
GC-MS Conditions (Example):
-
Injector Temperature: 250°C
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
Detector Temperature (FID): 280°C
-
MS (if used): Scan range of 30-300 m/z.
Data Analysis:
-
Identify the peaks corresponding to ethylamine, diethylamine, and triethylamine by comparing their retention times and mass spectra to the standards.
-
Quantify the amount of each component by creating a calibration curve from the standard solutions.
Signaling Pathways and Logical Relationships
Reaction Pathway: Reductive Amination of Acetaldehyde
References
Technical Support Center: Overcoming Solubility Challenges with Ethylamine Hydrochloride
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with ethylamine (B1201723) hydrochloride in various reaction solvents.
Frequently Asked Questions (FAQs)
Q1: What is ethylamine hydrochloride and in which solvents is it generally soluble?
This compound (C₂H₈ClN) is the salt of ethylamine and hydrochloric acid. It typically appears as a white to off-white crystalline solid and is known to be hygroscopic, meaning it can absorb moisture from the air. As an ionic salt, its solubility is highest in polar protic solvents. It is freely soluble in water and also dissolves in polar organic solvents like ethanol (B145695) and methanol. Its solubility generally increases with higher temperatures.
Q2: Why am I struggling to dissolve this compound in my organic reaction solvent?
Many organic reactions are conducted in aprotic or non-polar solvents to avoid interference with the reaction mechanism. This compound, being a salt, has low solubility in such solvents. The primary reason for this is the large difference in polarity between the ionic salt and the non-polar or weakly polar solvent. "Like dissolves like" is a fundamental principle of solubility; polar solutes dissolve in polar solvents, and non-polar solutes dissolve in non-polar solvents.
Q3: Can the pH of the solution affect the solubility of this compound?
Yes, the pH of the solution can influence the solubility of this compound. In acidic to neutral aqueous solutions, it remains in its ionized, more soluble form. However, in alkaline (basic) conditions, the hydrochloride salt can be deprotonated to its free base, ethylamine. Ethylamine, being a less polar organic molecule, may have different solubility characteristics and could potentially precipitate out of a polar solution or become more soluble in a non-polar organic phase.
Troubleshooting Guides
If you are encountering solubility issues with this compound, consider the following troubleshooting strategies.
Initial Assessment of Solubility
Before attempting more advanced techniques, it is crucial to systematically assess the solubility of this compound in your chosen solvent system.
Experimental Protocol: Qualitative Solubility Assessment
-
Preparation: Add approximately 1-2 mg of this compound to a clean, dry vial.
-
Initial Solvent Addition: Add 100 µL of the desired reaction solvent to the vial.
-
Agitation: Vigorously vortex or shake the vial for 30-60 seconds.
-
Observation: Visually inspect the solution for any undissolved solid.
-
Incremental Solvent Addition: If the solid has not dissolved, continue adding the solvent in 100 µL increments, with agitation after each addition, up to a total volume of 1 mL.
-
Heating and Sonication: If solubility is still limited, gently heat the vial in a water bath (e.g., to 50°C) and/or place it in an ultrasonic bath for 5-10 minutes. Observe if these measures improve dissolution.
-
Record Observations: Note whether the compound is insoluble, sparingly soluble, or soluble at the tested concentrations.
Solubility Data
| Solvent | Formula | Type | Solubility (Qualitative) | Solubility at 25°C ( g/100g ) |
| Water | H₂O | Polar Protic | Freely Soluble | >100 |
| Methanol | CH₃OH | Polar Protic | Soluble | Data not available |
| Ethanol | C₂H₅OH | Polar Protic | Very Soluble | Data not available |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | Likely Soluble | Data not available |
| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | Polar Aprotic | Likely Soluble | Data not available |
| Acetonitrile | CH₃CN | Polar Aprotic | Sparingly Soluble/Insoluble | Data not available |
| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | Sparingly Soluble/Insoluble | Data not available |
| Chloroform | CHCl₃ | Weakly Polar | Sparingly Soluble/Insoluble | 16.9 (for Dimethylamine HCl at 27°C) |
| Toluene | C₇H₈ | Non-polar | Insoluble | Data not available |
| Hexane | C₆H₁₄ | Non-polar | Insoluble | Data not available |
Note: The solubility of amine hydrochlorides can vary significantly. It is highly recommended to perform a solubility test in your specific solvent system.
Strategies for Enhancing Solubility
Here are three common strategies to overcome the poor solubility of this compound in reaction solvents.
Using a Co-solvent System
A co-solvent is a substance added to a primary solvent to increase the solubility of a poorly soluble compound.
When to use this method: This is a good first approach when a slight modification of the solvent system is acceptable for your reaction chemistry.
Experimental Protocol: Co-solvent Screening
-
Initial Setup: In a vial, suspend a known amount of this compound in your primary reaction solvent.
-
Co-solvent Selection: Choose a co-solvent that is miscible with your primary solvent and in which this compound is expected to be more soluble (e.g., ethanol, methanol).
-
Incremental Addition: Add the co-solvent dropwise to the suspension while stirring or vortexing.
-
Observation: Observe for dissolution of the solid.
-
Optimization: Continue adding the co-solvent until the this compound dissolves. Note the approximate ratio of primary solvent to co-solvent required.
-
Reaction Compatibility Check: Ensure the chosen co-solvent does not negatively impact your reaction kinetics or lead to unwanted side products.
Caption: Workflow for using a co-solvent to improve solubility.
Temperature Adjustment
For many salts, solubility increases with temperature.
When to use this method: This is suitable for reactions that are thermally stable and can be performed at elevated temperatures.
Experimental Protocol: Temperature Elevation
-
Initial Suspension: Create a suspension of this compound in your reaction solvent at room temperature.
-
Gradual Heating: Slowly heat the mixture using a water or oil bath while stirring.
-
Monitor Dissolution: Observe the solubility as the temperature increases.
-
Determine Minimum Temperature: Note the temperature at which the salt completely dissolves.
-
Reaction Considerations: Ensure that the required temperature is within the stable range for all reactants and the solvent. Be mindful of potential side reactions at higher temperatures.
Caption:
Technical Support Center: Catalyst Deactivation by Ethylamine Hydrochloride and Regeneration
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering catalyst deactivation due to the presence of ethylamine (B1201723) hydrochloride.
Troubleshooting Guides
Issue 1: Unexpected Drop in Catalyst Activity or Reaction Yield
-
Possible Cause: Your catalyst may be poisoned by ethylamine hydrochloride present as a reactant, reagent, or impurity in your reaction mixture.
-
Troubleshooting Steps:
-
Confirm the Presence of this compound: Analyze your starting materials and reaction mixture for the presence of this compound.
-
Evaluate Catalyst State: Carefully remove a small, representative sample of the catalyst from the reaction. A visual inspection may reveal changes in color or texture.
-
Diagnostic Test: In a controlled experiment, introduce a small, known amount of this compound to a fresh reaction with a new batch of catalyst. A significant drop in activity compared to a control reaction without the additive will confirm its poisoning effect.[1]
-
Consider Alternative Reagents: If possible, explore alternative amine sources or salts that may have a less detrimental effect on your catalyst.
-
Issue 2: Gradual Decline in Catalyst Performance Over Several Runs
-
Possible Cause: Accumulation of this compound or its derivatives on the catalyst surface over repeated uses.
-
Troubleshooting Steps:
-
Monitor Catalyst Activity per Cycle: Keep a detailed record of conversion or yield for each catalyst cycle. A consistent downward trend is indicative of gradual deactivation.
-
Implement a Washing Step: Between cycles, wash the catalyst with a suitable solvent to remove loosely bound residues.
-
Attempt a Mild Regeneration: A mild thermal treatment or a quick wash with a dilute acid may help restore some activity.[1]
-
Characterize the Deactivated Catalyst: Techniques like Temperature Programmed Desorption (TPD) or Fourier Transform Infrared Spectroscopy (FTIR) can help identify the species adsorbed on the catalyst surface and the strength of their interaction.[2][3][4][5]
-
Frequently Asked Questions (FAQs)
Q1: How does this compound deactivate my catalyst?
A1: this compound can deactivate a catalyst, particularly metal-based catalysts, through a process called poisoning. The amine group in ethylamine has a lone pair of electrons that can strongly adsorb onto the active metal sites of the catalyst.[6] This blocks the sites that are necessary for your desired chemical reaction to occur, leading to a decrease in catalytic activity. The hydrochloride salt can also introduce chloride ions, which can further poison or corrode the catalyst.
Q2: Is the deactivation by this compound reversible?
A2: The reversibility of deactivation by this compound depends on the strength of the interaction between the poison and the catalyst surface. In some cases, the poisoning may be reversible with appropriate regeneration procedures.[7] However, strong chemisorption can lead to irreversible deactivation, necessitating catalyst replacement.
Q3: What are the primary methods for regenerating a catalyst poisoned by this compound?
A3: The two primary methods for regenerating a catalyst poisoned by amine compounds are thermal regeneration and chemical washing.[7]
-
Thermal Regeneration: This involves heating the catalyst under a controlled atmosphere to desorb the poisoning species.
-
Chemical Washing: This method uses a solvent or a chemical solution, often acidic, to dissolve and remove the adsorbed poison from the catalyst surface.[1][7]
Q4: Can I prevent catalyst deactivation by this compound?
A4: While complete prevention might be challenging if this compound is a necessary reagent, you can take steps to mitigate its effects:
-
Optimize Reaction Conditions: Adjusting temperature, pressure, and concentration may help minimize the poisoning effect.
-
Use a Guard Bed: A pre-column of a less expensive, sacrificial material can be used to trap the poison before it reaches the main catalyst bed.
-
Catalyst Selection: Some catalysts are inherently more resistant to amine poisoning. Researching or screening different catalyst formulations could provide a more robust solution.
Data Presentation
Table 1: Illustrative Example of Catalyst Activity After Poisoning and Regeneration
The following table provides a representative example of the impact of amine poisoning and subsequent regeneration on catalyst activity. The data is based on studies of n-butylamine poisoning and should be considered as a general guide.[8]
| Catalyst Stage | n-Hexane Conversion (%) | Isomerization Selectivity (%) |
| Fresh Catalyst | 85 | 95 |
| After n-Butylamine Poisoning | 30 | 88 |
| After Regeneration | 78 | 94 |
Experimental Protocols
Protocol 1: Thermal Regeneration of an Amine-Poisoned Catalyst
!> Caution: This procedure involves high temperatures and should be performed in a well-ventilated area using appropriate personal protective equipment.
-
Catalyst Recovery: After the reaction, carefully separate the catalyst from the reaction mixture by filtration.
-
Solvent Wash: Wash the catalyst with a non-reactive solvent (e.g., ethanol (B145695), toluene) to remove any residual reactants and products.
-
Drying: Dry the catalyst in a vacuum oven at a low temperature (e.g., 80-100 °C) to remove the washing solvent.
-
Thermal Treatment: Place the dried catalyst in a tube furnace. Under a continuous flow of an inert gas (e.g., nitrogen, argon), gradually increase the temperature to a predetermined level (e.g., 300-500 °C). The optimal temperature will depend on the thermal stability of your catalyst and the desorption temperature of the amine.
-
Hold and Cool: Maintain the target temperature for a set period (e.g., 2-4 hours). Afterward, cool the catalyst down to room temperature under the inert gas flow.
-
Re-evaluation: Test the activity of the regenerated catalyst under standard reaction conditions to determine the effectiveness of the regeneration process.
Protocol 2: Chemical Washing of an Amine-Poisoned Catalyst
!> Caution: This procedure involves the use of acids. Handle with appropriate safety precautions.
-
Catalyst Recovery and Wash: Follow steps 1 and 2 from the Thermal Regeneration protocol.
-
Acidic Wash: Suspend the catalyst in a dilute solution of a non-coordinating acid (e.g., 0.1 M HCl in a suitable solvent like methanol (B129727) or water).[1] Stir the suspension for a defined period (e.g., 30-60 minutes) at room temperature.
-
Neutralization and Rinsing: Filter the catalyst and wash it thoroughly with deionized water until the pH of the filtrate is neutral. This is crucial to remove any residual acid which could harm the catalyst or subsequent reactions.
-
Final Solvent Wash: Wash the catalyst with a solvent like ethanol or acetone (B3395972) to remove water.
-
Drying: Dry the regenerated catalyst under vacuum at a moderate temperature (e.g., 80-100 °C).
-
Re-evaluation: Assess the performance of the regenerated catalyst.
Visualizations
Caption: Signaling pathway of catalyst deactivation by this compound.
Caption: Experimental workflow for catalyst regeneration.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Catalyst Poisoning And Regeneration Methods: Organics, Sulfur, And Cleaning Routines [eureka.patsnap.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Reactions Involving Ethylamine Hydrochloride
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges during the work-up of reactions involving ethylamine (B1201723) hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is ethylamine hydrochloride and why is it present in my reaction mixture?
This compound (EtNH₂·HCl) is the salt formed from the reaction between ethylamine (EtNH₂) and hydrochloric acid (HCl). It can be a reagent itself, or it can be formed in situ if ethylamine is used as a base to neutralize an acid generated during the reaction. Its presence is common in reactions such as amide couplings where an acid chloride is treated with an amine.
Q2: What are the key physical properties of this compound relevant to work-up procedures?
This compound is a white to off-white crystalline solid.[1][2] It is hygroscopic, meaning it readily absorbs moisture from the air.[1][2] Its solubility is a critical factor in designing an effective work-up strategy.
Q3: How do I remove this compound from my reaction mixture?
The primary methods for removing this compound leverage its solubility profile. The most common techniques are:
-
Aqueous Work-up (Washing): Since this compound is highly soluble in water, washing the organic reaction mixture with water or an aqueous solution can effectively extract the salt.[3][4]
-
Filtration: In solvents where this compound is insoluble (e.g., diethyl ether), it will precipitate as a solid and can be removed by filtration.[5][6]
-
Solvent Trituration/Precipitation: This involves adding a solvent in which your product is soluble but this compound is not, causing the salt to precipitate.
Troubleshooting Guide
Q4: My product is soluble in water. How can I remove the water-soluble this compound?
This presents a significant purification challenge. Here are a few strategies to consider:
-
Solvent Selection for Precipitation: If possible, perform the reaction in a solvent in which this compound has low solubility, such as diethyl ether or THF, allowing for its removal by filtration.[6]
-
Column Chromatography: While not ideal due to the potential for streaking, column chromatography can be used to separate the product from the salt. Careful selection of the mobile phase is crucial.
-
Free-basing and Extraction: You can neutralize the reaction mixture with a base (e.g., NaOH, K₂CO₃) to convert this compound to free ethylamine.[7] Ethylamine is a volatile liquid and may be removed under reduced pressure, or it can be extracted into an organic solvent if your product remains in the aqueous phase under these conditions.
Q5: The this compound is not precipitating out of my organic solvent. What should I do?
If the salt remains dissolved, it likely has some solubility in your chosen solvent.
-
Add an Anti-Solvent: Gradually add a non-polar solvent in which this compound is known to be insoluble, such as diethyl ether or hexanes. This will decrease the polarity of the solvent system and encourage precipitation.[4]
-
Cool the Mixture: Lowering the temperature of the reaction mixture can reduce the solubility of the salt and induce precipitation.
Q6: I've performed an aqueous wash, but I'm getting a persistent emulsion. How can I break it?
Emulsions are common when working with amines. Here are some techniques to break them:
-
Addition of Brine: Washing with a saturated aqueous solution of sodium chloride can help to break up emulsions by increasing the ionic strength of the aqueous layer.[8]
-
Centrifugation: If the emulsion is persistent, transferring the mixture to centrifuge tubes and spinning for a few minutes is a very effective method for separating the layers.[4]
-
Filtration through Celite: Passing the emulsified mixture through a pad of Celite can sometimes help to break it up.[4]
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| Water | 280 g/100 g (25°C) | [5] |
| Ethanol | Soluble | [5] |
| Chloroform | 26.89 g/100 g (20°C) | [5] |
| Acetone | Sparingly soluble | [5] |
| Diethyl ether | Practically insoluble | [5] |
Table 2: Acid-Base Properties
| Compound | pKa of Conjugate Acid | Reference |
| Ethylamine | ~10.8 | [9][10] |
Experimental Protocols
Protocol 1: Standard Aqueous Work-up for Removal of this compound
This protocol is suitable for reactions performed in a water-immiscible organic solvent where the desired product has low water solubility.
-
Transfer: Once the reaction is complete, transfer the reaction mixture to a separatory funnel.
-
Dilute: Dilute the mixture with the same organic solvent used for the reaction to reduce the viscosity and aid in separation.
-
First Wash (Water): Add an equal volume of deionized water to the separatory funnel. Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release any pressure. Allow the layers to separate. Drain and discard the lower aqueous layer.
-
Second Wash (Dilute Acid - Optional): To ensure complete removal of any remaining free ethylamine, wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). This will protonate the free amine, making it water-soluble.[11] Again, separate and discard the aqueous layer.
-
Third Wash (Brine): Wash the organic layer with a saturated aqueous solution of NaCl (brine). This helps to remove residual water from the organic layer and break any emulsions. Separate and discard the aqueous layer.
-
Drying: Drain the organic layer into a clean Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Isolation: Filter or decant the dried organic solution and remove the solvent under reduced pressure to yield the crude product.
Protocol 2: Removal of this compound by Filtration
This protocol is ideal for reactions performed in solvents where this compound is insoluble (e.g., diethyl ether, THF).[6]
-
Cooling: Once the reaction is complete, cool the mixture in an ice bath to maximize the precipitation of the salt.
-
Filtration Setup: Set up a Büchner or Hirsch funnel with a piece of filter paper that fits snugly. Wet the filter paper with a small amount of the cold reaction solvent to ensure a good seal.
-
Filtration: Pour the reaction mixture into the funnel and apply a vacuum to filter off the solid this compound.
-
Washing the Solid: Wash the collected solid salt in the funnel with a small amount of cold solvent to recover any product that may have adhered to it.
-
Combine Filtrates: Combine the filtrate and the washings. This solution contains your desired product.
-
Isolation: Remove the solvent from the filtrate under reduced pressure to isolate the product.
Mandatory Visualization
References
- 1. This compound | 557-66-4 [chemicalbook.com]
- 2. CAS 557-66-4: this compound | CymitQuimica [cymitquimica.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. benchchem.com [benchchem.com]
- 5. ethylammonium chloride [chemister.ru]
- 6. researchgate.net [researchgate.net]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. Ethylamine | C2H5NH2 | CID 6341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Ethylamine - Wikipedia [en.wikipedia.org]
- 11. Workup [chem.rochester.edu]
Impact of ethylamine hydrochloride quality on reaction outcomes
This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of ethylamine (B1201723) hydrochloride quality on experimental outcomes. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in ethylamine hydrochloride and how do they arise?
A1: Common impurities in this compound can include unreacted starting materials, by-products from synthesis, and residual solvents. For instance, if synthesized from ethylamine and hydrochloric acid, unreacted ethylamine could be present.[1][2] By-products such as diethylamine (B46881) and triethylamine (B128534) can also form, particularly if the reaction conditions are not carefully controlled.[3] Residual solvents used during synthesis and purification, such as ethanol (B145695) or isopropanol, may also be present.[4]
Q2: How can the quality of this compound affect my reaction yield and selectivity?
A2: The purity of this compound is crucial for achieving desired reaction outcomes. Impurities can lead to lower yields and reduced selectivity by participating in side reactions. For example, more nucleophilic amine impurities like diethylamine can compete with ethylamine in reactions, leading to the formation of undesired by-products.[5] The presence of moisture or certain residual solvents can also alter the reaction kinetics or degrade sensitive reagents.[6][7] High purity, typically exceeding 99%, is often essential for sensitive applications like pharmaceutical synthesis to ensure consistent and reliable results.[8]
Q3: What is the significance of the hydrochloride salt form in reactions?
A3: this compound is the salt of a weak base (ethylamine) and a strong acid (hydrochloric acid).[3] This form enhances its water solubility and stability, making it easier to handle and store compared to the volatile free base, ethylamine.[3][9] However, the protonated amine group is less nucleophilic.[3] Therefore, in reactions where ethylamine needs to act as a nucleophile, a base is typically required to be added to the reaction mixture to deprotonate the ethylammonium (B1618946) ion and generate the reactive free ethylamine in situ.[3]
Q4: Are there specific analytical methods to determine the purity of this compound?
A4: Yes, several analytical methods can be used to assess the purity of this compound. Argentometric titration is a common and cost-effective method to quantify the chloride content and determine the overall salt purity. Gas Chromatography (GC) is excellent for detecting volatile impurities, including residual solvents and other amines like diethylamine and triethylamine.[4][5] High-Performance Liquid Chromatography (HPLC) can also be employed to determine the purity and identify non-volatile impurities.[10]
Troubleshooting Guides
Issue 1: Low Yield in an Amide Coupling Reaction
| Potential Cause | Recommended Solution |
| Presence of secondary or tertiary amine impurities (e.g., diethylamine, triethylamine) | These impurities can compete with ethylamine for the activated carboxylic acid, leading to the formation of undesired amide by-products and consuming the starting material. It is advisable to verify the purity of the this compound using Gas Chromatography (GC) before use. |
| Insufficient deprotonation of ethylammonium chloride | This compound is not nucleophilic and requires a base to liberate the free ethylamine.[3] Ensure a suitable, non-nucleophilic base is used in stoichiometric amounts to neutralize the hydrochloride and deprotonate the ethylammonium ion. |
| Moisture in the reagent | This compound is hygroscopic.[9] Water can hydrolyze activating agents used in amide coupling, leading to lower yields. Ensure the reagent is properly dried and stored in a desiccator. |
Issue 2: Formation of Unexpected By-products in a Nucleophilic Substitution Reaction
| Potential Cause | Recommended Solution |
| Reaction with amine impurities | Impurities such as diethylamine are often more nucleophilic than ethylamine and can react with the electrophile to form undesired secondary or tertiary amine products.[5] Analyze the starting material for such impurities. |
| Multiple substitutions | The primary amine product of a nucleophilic substitution can sometimes act as a nucleophile itself and react further with the starting electrophile, leading to secondary and tertiary amine by-products.[5][11] Using a large excess of the amine reagent can help to minimize this. |
| Reaction with residual solvents | Certain residual solvents might have reactive functional groups or can alter the reaction pathway.[4][6] A GC analysis can identify and quantify residual solvents. |
Data Presentation
Table 1: Comparison of Analytical Methods for Purity Assessment of this compound
| Analytical Method | Principle | Information Provided | Advantages | Limitations | Typical Purity Specification |
| Argentometric Titration | Precipitation titration where chloride ions react with a standard solution of silver nitrate (B79036). | Quantitative assay of the hydrochloride salt content. | Simple, cost-effective, and provides high accuracy for assay determination. | Non-specific; quantifies total chloride, not just this compound. Does not provide information on organic impurities. | ≥98.0% |
| Gas Chromatography (GC) | Separation of volatile compounds based on their interaction with a stationary phase. | Detection of volatile impurities, including residual solvents and by-products like diethylamine and triethylamine.[5] | Excellent for analyzing volatile and thermally stable compounds with high sensitivity. | May require derivatization for non-volatile impurities. | Impurity profiles |
| High-Performance Liquid Chromatography (HPLC) | Separation of compounds based on their differential partitioning between a mobile and stationary phase. | Purity determination and quantification of non-volatile impurities.[10] | High resolution and sensitivity for a wide range of compounds. | Can be more complex and costly than titration or GC. | ≥99.0% for pharmaceutical applications[8] |
Experimental Protocols
Protocol 1: Purity Assessment by Argentometric Titration
Objective: To quantify the chloride content in this compound to determine its purity.
Materials:
-
This compound sample
-
Standardized 0.1 M Silver Nitrate (AgNO₃) solution
-
Potassium Chromate (B82759) (K₂CrO₄) indicator solution
-
Deionized water
-
Analytical balance, burette, flasks
Procedure:
-
Accurately weigh approximately 200-250 mg of the this compound sample into a 250 mL Erlenmeyer flask.
-
Dissolve the sample in about 100 mL of deionized water.
-
Add 1 mL of potassium chromate indicator solution. The solution should have a pale yellow color.
-
Titrate with the standardized 0.1 M silver nitrate solution, swirling the flask continuously.
-
The endpoint is reached when the color of the solution changes from yellow to a faint, permanent reddish-brown precipitate of silver chromate.
-
Record the volume of silver nitrate solution used.
-
Perform a blank titration with deionized water and the indicator, and subtract this volume from the sample titration volume.
Calculation: Purity (%) = (V × M × 81.54) / (W × 1000) × 100 Where:
-
V = Volume of AgNO₃ solution used (mL)
-
M = Molarity of AgNO₃ solution
-
81.54 = Molecular weight of this compound[1]
-
W = Weight of the sample (g)
Protocol 2: Analysis of Volatile Impurities by Gas Chromatography (GC)
Objective: To detect and quantify volatile impurities such as residual solvents and other amines in this compound.
Materials:
-
This compound sample
-
High-purity solvent for dissolution (e.g., Dimethyl sulfoxide (B87167) - DMSO)
-
Reference standards for expected impurities (e.g., ethanol, diethylamine)
-
GC instrument with a Flame Ionization Detector (FID)
-
Appropriate GC column (e.g., DB-624)
Procedure:
-
Sample Preparation: Accurately weigh about 100 mg of the this compound sample into a headspace vial. Add a known volume of DMSO.
-
Standard Preparation: Prepare standard solutions of the expected impurities in DMSO at known concentrations.
-
GC Conditions:
-
Injector Temperature: 200°C
-
Detector Temperature: 250°C
-
Oven Program: Start at 40°C for 10 minutes, then ramp up to 240°C at 40°C/min.
-
Carrier Gas: Nitrogen at a flow rate of 1 mL/min.
-
Injection Volume: 1.0 mL
-
Split Ratio: 1:10[5]
-
-
Analysis: Inject the headspace of the sample and standard solutions into the GC.
-
Data Analysis: Identify and quantify impurities in the sample by comparing the retention times and peak areas with those of the reference standards.
Visualizations
References
- 1. Ethylamine 98 557-66-4 [sigmaaldrich.com]
- 2. This compound | 557-66-4 [chemicalbook.com]
- 3. scispace.com [scispace.com]
- 4. scispace.com [scispace.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. jru-b.com [jru-b.com]
- 7. Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches [ajgreenchem.com]
- 8. nbinno.com [nbinno.com]
- 9. youtube.com [youtube.com]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. savemyexams.com [savemyexams.com]
Technical Support Center: Stereoselectivity Control with Ethylamine Hydrochloride
Welcome to the technical support center for controlling stereoselectivity in reactions involving ethylamine (B1201723) hydrochloride. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: Is ethylamine hydrochloride a chiral catalyst?
No, this compound itself is an achiral salt. It cannot independently induce enantioselectivity in a reaction. However, it can be used as an additive or co-catalyst in conjunction with a chiral catalyst to influence the stereochemical outcome of a reaction. Its role is often to modulate the catalytic environment, for example, by acting as a proton source or by influencing the aggregation state of the catalyst.
Q2: How can an achiral additive like this compound influence a stereoselective reaction?
Achiral additives like this compound can impact stereoselectivity through several mechanisms:
-
Protonation/Deprotonation: In organocatalysis, particularly with proline and its derivatives, the protonation state of the catalyst and intermediates is crucial. This compound can act as a Brønsted acid, influencing the equilibrium between different catalytic species.
-
Catalyst Aggregation: The presence of a salt can alter the solubility and aggregation state of the chiral catalyst, which in turn can affect its activity and the stereoselectivity of the reaction.
-
Counter-ion Effects: In reactions involving charged intermediates or transition states, the chloride ion from this compound can play a role as a counter-ion, influencing the stability and geometry of these species.
-
Iminium Ion Formation: In reactions proceeding through an iminium ion mechanism with a primary amine catalyst, the hydrochloride salt can facilitate the formation and reactivity of the iminium intermediate.
Q3: In which types of stereoselective reactions can this compound be used as an additive?
The use of primary amine salts as additives has been explored in various asymmetric reactions, including:
-
Aldol (B89426) Reactions: Particularly in proline-catalyzed aldol reactions, additives can significantly affect the reaction's efficiency and stereoselectivity.
-
Michael Additions: Chiral primary amine catalysts are often used for asymmetric Michael additions, and the presence of an acid or a salt can be beneficial.
-
Asymmetric Hydrogenations: In some transition-metal-catalyzed hydrogenations, the hydrochloride salt of a substrate or an amine additive can enhance reactivity and enantioselectivity.
Troubleshooting Guides
Issue 1: Low Enantiomeric Excess (e.e.) or Diastereomeric Ratio (d.r.)
If you are observing poor stereoselectivity in a reaction where this compound is used as an additive, consider the following troubleshooting steps:
| Possible Cause | Recommended Solution |
| Incorrect Stoichiometry of this compound | The concentration of the amine salt can be critical. A slight excess or deficit might be required to achieve optimal stereoselectivity. Perform a screening of the this compound loading (e.g., 0.1, 0.5, 1.0, 1.5 equivalents relative to the chiral catalyst or substrate) to determine the optimal amount. |
| Suboptimal Solvent | The polarity and coordinating ability of the solvent can significantly impact the effect of the amine salt. Screen a range of solvents with varying properties (e.g., polar aprotic like DMF, DMSO; polar protic like isopropanol; non-polar like toluene). |
| Inappropriate Reaction Temperature | Stereoselective reactions are often highly sensitive to temperature. Lowering the reaction temperature may enhance stereoselectivity by favoring the transition state leading to the major stereoisomer. |
| Interference from Other Bases or Acids | The presence of other acidic or basic species in the reaction mixture can interfere with the intended role of this compound. Ensure all reagents and solvents are pure and free from acidic or basic impurities. |
| Water Content | Trace amounts of water can influence the reaction pathway and stereochemical outcome, especially in organocatalyzed reactions. Ensure the use of anhydrous solvents and perform the reaction under an inert atmosphere if necessary. |
Issue 2: Poor Reaction Conversion or Yield
Low conversion or yield in the presence of this compound can be addressed by investigating the following:
| Possible Cause | Recommended Solution |
| Catalyst Inhibition | An excess of this compound might lead to the protonation and deactivation of the chiral catalyst. Re-optimize the stoichiometry of the amine salt as described in the table above. |
| Poor Solubility of Reactants or Catalyst | The addition of this compound might decrease the solubility of other components in the reaction mixture. Try using a co-solvent system or a different solvent to improve solubility. |
| Side Reactions | This compound might promote undesired side reactions. Analyze the crude reaction mixture by techniques like LC-MS or NMR to identify any major byproducts and adjust the reaction conditions (e.g., temperature, reaction time) accordingly. |
Experimental Protocols
While specific protocols directly employing this compound for stereocontrol are not widely published, the following general procedure for an organocatalyzed Michael addition can be adapted to investigate its effect as an additive.
General Protocol: Chiral Primary Amine-Catalyzed Asymmetric Michael Addition
-
Catalyst and Additive Preparation: To a dry reaction vial under an inert atmosphere (e.g., nitrogen or argon), add the chiral primary amine catalyst (e.g., a derivative of thiourea-primary amine, 10-20 mol%).
-
Addition of this compound: Add the desired amount of this compound (e.g., 10-50 mol%) to the reaction vial.
-
Solvent and Reactant Addition: Add the appropriate anhydrous solvent (e.g., toluene, CH₂Cl₂, 0.5-1.0 M). Stir the mixture for 10-15 minutes at the desired temperature (e.g., room temperature or 0 °C).
-
Initiation of Reaction: Add the Michael donor (e.g., a ketone or aldehyde, 1.2-1.5 equivalents) and stir for a further 10-15 minutes. Then, add the Michael acceptor (e.g., a nitroalkene, 1.0 equivalent).
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up and Purification: Once the reaction is complete, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Analysis: Purify the crude product by flash column chromatography. Determine the yield and analyze the stereoselectivity (diastereomeric ratio and enantiomeric excess) using chiral HPLC or NMR spectroscopy with a chiral solvating agent.
Visualizations
Diagram 1: General Workflow for Troubleshooting Stereoselectivity Issues
Caption: A logical workflow for troubleshooting poor stereoselectivity.
Diagram 2: Signaling Pathway of Primary Amine Catalysis (Enamine Pathway)
Caption: The role of a proton source in the enamine catalytic cycle.
Technical Support Center: Removing Residual Ethylamine Hydrochloride
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals on the effective removal of residual ethylamine (B1201723) hydrochloride from reaction mixtures using aqueous wash techniques.
Frequently Asked Questions (FAQs)
Q1: What is ethylamine hydrochloride and why is it present in my reaction mixture?
This compound (C₂H₅NH₃Cl) is the salt formed from the reaction between ethylamine and hydrochloric acid (HCl). In many organic reactions, ethylamine might be used as a reagent or a base, and HCl may be generated as a byproduct. The two react to form this salt, which must be removed during the product purification process.
Q2: What is the primary method for removing this compound?
The most common and effective method for removing this compound is an aqueous wash , also known as a liquid-liquid extraction.[1] This technique takes advantage of the salt's high solubility in water and its poor solubility in many common organic solvents.[2][3] The organic reaction mixture is washed with water or an aqueous solution, which extracts the this compound into the aqueous phase, leaving the desired organic product in the organic phase.[1]
Q3: What are the key solubility properties of this compound?
Understanding the solubility of this compound is crucial for designing an effective removal strategy. It is a white to off-white crystalline solid that is hygroscopic, meaning it readily absorbs moisture from the air.[2][3] Its solubility is highly dependent on the polarity of the solvent.
Data Presentation: Solubility of this compound
| Solvent | Solubility | Notes |
| Water | Highly Soluble[2] | The high polarity of water makes it an excellent solvent for this salt. |
| Methanol | Soluble | A polar protic solvent that can dissolve the salt. |
| Ethanol | Soluble | Another polar protic solvent suitable for dissolving the salt. |
| Chloroform | Soluble (26.89 g/100g at 20°C) | The salt shows significant solubility in this chlorinated solvent. |
| Acetone | Sparingly Soluble | A polar aprotic solvent with limited ability to dissolve the salt. |
| Diethyl Ether | Practically Insoluble | A nonpolar solvent, ideal for the organic phase during extraction.[4] |
| Tetrahydrofuran (B95107) (THF) | Insoluble[4] | Often used as a reaction solvent where the salt precipitates out.[4] |
| Ethyl Acetate (B1210297) | Sparingly Soluble / Insoluble[4] | A common extraction solvent where the salt has low solubility.[4] |
| Hexane / Heptane | Insoluble[4] | Very nonpolar solvents; the salt will readily precipitate.[4] |
Experimental Protocols
Protocol 1: Standard Aqueous Wash (Liquid-Liquid Extraction)
This protocol is suitable for water-insensitive products dissolved in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, dichloromethane).
Experimental Workflow: Aqueous Wash
Caption: Workflow for removing this compound via aqueous wash.
Methodology:
-
Transfer: Transfer the entire reaction mixture to a separatory funnel of appropriate size (the funnel should not be more than two-thirds full).[5]
-
Dilute: Dilute the reaction mixture with a water-immiscible organic solvent such as ethyl acetate or diethyl ether. This ensures the desired product remains in the organic phase.[5]
-
First Wash: Add an equal volume of deionized water or a dilute acid solution (e.g., 1N HCl) to the separatory funnel. The acidic wash ensures any residual free ethylamine is converted to its water-soluble hydrochloride salt.[6]
-
Extract: Stopper the funnel, invert it, and shake vigorously for 30-60 seconds. Periodically vent the funnel by opening the stopcock while it is inverted to release any pressure buildup.[7]
-
Separate: Place the funnel back in a ring stand and allow the two layers to fully separate. Remove the stopper.[7]
-
Drain: Drain the lower (aqueous) layer and discard it. If using a chlorinated solvent like dichloromethane, the organic layer will be on the bottom.
-
Repeat: Repeat the washing process (steps 3-6) two more times with fresh deionized water to ensure all the salt is removed.
-
Brine Wash: Perform a final wash with a saturated aqueous solution of sodium chloride (brine). This helps to remove the majority of the dissolved water from the organic layer.[5]
-
Dry: Drain the organic layer into a clean Erlenmeyer flask and add an anhydrous drying agent, such as sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), to remove residual water.[5]
-
Filter: Filter or decant the dried organic solution away from the drying agent into a pre-weighed round-bottom flask.[5]
-
Evaporate: Remove the organic solvent under reduced pressure using a rotary evaporator to yield the crude product.[5]
Protocol 2: Removal by Filtration (for Water-Sensitive Compounds)
This protocol is ideal for reactions where the desired product is sensitive to moisture and an aqueous workup must be avoided. It relies on conducting the reaction in a solvent where this compound is insoluble.
Methodology:
-
Solvent Choice: Perform the reaction in a solvent in which your product is soluble but this compound is not, such as diethyl ether or tetrahydrofuran (THF).[4] The salt will precipitate as a solid as it forms.
-
Solvent Swap (if necessary): If the reaction requires a solvent in which the salt is soluble (e.g., chloroform), first remove the reaction solvent under reduced pressure. Then, add a solvent in which the product is soluble but the salt is not (e.g., diethyl ether) to precipitate the salt.[8]
-
Cooling: Once the reaction is complete, cool the mixture in an ice bath to maximize the precipitation of the salt.[8]
-
Setup Filtration: Set up a Büchner or Hirsch funnel with a piece of filter paper that fits snugly. Wet the filter paper with a small amount of the cold reaction solvent to ensure a good seal.[8]
-
Filter: Pour the reaction mixture into the funnel and apply a vacuum to filter off the solid this compound.[8]
-
Wash Solid: Wash the collected salt in the funnel with a small amount of cold solvent to recover any product that may have adhered to it.[8]
-
Isolate Product: Combine the filtrate and the washings. This solution contains your desired product. Remove the solvent under reduced pressure to isolate the final compound.[8]
Troubleshooting Guide
Decision-Making: Choosing the Right Removal Method
Caption: Decision flowchart for selecting a removal method.
Q4: An emulsion has formed during the aqueous wash. How can I break it?
An emulsion is a stable dispersion of one liquid in another immiscible liquid, which prevents the clear separation of layers. This is a common issue in liquid-liquid extractions.
Troubleshooting Flowchart: Breaking an Emulsion
Caption: Troubleshooting guide for breaking emulsions during extraction.
Solutions for Emulsions:
-
Patience: Simply letting the separatory funnel stand for a period may allow the layers to separate on their own.[8]
-
Add Brine: Adding a saturated aqueous NaCl solution (brine) increases the polarity and density of the aqueous layer, which can help force the separation.[8]
-
Centrifugation: If the emulsion is persistent, transferring the mixture to centrifuge tubes and spinning for a few minutes is a very effective method for separating the layers.[8]
-
Filtration: Passing the emulsified mixture through a pad of a filter aid like Celite can help to break up the dispersed droplets.[8]
Q5: My desired product is also polar and has some water solubility. How can I prevent product loss into the aqueous layer?
This is a common challenge. If your product is partially soluble in water, you risk losing a significant portion of it during the aqueous wash.
Strategies:
-
Minimize Water Volume: Use the minimum volume of aqueous wash solution necessary to remove the salt.
-
Back-Extraction: After removing the initial aqueous layer, wash this same aqueous layer with a fresh portion of the organic solvent (e.g., ethyl acetate).[5] This "back-extraction" will recover some of the dissolved organic product. Combine all organic layers for the final drying and evaporation steps. Repeat the back-extraction 2-3 times for best results.
-
Salting Out: Before extraction, saturate the aqueous phase with a salt like sodium chloride. This can decrease the solubility of the organic compound in the aqueous layer, driving it into the organic phase.
-
Alternative Solvents: For highly polar compounds, a solvent mixture like 3:1 chloroform/isopropanol may be more effective at pulling the product from the aqueous phase.[9]
-
Column Chromatography: If all other methods fail or product loss is still too high, purification by column chromatography may be the best alternative.[8] It is important to note that amine salts can sometimes streak on silica (B1680970) gel.[8]
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. This compound CAS#: 557-66-4 [m.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. ocw.mit.edu [ocw.mit.edu]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. Workup [chem.rochester.edu]
Validation & Comparative
Purity Analysis of Ethylamine Hydrochloride: A Comparative Guide to Titrimetric and Chromatographic Methods
For researchers, scientists, and drug development professionals, establishing the purity of starting materials and intermediates like ethylamine (B1201723) hydrochloride is a cornerstone of robust and reproducible research. This guide provides an objective comparison of classical titrimetric methods against modern chromatographic techniques for the purity assessment of ethylamine hydrochloride. Detailed experimental protocols and supporting data are presented to facilitate method selection and implementation in a laboratory setting.
This compound (C₂H₅NH₂·HCl) is a primary amine salt widely used in organic synthesis. Its purity is critical, as contaminants can lead to unwanted side reactions, lower yields, and the introduction of impurities into final products. Common impurities may include other amines (such as diethylamine (B46881) and triethylamine), ammonium (B1175870) chloride from the synthesis process, and residual solvents. This guide explores two principal titrimetric methods—Argentometric and Non-Aqueous Acid-Base titration—and compares their performance with High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
Comparison of Analytical Methods for Purity Assessment
The selection of an analytical method hinges on the specific requirements of the analysis, including the need for quantifiable impurity profiling, available instrumentation, and desired accuracy.
| Analytical Method | Principle | Information Provided | Advantages | Limitations |
| Argentometric Titration | Precipitation titration where chloride ions (Cl⁻) react with a standardized silver nitrate (B79036) (AgNO₃) solution to form insoluble silver chloride (AgCl). | Quantitative assay of the total chloride content, providing an indirect measure of this compound purity. | Simple, cost-effective, high accuracy and precision for salt content determination. | Non-specific; quantifies all chloride ions, not distinguishing this compound from other chloride salts (e.g., ammonium chloride). Does not provide information on organic impurities. |
| Non-Aqueous Acid-Base Titration | Neutralization reaction in a non-aqueous solvent (e.g., glacial acetic acid) where the amine hydrochloride is titrated with a strong acid (e.g., perchloric acid). | Quantitative assay of the amine content. | Rapid, inexpensive, and suitable for the basic moiety of the salt. Can be more specific for the amine component than argentometric titration. | Can be influenced by other basic impurities (e.g., other amines). Requires handling of corrosive non-aqueous solvents. |
| High-Performance Liquid Chromatography (HPLC) | Separation of the analyte from its impurities based on their differential partitioning between a stationary phase and a liquid mobile phase. | Quantitative assay of ethylamine and detection and quantification of non-volatile organic impurities. | High specificity, sensitivity, and ability to resolve and quantify multiple components in a single run. Provides a detailed impurity profile. | Higher equipment and operational costs. Method development can be time-consuming. |
| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a stationary phase and a gaseous mobile phase. | Detection and quantification of volatile organic impurities, including residual solvents and related volatile amines. | Excellent for analyzing volatile and thermally stable compounds. High sensitivity with a Flame Ionization Detector (FID). | Not suitable for non-volatile impurities. The hydrochloride salt is non-volatile and requires conversion to the free base for analysis. |
Supporting Experimental Data
The following tables present illustrative data from the analysis of a single batch of this compound using the described methods.
Table 1: Titrimetric Analysis Data
| Method | Sample Weight (mg) | Titrant Concentration (M) | Titrant Volume (mL) | Calculated Purity (%) | Relative Standard Deviation (RSD, n=3) |
| Argentometric Titration | 205.1 | 0.1000 M AgNO₃ | 25.05 | 99.2% | 0.3% |
| Non-Aqueous Acid-Base Titration | 150.8 | 0.1000 M HClO₄ | 18.35 | 99.1% | 0.4% |
Table 2: Chromatographic Analysis Data
| Method | Analyte | Retention Time (min) | Peak Area | Concentration | Calculated Purity/Impurity Level (%) |
| HPLC | Ethylamine | 3.52 | 1,254,800 | 995 µg/mL | 99.5% |
| Diethylamine (Impurity) | 4.78 | 4,250 | 3 µg/mL | 0.3% | |
| Triethylamine (Impurity) | 5.91 | 2,100 | 2 µg/mL | 0.2% | |
| GC | Ethylamine (as free base) | 2.85 | 987,500 | - | 99.6% (area %) |
| Diethylamine (Impurity) | 3.92 | 3,100 | - | 0.3% (area %) | |
| Ethanol (Residual Solvent) | 2.15 | 1,050 | - | 0.1% (area %) |
Experimental Protocols
Argentometric Titration of this compound
This method determines the purity based on the chloride content.
Materials:
-
This compound Sample
-
Standardized 0.1 M Silver Nitrate (AgNO₃) Solution
-
Potassium Chromate (B82759) (K₂CrO₄) Indicator Solution (5% w/v in water)
-
Deionized Water
-
Analytical Balance, Burette, Erlenmeyer Flasks
Procedure:
-
Accurately weigh approximately 200 mg of the this compound sample into a 250 mL Erlenmeyer flask.
-
Dissolve the sample in 100 mL of deionized water.
-
Add 1 mL of potassium chromate indicator solution. The solution will turn pale yellow.
-
Titrate with standardized 0.1 M silver nitrate solution, swirling the flask continuously.
-
The endpoint is reached when the color of the solution changes from yellow to the first permanent faint reddish-brown precipitate of silver chromate.
-
Record the volume of AgNO₃ solution used.
-
Perform a blank titration using the same procedure without the sample and subtract the blank volume from the sample titration volume.
Calculation: Purity (%) = (V × M × MW) / (W × 10)
-
V = Volume of AgNO₃ used (mL)
-
M = Molarity of AgNO₃ solution
-
MW = Molecular weight of this compound (81.54 g/mol )
-
W = Weight of the sample (mg)
Non-Aqueous Acid-Base Titration of this compound
This method quantifies the amine moiety of the salt.
Materials:
-
This compound Sample
-
Standardized 0.1 M Perchloric Acid (HClO₄) in Glacial Acetic Acid
-
Glacial Acetic Acid
-
Mercuric Acetate (B1210297) Solution (5% w/v in glacial acetic acid)
-
Crystal Violet Indicator (0.5% w/v in glacial acetic acid)
-
Potentiometer with a suitable electrode (optional, for potentiometric titration)
Procedure:
-
Accurately weigh approximately 150 mg of the this compound sample into a 100 mL beaker.
-
Add 40 mL of glacial acetic acid and stir to dissolve.
-
Add 10 mL of mercuric acetate solution. This is to convert the hydrochloride to the acetate salt, which does not interfere with the titration of the amine base.
-
Add 2-3 drops of crystal violet indicator. The solution will appear violet.
-
Titrate with standardized 0.1 M perchloric acid to a blue-green endpoint.
-
Perform a blank titration and make any necessary corrections.
Calculation: Purity (%) = (V × M × MW) / (W × 10)
-
V = Volume of HClO₄ used (mL)
-
M = Molarity of HClO₄ solution
-
MW = Molecular weight of this compound (81.54 g/mol )
-
W = Weight of the sample (mg)
Visualized Workflows and Logical Relationships
Caption: Workflow for Argentometric Titration of this compound.
Caption: Logical Relationship of Purity Analysis Methods.
References
A Comparative Guide to HPLC Methods for Quantifying Ethylamine Hydrochloride
For researchers, scientists, and drug development professionals, the accurate quantification of ethylamine (B1201723) hydrochloride is crucial in various stages of pharmaceutical development and quality control. High-Performance Liquid Chromatography (HPLC) stands as a primary analytical technique for this purpose. This guide provides an objective comparison of three prominent HPLC methods: Hydrophilic Interaction Liquid Chromatography (HILIC), Pre-column Derivatization with UV or Fluorescence Detection, and Ion-Pair Chromatography.
Ethylamine, a small and highly polar molecule, lacks a strong chromophore, making its direct detection by UV spectrophotometry challenging. The methods discussed below offer distinct strategies to overcome this limitation, each with its own set of advantages and disadvantages in terms of sensitivity, specificity, and procedural complexity.
Comparison of Performance Characteristics
The choice of an HPLC method for ethylamine hydrochloride quantification depends on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following table summarizes the key performance characteristics of the three methods based on available experimental data.
| Performance Parameter | HILIC with ELSD/MS | Pre-column Derivatization with UV/FLD | Ion-Pair Chromatography with UV/Conductivity |
| Linearity (R²) | >0.99 | >0.999 | >0.99 |
| Limit of Detection (LOD) | Low ng/mL range (with MS) | pM to ng/mL range (with FLD) | µg/mL to ng/mL range |
| Limit of Quantification (LOQ) | Low ng/mL range (with MS) | nM to µg/mL range | µg/mL range |
| Precision (%RSD) | < 5% | < 5% | < 5% |
| Accuracy (% Recovery) | 95-105% | 80-120% | 90-110% |
| Throughput | High (direct injection) | Lower (requires derivatization step) | Moderate |
| Specificity | High (especially with MS) | High (derivatization targets primary amines) | Moderate (potential for ion-pairing agent interference) |
| Robustness | Good | Moderate (derivatization reaction can be sensitive) | Good |
Experimental Protocols and Methodologies
Detailed experimental protocols are essential for replicating and validating analytical methods. Below are representative protocols for each of the three HPLC methods for this compound quantification.
Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is a powerful technique for retaining and separating highly polar compounds on a polar stationary phase. A key advantage of HILIC for ethylamine analysis is that it allows for direct quantification without the need for derivatization, simplifying sample preparation and reducing analysis time.[1] Detection is typically achieved using an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS), as ethylamine lacks a UV chromophore.
Experimental Workflow:
Caption: HILIC Experimental Workflow.
Detailed Protocol:
-
Chromatographic Column: Waters ACQUITY UPLC BEH HILIC column (2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium formate (B1220265) in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 95% B to 50% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Detector: Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS).
-
ELSD Settings: Nebulizer temperature: 50 °C, Evaporator temperature: 50 °C, Gas flow: 1.5 SLM.
-
MS Settings (ESI+): Capillary voltage: 3.0 kV, Cone voltage: 20 V, Source temperature: 120 °C, Desolvation temperature: 350 °C, Desolvation gas flow: 600 L/hr.
-
Pre-column Derivatization HPLC
To enhance the detectability of ethylamine with more common UV or fluorescence detectors, pre-column derivatization is a widely used strategy. This involves reacting the primary amine group of ethylamine with a labeling agent to form a derivative that is highly responsive to the detector. Several derivatizing reagents are available, including o-phthalaldehyde (B127526) (OPA), 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl), and 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl).
Experimental Workflow:
Caption: Pre-column Derivatization Workflow.
Detailed Protocol (using OPA Derivatization):
-
Derivatization Reagent: o-phthalaldehyde (OPA) solution (10 mg/mL in methanol) with 2-mercaptoethanol (B42355) (10 µL/mL).
-
Derivatization Procedure: To 100 µL of the sample solution, add 100 µL of borate buffer (0.1 M, pH 9.5) and 50 µL of the OPA reagent. Mix and let the reaction proceed for 2 minutes at room temperature before injection.
-
Chromatographic Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 25 mM Sodium phosphate (B84403) buffer, pH 7.2.
-
Mobile Phase B: Acetonitrile/Methanol (50:50, v/v).
-
Gradient: 20% B to 80% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 20 µL.
-
Detector: Fluorescence Detector (FLD).
-
Excitation Wavelength: 340 nm.
-
Emission Wavelength: 455 nm.
-
Ion-Pair Chromatography
Ion-pair chromatography is a variation of reversed-phase chromatography that enables the separation of ionic and highly polar compounds on a non-polar stationary phase. An ion-pairing reagent, typically a long-chain alkyl sulfonate for basic analytes like ethylamine, is added to the mobile phase. This reagent forms a neutral ion-pair with the analyte, which can then be retained and separated on the reversed-phase column.[2]
Experimental Workflow:
Caption: Ion-Pair Chromatography Workflow.
Detailed Protocol:
-
Chromatographic Column: Phenomenex Luna C18 (4.6 x 250 mm, 5 µm).
-
Mobile Phase: 5 mM Sodium 1-heptanesulfonate in 20 mM potassium phosphate buffer (pH 3.0) / Acetonitrile (80:20, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 20 µL.
-
Detector: UV Detector at 210 nm or a Suppressed Conductivity Detector.
Concluding Remarks
The selection of an appropriate HPLC method for the quantification of this compound is a critical decision that impacts the accuracy, sensitivity, and efficiency of the analysis.
-
HILIC offers a direct and high-throughput approach, particularly advantageous when coupled with mass spectrometry for high sensitivity and specificity.
-
Pre-column derivatization provides excellent sensitivity with conventional UV and fluorescence detectors but introduces an additional step in sample preparation that requires careful optimization and control.
-
Ion-pair chromatography presents a robust alternative for retaining and separating ethylamine on standard reversed-phase columns, though it may have limitations in terms of sensitivity and potential for baseline noise from the ion-pairing reagent.
By carefully considering the performance characteristics and experimental protocols outlined in this guide, researchers and analytical scientists can select the most suitable HPLC method to meet their specific analytical challenges in the quantification of this compound.
References
Comparing the basicity of ethylamine hydrochloride and triethylamine
A Comparative Analysis of the Basicity of Ethylamine (B1201723) and Triethylamine (B128534)
This guide provides an objective comparison of the basicity of ethylamine and triethylamine, supported by quantitative data and detailed experimental methodologies. It is intended for researchers, scientists, and professionals in drug development who require a fundamental understanding of the properties of these common organic bases.
Introduction to Amine Basicity
The basicity of an amine is determined by the availability of the lone pair of electrons on the nitrogen atom to accept a proton (H⁺).[1][2] Factors that increase the electron density on the nitrogen atom enhance its basicity, while factors that decrease electron density or hinder proton access reduce basicity.[3][4][5] This comparison focuses on ethylamine, a primary amine, and triethylamine, a tertiary amine.
It is important to clarify the distinction between ethylamine and ethylamine hydrochloride. Ethylamine (CH₃CH₂NH₂) is a weak base. This compound (CH₃CH₂NH₃⁺Cl⁻) is the salt formed when ethylamine reacts with hydrochloric acid. In solution, this salt is acidic due to the presence of the ethylammonium (B1618946) cation. Therefore, a meaningful comparison of basicity must be made between the free amines: ethylamine and triethylamine.
Factors Influencing Basicity
The basicity of these amines is governed by a combination of three main factors:
-
Inductive Effect : Alkyl groups, such as the ethyl groups in both molecules, are electron-donating.[5] They push electron density towards the nitrogen atom, making its lone pair more available to bond with a proton. Based on this effect alone, triethylamine, with three ethyl groups, would be expected to be more basic than ethylamine, which has only one.[6][7]
-
Steric Hindrance : The three bulky ethyl groups in triethylamine create steric crowding around the nitrogen atom. This can physically block the approach of a proton, making it more difficult for the lone pair to be protonated compared to the less hindered nitrogen in ethylamine.[3][8]
-
Solvation Effects (in Aqueous Solution) : When an amine is protonated in water, the resulting cation (the conjugate acid) is stabilized by hydrogen bonding with water molecules.
-
The ethylammonium ion (CH₃CH₂NH₃⁺) formed from ethylamine has three acidic protons and can form three strong hydrogen bonds with water.
-
The triethylammonium (B8662869) ion ((CH₃CH₂)₃NH⁺) has only one acidic proton and is sterically hindered, leading to weaker solvation and less stability.[9]
-
The interplay of these effects determines the overall basicity, which differs between the gas phase and aqueous solutions.
-
In the gas phase , where solvation effects are absent, the inductive effect is dominant. The order of basicity is therefore: Triethylamine > Ethylamine.[7]
-
In aqueous solution , the balance of inductive effects, steric hindrance, and solvation results in a different order. While the inductive effect makes triethylamine more basic, the poor solvation of its conjugate acid makes it less basic than would be expected.
Quantitative Comparison of Basicity
The strength of a base can be quantified using the pKₐ of its conjugate acid (often denoted as pKₐH). A higher pKₐH value indicates a weaker conjugate acid and therefore a stronger base.[2][5]
| Compound | Formula | Type | pKₐ of Conjugate Acid (pKₐH) in Water |
| Ethylamine | CH₃CH₂NH₂ | Primary Amine | 10.75[2] |
| Triethylamine | (CH₃CH₂)₃N | Tertiary Amine | 10.75[10] |
As the data indicates, the basicities of ethylamine and triethylamine in aqueous solution are remarkably similar, with their conjugate acids having nearly identical pKₐ values. This demonstrates the competing nature of the inductive effect, which favors triethylamine, and the solvation and steric effects, which favor ethylamine. For context, diethylamine (B46881) (a secondary amine) is more basic than both in aqueous solution (pKₐH ≈ 11) as it represents an optimal balance of these factors.[9][11]
Experimental Determination of Basicity
The pKₐ of an amine's conjugate acid is typically determined by potentiometric titration.
Protocol: Potentiometric Titration of an Amine
-
Preparation : A known concentration of the amine solution (e.g., 0.1 M ethylamine in water) is prepared. The titrant, a strong acid of known concentration (e.g., 0.1 M HCl), is placed in a burette.
-
Setup : The amine solution is placed in a beaker with a magnetic stirrer. A calibrated pH electrode is immersed in the solution to monitor the pH continuously.
-
Titration : The acid titrant is added to the amine solution in small, precise increments. After each addition, the solution is stirred, and the pH is recorded.
-
Data Collection : The pH is recorded against the volume of titrant added. This is continued well past the equivalence point (the point at which moles of acid equal the initial moles of base).
-
Data Analysis :
-
A titration curve is generated by plotting pH (y-axis) versus the volume of titrant added (x-axis).
-
The equivalence point is identified from the steepest part of the curve (or the peak of the first derivative plot).
-
The half-equivalence point is the volume of titrant that is exactly half of the volume at the equivalence point.
-
According to the Henderson-Hasselbalch equation, at the half-equivalence point, the pH of the solution is equal to the pKₐ of the amine's conjugate acid (pKₐH).
-
Visualizations
Caption: Factors influencing the basicity of ethylamine and triethylamine.
Caption: Experimental workflow for determining amine basicity via titration.
References
- 1. Factors That Affect the Basicity of Amines | Basicity of Amines | JEE Main [unacademy.com]
- 2. Video: Basicity of Aliphatic Amines [jove.com]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 5. Basicity of Amines - Chemistry Steps [chemistrysteps.com]
- 6. quora.com [quora.com]
- 7. quora.com [quora.com]
- 8. Is triethyl amine basic class 12 chemistry CBSE [vedantu.com]
- 9. What is the basicity order of ethyl amines in aqueous solution ? - askIITians [askiitians.com]
- 10. Triethylamine - Wikipedia [en.wikipedia.org]
- 11. Justify the order of basicity of `EtNH_(2),Et_(2)NH and Et_(3)N`. [allen.in]
A Comparative Guide to Ethylamine Hydrochloride and Sodium Carbonate as Bases in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, the choice of a base is a critical parameter that can dictate the outcome of a reaction. Among the myriad of available bases, ethylamine (B1201723) hydrochloride and sodium carbonate represent two functionally distinct options. This guide provides an objective comparison of their performance, supported by physicochemical data and representative experimental protocols, to aid researchers in making an informed selection for their specific synthetic needs.
Physicochemical Properties: A Head-to-Head Comparison
The fundamental properties of a base, such as its strength (pKa of its conjugate acid) and solubility, are primary determinants of its suitability for a given reaction environment. Ethylamine, typically generated in situ from its hydrochloride salt, is an organic amine, whereas sodium carbonate is a common inorganic salt.
It is crucial to note that ethylamine hydrochloride (CH₃CH₂NH₃⁺Cl⁻) is the acidic salt of the weak base ethylamine. To function as a base, it must be neutralized by a stronger base to release the free ethylamine (CH₃CH₂NH₂). In contrast, sodium carbonate (Na₂CO₃) acts as a base directly.
Table 1: Comparison of Physicochemical Properties
| Property | This compound (for in situ generation of Ethylamine) | Sodium Carbonate |
| Formula | C₂H₈ClN | Na₂CO₃ |
| Molar Mass | 81.54 g/mol | 105.99 g/mol [1] |
| Appearance | White crystalline solid[2][3] | White powder or granule[1][4][5] |
| pKa of Conjugate Acid | 10.75 - 10.81 (for CH₃CH₂NH₃⁺)[6][7][8][9] | 10.3 (for HCO₃⁻); 6.35 (for H₂CO₃)[10][11][12][13] |
| Solubility in Water | High[2] | 22 g/100 mL (20 °C)[5] |
| Solubility in Organic Solvents | Ethylamine (free base): Soluble in alcohol, ether, benzene.[14] Salt: Soluble in water, slightly soluble in ethanol (B145695), insoluble in propanol.[5][15] | Generally insoluble in organic solvents like ethanol, acetone, and propanol.[4][5][15][16] |
| Nature of Base | Organic, Primary Amine (nucleophilic) | Inorganic (non-nucleophilic) |
Performance and Applications in Synthesis
The differences in their chemical nature translate into distinct applications in organic synthesis.
Sodium Carbonate (Na₂CO₃)
Sodium carbonate is a moderately strong, non-nucleophilic inorganic base.[1] Its low cost, stability, and safety make it a workhorse in both laboratory and industrial settings.[4][5]
-
Key Applications:
-
Palladium-Catalyzed Cross-Coupling Reactions: It is frequently the base of choice for Suzuki-Miyaura couplings, where it facilitates the transmetalation step.[1][17]
-
Alkylations and Substitutions: Used to neutralize acidic byproducts, such as HCl or HBr, driving reactions to completion.[1]
-
Aqueous Workups: Employed as a neutralizing agent to remove acid from organic layers during extractions.[1]
-
-
Advantages:
-
Inexpensive and readily available.
-
Easy to handle and relatively non-toxic.[1]
-
Insolubility in many organic solvents can simplify product purification by filtration.
-
Non-nucleophilic character prevents unwanted side reactions with electrophilic substrates.
-
-
Limitations:
-
Its insolubility in many organic solvents can lead to heterogeneous reaction mixtures and potentially slower reaction rates.
-
As a moderately strong base, it may not be sufficient to deprotonate very weak acids.
-
Ethylamine (from this compound)
Ethylamine is a primary amine and acts as a stronger base than sodium carbonate. Its hydrochloride salt serves as a stable, solid precursor from which the volatile and odorous free amine can be generated in situ.
-
Key Applications:
-
Formation of Schiff Bases: Reacts with aldehydes and ketones to form imines.
-
Advantages:
-
Higher basicity compared to sodium carbonate allows for the deprotonation of a wider range of acids.
-
The hydrochloride salt is a convenient and less hazardous way to handle the volatile ethylamine.
-
-
Limitations:
-
Its nucleophilic nature can lead to undesired side reactions if other electrophilic sites are present in the substrate.
-
Requires an additional equivalent of a stronger base to liberate the free amine from the hydrochloride salt, which can complicate the reaction setup.
-
The byproduct (e.g., NaCl, KCl) from the neutralization step may need to be removed.
-
Quantitative Performance Data
Direct, side-by-side comparisons in the literature for the exact same reaction are scarce due to the different reaction types each base is typically used for. The following table presents representative yields for reactions where each base is commonly employed.
Table 2: Representative Reaction Yields
| Reaction Type | Substrates | Base | Catalyst | Solvent | Yield |
| Suzuki-Miyaura Coupling [19] | 4-Iodoacetophenone + Phenylboronic acid | Na₂CO₃ | 10% Pd/C | EtOH/H₂O | 95% |
| Suzuki-Miyaura Coupling [20] | Aryl Halide + Aryl Boronic Acid | Na₂CO₃ | Pd(OAc)₂ / PPh₃ | n-Propanol/H₂O | ~80-95% (typical) |
| N-Acylation [21] | Ethanoyl chloride + Ethylamine | Excess Ethylamine | None | N/A | High (Qualitative) |
| N-Acylation [14] | Acid Chlorides + Primary/Secondary Amines | Pyridine (stronger base) | None | N/A | High (General) |
Mandatory Visualizations
Detailed Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling using Sodium Carbonate
This protocol is adapted from a procedure for the palladium on carbon-catalyzed coupling of 4-iodoacetophenone and phenylboronic acid.[19]
-
Reagents:
-
4-Iodoacetophenone (10.0 mmol, 2.46 g)
-
Phenylboronic acid (11.0 mmol, 1.34 g)
-
Sodium Carbonate (Na₂CO₃) (15.0 mmol, 1.59 g)
-
10% Palladium on Carbon (Pd/C)
-
Ethanol (100 mL)
-
Deionized Water (100 mL)
-
Ethyl Acetate (for workup)
-
-
Procedure:
-
Prepare a solution of sodium carbonate (1.59 g) in water (100 mL).
-
Prepare a solution of 4-iodoacetophenone (2.46 g) and phenylboronic acid (1.34 g) in ethanol (100 mL).
-
Mix the aqueous sodium carbonate solution with the ethanolic solution of the reactants.
-
Pass the resulting combined solution through a pre-packed cartridge containing 10% Pd/C at a controlled flow rate (e.g., 1 mL/min) at 25 °C. (Alternatively, for batch synthesis, combine reactants, catalyst, and degassed solvents in a round-bottom flask under an inert atmosphere).
-
Heat the reaction mixture if required and monitor for completion by TLC or LC-MS.
-
Upon completion, dilute the collected reaction mixture with water and ethyl acetate.
-
Transfer to a separatory funnel and separate the organic and aqueous layers.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography or recrystallization as needed.
-
Protocol 2: N-Acylation using Ethylamine (Generated from Hydrochloride Salt)
This is a general protocol for the acylation of an amine with an acyl chloride, known as the Schotten-Baumann reaction.[22]
-
Reagents:
-
This compound (1.0 eq)
-
Sodium hydroxide (B78521) (or another strong base, 1.0 eq to neutralize the salt)
-
Acyl chloride (e.g., Benzoyl chloride, 1.0 eq)
-
An additional base (e.g., Pyridine or excess amine, >1.0 eq to neutralize HCl byproduct)
-
Aprotic solvent (e.g., Dichloromethane, THF)
-
Aqueous HCl and NaHCO₃ solutions (for workup)
-
-
Procedure:
-
To generate the free base, first, treat an aqueous solution of this compound with one equivalent of a strong base like NaOH. Extract the free ethylamine into an organic solvent. Alternatively, and more commonly for small scale, dissolve the acyl chloride in a suitable aprotic solvent (e.g., dichloromethane) in a flask and cool in an ice bath.
-
Add ethylamine (if available as a solution) or this compound along with at least two equivalents of a non-nucleophilic base like triethylamine (B128534) or pyridine. The first equivalent of the base neutralizes the hydrochloride salt, and the second neutralizes the HCl generated during the acylation.
-
Slowly add the acyl chloride dropwise to the stirred amine solution while maintaining the low temperature.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (monitor by TLC).
-
Quench the reaction by adding water and transfer the mixture to a separatory funnel.
-
Wash the organic layer successively with dilute aqueous HCl (to remove excess amine), saturated aqueous NaHCO₃ (to remove any remaining acid), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude N-ethyl amide.
-
Purify the product by column chromatography or recrystallization.
-
Conclusion and Recommendations
The selection between this compound and sodium carbonate is fundamentally a choice between an organic, nucleophilic base (ethylamine) and an inorganic, non-nucleophilic base.
-
Choose Sodium Carbonate for:
-
Reactions sensitive to nucleophilic attack where a mild to moderate base is sufficient.
-
Large-scale syntheses where cost and ease of handling are major considerations.
-
Palladium-catalyzed cross-coupling reactions like Suzuki, Heck, and Sonogashira couplings.
-
-
Choose this compound (to generate Ethylamine) for:
-
Syntheses where the primary amine is a reactant, such as in the formation of N-ethyl amides or secondary amines.
-
Reactions requiring a stronger base than sodium carbonate and where homogeneous conditions in organic solvents are preferred.
-
Situations where the nucleophilicity of the amine is desired for the reaction mechanism.
-
By understanding the distinct properties and optimal use cases for each, researchers can better design their synthetic strategies to maximize yield, simplify purification, and ensure the successful formation of their target molecules.
References
- 1. Sodium Carbonate [commonorganicchemistry.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. This compound CAS#: 557-66-4 [m.chemicalbook.com]
- 4. Sodium carbonate - Sciencemadness Wiki [sciencemadness.org]
- 5. chembk.com [chembk.com]
- 6. brainly.com [brainly.com]
- 7. Solved The ethylammonium ion, CH3CH2NH3+ has a pKa of 10.81. | Chegg.com [chegg.com]
- 8. homework.study.com [homework.study.com]
- 9. quora.com [quora.com]
- 10. mpbio.com [mpbio.com]
- 11. How Acidic Is Carbonic Acid? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Carbonic acid - Wikipedia [en.wikipedia.org]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 15. China The Physical And Chemical Properties Of Sodium Carbonate Suppliers, Manufacturers, Factory - Free Sample - OCEANCHEM [oceanchemgroup.com]
- 16. Sodium carbonate - Wikipedia [en.wikipedia.org]
- 17. books.rsc.org [books.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. www1.udel.edu [www1.udel.edu]
- 21. chemguide.co.uk [chemguide.co.uk]
- 22. benchchem.com [benchchem.com]
Ethylamine Hydrochloride vs. Aqueous Ethylamine: A Comparative Guide for Researchers
In the realm of organic synthesis, particularly in pharmaceutical and drug development, the choice between an amine salt and its free base form is a critical decision that can significantly impact reaction outcomes, product purity, and overall process efficiency. This guide provides a comprehensive comparison of ethylamine (B1201723) hydrochloride and aqueous ethylamine, offering quantitative data, detailed experimental protocols, and a process workflow to assist researchers in making informed decisions for their synthetic needs.
At a Glance: Key Differences
| Property | Ethylamine Hydrochloride | Aqueous Ethylamine (70% solution) |
| Chemical Formula | C₂H₅NH₂·HCl | C₂H₅NH₂ in H₂O |
| Molecular Weight | 81.54 g/mol | 45.08 g/mol (for ethylamine) |
| Physical State | White crystalline solid[1] | Colorless liquid |
| Solubility in Water | 280 g/100 g of water at 25°C[2] | Miscible |
| Vapor Pressure | Not applicable (ionic salt) | 460 hPa at 20°C |
| Handling | Non-volatile solid, easier to weigh and handle.[1] | Volatile liquid with a strong ammonia-like odor, requires careful handling in a well-ventilated area. |
| Stability | More stable, less prone to degradation. | Less stable, susceptible to oxidation and degradation. |
| Reactivity | Requires a base to liberate the free amine for nucleophilic reactions. | The free amine is readily available for reaction. |
Advantages of this compound
This compound, the salt of ethylamine and hydrochloric acid, presents several distinct advantages over its aqueous counterpart, primarily centered around its physical properties and stability.
As a white crystalline solid, this compound is non-volatile, making it significantly easier and safer to handle, weigh, and store compared to the volatile and pungent aqueous solution of ethylamine.[1] This solid nature minimizes inhalation risks and simplifies the accurate measurement of the reagent for reactions.
Furthermore, the salt form exhibits enhanced stability. The protonation of the amine group in this compound protects it from oxidative degradation, leading to a longer shelf life and more consistent reaction outcomes over time. This stability is a crucial factor in multi-step syntheses where reagent purity is paramount.
The high solubility of this compound in water, approximately 280 g per 100 g of water at 25°C, allows for its use in aqueous reaction media where a high concentration of the ethylamine cation is desired.[2]
Advantages of Aqueous Ethylamine
The primary advantage of using aqueous ethylamine lies in the immediate availability of the free amine for chemical reactions. As a nucleophilic primary amine, ethylamine readily participates in a variety of transformations, including amide bond formation, alkylation, and reductive amination, without the need for a preliminary deprotonation step. This can simplify reaction setup and, in some cases, lead to faster reaction kinetics.
Aqueous ethylamine is also a more cost-effective option for large-scale applications where the handling of a volatile liquid is manageable.
Experimental Protocols: A Comparative Overview
The choice between this compound and aqueous ethylamine often dictates the specific experimental conditions required for a successful reaction. Below are generalized protocols for two common synthetic transformations, highlighting the key differences in their application.
Amide Coupling Reaction
Objective: To form an N-ethyl amide from a carboxylic acid.
Using this compound:
-
Dissolution: Dissolve the carboxylic acid in a suitable aprotic solvent (e.g., dichloromethane, DMF).
-
Activation: Add a coupling agent (e.g., EDC, HATU) and an activator (e.g., HOBt) to the carboxylic acid solution and stir for the recommended time to form the activated ester.
-
Amine Addition: In a separate flask, dissolve this compound in the same solvent.
-
Base Addition: Add at least two equivalents of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to the this compound solution to liberate the free ethylamine.
-
Coupling: Add the free ethylamine solution to the activated carboxylic acid mixture.
-
Reaction Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, perform an appropriate aqueous work-up to remove the coupling byproducts and any excess reagents.
Using Aqueous Ethylamine:
-
Dissolution and Activation: Follow steps 1 and 2 as described above.
-
Amine Addition: Directly add the aqueous ethylamine solution (typically 1.1-1.5 equivalents) to the activated carboxylic acid mixture.
-
Reaction Monitoring and Work-up: Monitor the reaction and perform the work-up as described above. Note that the aqueous nature of the ethylamine solution may require adjustments to the work-up procedure.
Reductive Amination
Objective: To synthesize a secondary amine from a ketone or aldehyde.
Using Aqueous Ethylamine:
-
Imine Formation: Dissolve the ketone or aldehyde in a suitable solvent (e.g., methanol, dichloroethane).
-
Amine Addition: Add the aqueous ethylamine solution to the carbonyl compound. The reaction is often catalyzed by a small amount of acid (e.g., acetic acid).
-
Reduction: After a period of stirring to allow for imine formation, add a reducing agent (e.g., sodium borohydride, sodium triacetoxyborohydride) portion-wise.
-
Reaction Monitoring and Work-up: Monitor the reaction by TLC or GC-MS. Once the starting material is consumed, quench the reaction and perform an extractive work-up to isolate the secondary amine product.
Using this compound:
While less common for this reaction, if this compound is used, it would first need to be neutralized with a base to generate the free amine in situ before the addition of the carbonyl compound and reducing agent.
Workflow for Amine Purification via Hydrochloride Salt Formation
A significant advantage of using amines in synthesis is the ability to easily purify them by converting them to their water-soluble hydrochloride salts. This allows for the removal of non-basic organic impurities through a simple extraction process. The free amine can then be regenerated.
Caption: Workflow for the purification of an amine by conversion to its hydrochloride salt.
Conclusion
Both this compound and aqueous ethylamine are valuable reagents in organic synthesis, each with a distinct set of advantages. This compound offers superior handling, stability, and ease of accurate measurement, making it an excellent choice for reactions requiring high purity and reproducibility, especially in a research and development setting. Aqueous ethylamine, while more challenging to handle due to its volatility, provides the free amine directly, which can be advantageous for certain applications and large-scale syntheses where cost is a primary consideration. The choice between these two forms should be guided by the specific requirements of the chemical transformation, the scale of the reaction, and the available laboratory infrastructure.
References
Spectroscopic comparison of ethylamine hydrochloride and its free base
For researchers, scientists, and professionals in drug development, a precise understanding of a molecule's structure and behavior is paramount. This guide provides a detailed spectroscopic comparison of ethylamine (B1201723) and its hydrochloride salt, offering insights into the changes that occur upon protonation. The data presented herein is crucial for characterization, quality control, and understanding reaction mechanisms.
This guide delves into a comparative analysis of ethylamine and ethylamine hydrochloride using Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). The addition of a proton to the basic nitrogen atom of ethylamine to form its hydrochloride salt results in significant and observable changes in their respective spectra, providing a clear spectroscopic fingerprint for each species.
At a Glance: Key Spectroscopic Differences
The protonation of the amino group in ethylamine to form the ethylammonium (B1618946) ion leads to distinct shifts in spectroscopic signals. In IR spectroscopy, the N-H stretching and bending vibrations are notably different. NMR spectroscopy reveals significant downfield shifts for protons and carbons near the positively charged nitrogen in the hydrochloride salt. Mass spectrometry, while analyzing the cation, provides information on the ethylamine structure itself.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of ethylamine and this compound.
Infrared (IR) Spectroscopy Data
| Functional Group | Vibration Mode | Ethylamine (cm⁻¹) | This compound (cm⁻¹) | Key Observations |
| N-H | Asymmetric & Symmetric Stretch | ~3350-3450 (two bands) | Broad, ~2800-3200 | In ethylamine, the two bands are characteristic of a primary amine. In the hydrochloride salt, the N⁺-H stretches are broadened and shifted to lower wavenumbers due to the positive charge and hydrogen bonding. |
| N-H | Bending | ~1600 | ~1500-1600 | The bending vibration also shifts upon protonation. |
| C-H | Stretching | ~2850-2970 | ~2850-2970 | C-H stretching vibrations of the ethyl group are less affected by protonation. |
| C-N | Stretching | ~1070 | ~1040 | A slight shift in the C-N stretching frequency is observed. |
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
¹H NMR (Proton NMR)
| Proton Environment | Ethylamine (δ ppm) | This compound (δ ppm) | Key Observations |
| -CH₃ | ~1.1 (triplet) | ~1.3 (triplet) | A slight downfield shift is observed for the methyl protons. |
| -CH₂- | ~2.7 (quartet) | ~3.0 (quartet) | The methylene (B1212753) protons, being closer to the nitrogen, experience a more significant downfield shift due to the inductive effect of the N⁺H₃ group. |
| -NH₂ / -N⁺H₃ | ~1.3 (singlet, broad) | ~8.2 (singlet, broad) | This is the most dramatic change. The protons on the nitrogen are significantly deshielded in the hydrochloride salt, resulting in a large downfield shift. The broadness is due to quadrupolar relaxation and exchange. |
¹³C NMR (Carbon NMR)
| Carbon Environment | Ethylamine (δ ppm) | This compound (δ ppm) | Key Observations |
| -CH₃ | ~18 | ~12 | A slight upfield shift is unexpectedly observed for the methyl carbon. |
| -CH₂- | ~44 | ~38 | A noticeable upfield shift is observed for the methylene carbon. This is likely due to the complex interplay of inductive effects and changes in hyperconjugation upon protonation. |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Infrared (IR) Spectroscopy
Objective: To identify and compare the vibrational modes of functional groups in ethylamine and this compound.
Methodology:
-
Sample Preparation:
-
Ethylamine (Liquid): A thin film of liquid ethylamine was prepared between two potassium bromide (KBr) plates.
-
This compound (Solid): A KBr pellet was prepared by grinding a small amount of the solid sample with dry KBr powder and pressing the mixture into a transparent disk.
-
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer was used.
-
Data Acquisition:
-
A background spectrum of the empty sample compartment (or a pure KBr pellet) was recorded.
-
The sample was placed in the spectrometer's beam path.
-
The spectrum was recorded in the range of 4000-400 cm⁻¹.
-
Multiple scans were averaged to improve the signal-to-noise ratio.
-
-
Data Analysis: The positions (wavenumber, cm⁻¹) and shapes of the absorption bands were analyzed to identify the characteristic vibrations of the N-H, C-H, and C-N bonds in each compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine and compare the chemical environments of the protons and carbons in ethylamine and this compound.
Methodology:
-
Sample Preparation:
-
Approximately 10-20 mg of each sample (ethylamine and this compound) was dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., deuterium (B1214612) oxide, D₂O, or chloroform-d, CDCl₃). Tetramethylsilane (TMS) was added as an internal standard (0 ppm).
-
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) was used.
-
Data Acquisition:
-
The spectrometer was tuned to the appropriate frequency for ¹H or ¹³C nuclei.
-
Standard pulse sequences were used to acquire the ¹H and ¹³C NMR spectra.
-
For ¹H NMR, parameters such as the number of scans, relaxation delay, and acquisition time were optimized.
-
For ¹³C NMR, proton decoupling was used to simplify the spectrum.
-
-
Data Analysis: The chemical shifts (δ, ppm), integration (for ¹H), and splitting patterns (multiplicity) of the signals were analyzed to assign them to the different nuclei in the molecules and to deduce the structural differences.
Mass Spectrometry (MS)
Objective: To determine the mass-to-charge ratio of the molecular ion and major fragment ions of ethylamine.
Methodology:
-
Sample Introduction: A dilute solution of ethylamine was introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).
-
Ionization: Electron Ionization (EI) was used to generate ions. In EI, high-energy electrons bombard the sample molecules, causing them to lose an electron and form a positively charged molecular ion (M⁺•).
-
Mass Analysis: The ions were separated based on their mass-to-charge ratio (m/z) using a quadrupole or time-of-flight (TOF) mass analyzer.
-
Detection: The abundance of each ion was measured by a detector.
-
Data Analysis: The resulting mass spectrum, a plot of ion abundance versus m/z, was analyzed. The peak with the highest m/z value typically corresponds to the molecular ion. The fragmentation pattern provides structural information. For this compound, the analysis would typically be of the free base after in-source dissociation.
Visualizing the Comparison Workflow
The following diagram illustrates the logical workflow for the spectroscopic comparison of ethylamine and its hydrochloride salt.
Caption: Workflow for the spectroscopic comparison of ethylamine and its hydrochloride salt.
Reactivity of ethylamine hydrochloride compared to other primary amine salts
An Objective Comparison of the Reactivity of Ethylamine (B1201723) Hydrochloride and Other Primary Amine Salts
For researchers and professionals in drug development and organic synthesis, understanding the reactivity of amine salts is crucial for controlling reaction outcomes, optimizing yields, and ensuring product stability. Ethylamine hydrochloride, a common salt of a primary amine, serves as a valuable reagent. Its reactivity is fundamentally linked to the basicity and nucleophilicity of the parent ethylamine, which is liberated in solution. This guide provides an objective comparison of this compound's reactivity relative to other primary amine salts, supported by quantitative data and detailed experimental protocols.
The reactivity of an amine hydrochloride salt is determined by the equilibrium between the protonated, inactive salt form (R-NH₃⁺Cl⁻) and the deprotonated, reactive free amine (R-NH₂). The concentration of the free amine, which acts as the nucleophile, is governed by its basicity (pKa of the conjugate acid) and the pH of the reaction medium.
Data Presentation
Basicity of Primary Amines
The basicity of an amine is a measure of its ability to accept a proton. It is quantified by the pKa of its conjugate acid (R-NH₃⁺). A higher pKa value corresponds to a stronger base, meaning the equilibrium favors the protonated form.[1] Alkylamines are generally more basic than ammonia (B1221849) due to the electron-donating inductive effect of the alkyl groups, which increases the electron density on the nitrogen atom.[2][3]
| Amine | Structure | pKa of Conjugate Acid (R-NH₃⁺) |
| Methylamine (B109427) | CH₃NH₂ | 10.59[4] |
| Ethylamine | CH₃CH₂NH₂ | 10.67 [4] |
| n-Propylamine | CH₃CH₂CH₂NH₂ | 10.69[4] |
| n-Butylamine | CH₃(CH₂)₃NH₂ | 10.61[4] |
| tert-Butylamine | (CH₃)₃CNH₂ | 10.48[5] |
| Aniline | C₆H₅NH₂ | 4.6 |
Note: While the ethyl group has a stronger inductive effect than the methyl group, the basicities of ethylamine and methylamine in aqueous solution are very similar. This is due to a combination of inductive effects and solvation of the corresponding ammonium (B1175870) cation.[6]
Nucleophilicity of Primary Amines
Nucleophilicity refers to the ability of the amine to donate its lone pair of electrons to an electrophilic carbon. While related, basicity and nucleophilicity are not always directly correlated.[7] Steric hindrance can significantly reduce nucleophilicity without proportionally affecting basicity.[8] The Mayr nucleophilicity scale provides a quantitative measure with the parameter N.[9][10]
| Amine | Nucleophilicity Parameter (N) | Slope Parameter (s) |
| Ammonia | 9.48 | 0.59 |
| Methylamine | 13.85 | 0.53 |
| Ethylamine | 12.87 | 0.58 |
| Isopropylamine | 12.00 | 0.56 |
| n-Propylamine | 13.3[8] | N/A |
| tert-Butylamine | 10.48 | 0.65 |
Data sourced from Brotzel, F., Chu, Y. C., & Mayr, H. (2007). Nucleophilicities of Primary and Secondary Amines in Water. The Journal of Organic Chemistry, 72(10), 3679-3688, unless otherwise cited.[7][9]
Experimental Protocols
Determination of Basicity (pKa) by Potentiometric Titration
This method provides a quantitative measure of an amine's basicity by determining the pKa of its conjugate acid.[1]
Methodology:
-
Preparation: Accurately weigh a sample of the primary amine hydrochloride and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.1 M).
-
Titration Setup: Place the solution in a beaker with a magnetic stirrer. Calibrate and immerse a pH electrode connected to a pH meter into the solution.
-
Titration: Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments from a burette.
-
Data Collection: Record the pH of the solution after each addition of the titrant.
-
Analysis: Plot the recorded pH values against the volume of NaOH added to generate a titration curve. The pH at the half-equivalence point (where half of the amine has been neutralized) is equal to the pKa of the amine's conjugate acid.[1]
Determination of Nucleophilicity via Mayr's Method
This protocol determines the nucleophilicity parameter (N) by measuring the kinetics of the amine's reaction with a reference electrophile. The reactions of amines with benzhydrylium ions are often used for this purpose.[7][9][10]
Methodology:
-
Reagent Preparation: Prepare stock solutions of various benzhydrylium salts (electrophiles) in a suitable solvent (e.g., water or acetonitrile). Prepare solutions of the primary amines to be tested.
-
Kinetic Measurement: The reactions are monitored using a stop-flow spectrophotometer or a standard UV-Vis spectrophotometer.
-
Reaction Initiation: Inject the amine solution into the electrophile solution within the spectrophotometer's cuvette to initiate the reaction.
-
Data Acquisition: Monitor the decrease in absorbance of the benzhydrylium cation at its λ_max over time.
-
Rate Constant Calculation: The second-order rate constants (k₂) are determined from the kinetic data.
-
Parameter Derivation: The nucleophilicity parameters N and s are derived from the linear correlation expressed by the equation: log k₂(20 °C) = s(E + N), where E is the electrophilicity parameter of the benzhydrylium ion.[7][9]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Basicity of Amines - Chemistry Steps [chemistrysteps.com]
- 3. studymind.co.uk [studymind.co.uk]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Nucleophilicities of primary and secondary amines in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. files01.core.ac.uk [files01.core.ac.uk]
Validating Ethylamine Hydrochloride Purity for Pharmaceutical Applications: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing the purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safe and effective drug development. Ethylamine (B1201723) hydrochloride, a key building block in the synthesis of numerous pharmaceuticals, is no exception. This guide provides a comprehensive comparison of analytical methodologies for validating the purity of ethylamine hydrochloride, complete with experimental data, detailed protocols, and visual workflows to support robust quality control.
Comparison of Analytical Methods for Purity Assessment
The selection of an appropriate analytical method for determining the purity of this compound hinges on several factors, including the specific impurities to be quantified, the required sensitivity, and the available instrumentation. A multi-tiered approach, employing both a primary assay method and specific tests for impurities, is often the most rigorous strategy. The following table summarizes and compares common analytical techniques for this purpose.
| Analytical Method | Principle | Information Provided | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Separation of the analyte from impurities based on differential partitioning between a stationary and mobile phase. Detection is often achieved using UV or a universal detector like a Corona Charged Aerosol Detector (CAD) after derivatization, as this compound lacks a strong chromophore. | Quantitative assay of purity and determination of related substance impurities. | High specificity, sensitivity, and resolution for separating a wide range of impurities. Well-established and widely used in the pharmaceutical industry. | May require derivatization to achieve sufficient sensitivity, adding complexity to the sample preparation. |
| Gas Chromatography (GC) | Separation of volatile compounds in a gaseous mobile phase. The analyte is typically derivatized or analyzed in its free base form. | Quantitative assay and detection of volatile organic impurities, including residual solvents and related volatile amines. | Excellent for analyzing volatile and thermally stable compounds with high sensitivity, especially with a Flame Ionization Detector (FID). | The hydrochloride salt is non-volatile and requires conversion to the free base or derivatization prior to analysis. The basic nature of the free amine can lead to poor peak shape on some columns. |
| Argentometric Titration | Precipitation titration where chloride ions from this compound react with a standardized solution of silver nitrate. | Quantitative assay of the hydrochloride salt content. | Simple, cost-effective, and provides high accuracy and precision for assay determination of the salt form. | Non-specific; it quantifies the total chloride content and does not provide information on organic impurities. |
| Acid-Base Titration | Neutralization reaction where the amine group is titrated with a standard acid, or the hydrochloride is titrated with a standard base. | Quantitative assay of the amine or hydrochloride content. | A straightforward and inexpensive method for determining the overall purity of the amine salt. | Lacks specificity and is susceptible to interference from other acidic or basic impurities. |
| Capillary Electrophoresis (CE) | Separation of ions based on their electrophoretic mobility in an electric field. | Purity assessment and impurity profiling. | Requires minimal sample volume, offers high resolution, and is cost-effective. | Can have lower concentration sensitivity compared to HPLC and may require derivatization for UV detection. |
Quantitative Performance Data
The following table presents typical validation parameters for the most common chromatographic methods used in the analysis of this compound and similar amine hydrochlorides. These values serve as a general guideline, as actual performance will depend on the specific instrumentation and method conditions.
| Parameter | HPLC with Derivatization | GC with FID (as free base) |
| Linearity (R²) | ≥ 0.99 | ≥ 0.999 |
| Limit of Detection (LOD) | 0.13 pM to 0.37 pM (for amino acids) | 2.12 µg/mL |
| Limit of Quantitation (LOQ) | Typically 3x LOD | 0.37 µg/mL (for a similar amine) |
| Accuracy (% Recovery) | 70% to 109% | 99.9% to 105.3% |
| Precision (%RSD) | < 2.35% | 1.25% to 3.15% |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative experimental protocols for the key analytical techniques.
High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization
This method is suitable for the accurate quantification of this compound and its non-volatile impurities. Derivatization with an agent like 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) allows for sensitive fluorescence or UV detection.
Experimental Workflow for HPLC Analysis
Caption: Workflow for the purity analysis of this compound by HPLC with pre-column derivatization.
Methodology:
-
Standard and Sample Preparation:
-
Accurately weigh about 25 mg of this compound reference standard and sample into separate 25 mL volumetric flasks.
-
Dissolve and dilute to volume with a suitable diluent (e.g., a mixture of acetonitrile (B52724) and water).
-
-
Derivatization Procedure:
-
Transfer 1 mL of the standard and sample solutions to separate vials.
-
Add a solution of FMOC-Cl in acetonitrile and a borate (B1201080) buffer to each vial.
-
Vortex the mixture and allow it to react at room temperature for a specified time (e.g., 10 minutes).
-
Quench the reaction by adding an acid, such as phosphoric acid.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and a buffered aqueous solution (e.g., phosphate (B84403) buffer).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detector: UV at 265 nm or Fluorescence detector (Excitation: 265 nm, Emission: 315 nm).
-
-
Data Analysis:
-
Calculate the purity by the area normalization method or by using a reference standard.
-
Gas Chromatography (GC) of Free Amine
This method is effective for quantifying volatile impurities and for the assay of ethylamine after converting the hydrochloride salt to its free base.
Experimental Workflow for GC Analysis
Caption: Workflow for the purity analysis of this compound by GC of the free amine.
Methodology:
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound in water.
-
In a sealed vial, add an aliquot of the stock solution and a volume of a strong base (e.g., 50% sodium hydroxide (B78521) solution) to convert the salt to the free amine.
-
Add a suitable organic solvent (e.g., dichloromethane) and vortex to extract the free ethylamine.
-
Allow the layers to separate and inject the organic layer.
-
-
Chromatographic Conditions:
-
Column: A capillary column suitable for amine analysis (e.g., DB-624 or a base-deactivated column).
-
Carrier Gas: Helium or Nitrogen.
-
Injector Temperature: 250 °C.
-
Detector Temperature (FID): 280 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 240 °C).
-
-
Data Analysis:
-
Quantify the ethylamine content against a similarly prepared reference standard.
-
Common Impurities in this compound
Potential impurities in this compound can originate from the starting materials, by-products of the synthesis, or degradation. Common synthesis routes, such as the reaction of ethanol (B145695) with ammonia, can lead to the formation of related amines.
Logical Relationship of Impurity Formation
Caption: Potential sources and types of impurities in the synthesis of this compound.
Comparison with Alternative Amine Hydrochlorides
In pharmaceutical synthesis, the choice of an amine salt can be critical. This compound is often favored for its straightforward synthesis and good solubility in polar solvents. However, other amine hydrochlorides may be used depending on the specific requirements of the downstream chemistry.
-
Mthis compound: Often used when a methylamino group is required. It is more volatile than ethylamine.
-
Isopropylamine Hydrochloride: Provides more steric bulk, which can be advantageous in certain reactions to control selectivity.
-
tert-Butylamine Hydrochloride: Offers significant steric hindrance, which can be crucial for directing reactions to specific sites on a molecule.
-
Aniline Hydrochloride: Used when an aromatic amine is needed. Its reactivity is significantly different from that of aliphatic amines.
The choice between these alternatives and this compound will depend on the desired functional group to be introduced, steric considerations in the reaction, and the physical properties of the intermediate and final product.
The Purity Predicament: Assessing the Impact of Impurities in Ethylamine Hydrochloride on Critical Chemical Reactions
For Researchers, Scientists, and Drug Development Professionals
Ethylamine (B1201723) hydrochloride is a fundamental building block in the synthesis of a vast array of chemical compounds, from life-saving pharmaceuticals to cutting-edge materials for renewable energy. Its role as a primary amine source makes it an indispensable reagent in numerous nucleophilic substitution and condensation reactions. However, the purity of ethylamine hydrochloride can be a critical, and often underestimated, factor influencing reaction efficiency, product purity, and overall process viability. This guide provides a comparative analysis of the effects of common impurities found in this compound on key chemical transformations, supported by established experimental protocols.
The Unseen Saboteurs: Common Impurities and Their Origins
The industrial synthesis of ethylamine, which is subsequently converted to its hydrochloride salt, often leads to the formation of several byproducts. These can persist as impurities in the final product if not rigorously purified. The most prevalent impurities include:
-
Diethylamine (B46881) Hydrochloride: Formed from the further alkylation of ethylamine during its synthesis.
-
Triethylamine (B128534) Hydrochloride: A tertiary amine resulting from the exhaustive alkylation of ammonia (B1221849).
-
Ammonium Chloride: A byproduct from the initial reaction of ammonia with an ethylating agent.
The presence of these impurities, even in seemingly minor quantities, can have a significant and detrimental impact on sensitive chemical reactions.
Impact on Reaction Performance: A Comparative Analysis
The introduction of impurities in this compound can lead to a cascade of undesirable effects, including reduced reaction yields, the formation of difficult-to-remove byproducts, and altered reaction kinetics. The following table summarizes the anticipated impact of common impurities on two critical reaction types where this compound is frequently employed: amide synthesis (exemplified by the synthesis of Lidocaine) and perovskite precursor formation.
| Impurity | Reaction Type | Potential Impact on Yield | Potential Impact on Product Purity | Plausible Side Reactions/Interference |
| Diethylamine HCl | Amide Synthesis | Decrease | Decrease | Formation of N,N-diethyl amide byproduct, which can be challenging to separate from the desired N-ethyl amide. |
| Perovskite Precursor Synthesis | Minor Decrease | Decrease | Incorporation of the larger diethylammonium (B1227033) cation can disrupt the desired crystal lattice structure, affecting material performance. | |
| Triethylamine HCl | Amide Synthesis | Decrease | Decrease | Acts as a base, but the tertiary amine is generally less nucleophilic. Can deprotonate reactants and intermediates, potentially leading to undesired side reactions. |
| Perovskite Precursor Synthesis | Minor Decrease | Decrease | Similar to diethylamine, its incorporation can introduce defects in the perovskite crystal structure. | |
| Ammonium Chloride | Amide Synthesis | Decrease | Neutral to Minor Decrease | Can act as a proton source, potentially neutralizing the base required to free the ethylamine nucleophile, thereby slowing down or inhibiting the reaction. |
| Perovskite Precursor Synthesis | Minor Decrease | Neutral to Minor Decrease | Can alter the stoichiometry of the precursor solution, potentially leading to incomplete perovskite formation. |
Experimental Protocols
To provide a practical context for the impact of impurities, detailed methodologies for two key applications of this compound are presented below.
Experimental Protocol 1: Synthesis of Lidocaine (Amide Synthesis)
The synthesis of the local anesthetic Lidocaine involves the N-alkylation of diethylamine with 2,6-dimethylchloroacetanilide. The latter is prepared by reacting 2,6-dimethylaniline (B139824) with chloroacetyl chloride. In the second step, ethylamine (generated in situ from this compound by the addition of a base) would be used in place of diethylamine for the synthesis of a related N-ethyl amide. The presence of diethylamine as an impurity in this compound would lead to the formation of Lidocaine as a byproduct, complicating the purification of the desired N-ethyl analog.
Step 1: Synthesis of α-chloro-2,6-dimethylacetanilide
-
In a round-bottom flask, dissolve 2,6-dimethylaniline in glacial acetic acid.
-
Add chloroacetyl chloride to the solution.
-
Heat the mixture to approximately 40-50°C for 10 minutes.
-
Cool the solution and add an aqueous solution of sodium acetate (B1210297) to precipitate the product.
-
Collect the α-chloro-2,6-dimethylacetanilide by vacuum filtration and wash with water until the filtrate is neutral.
-
Air-dry the product.
Step 2: Synthesis of the N-ethyl amide (Illustrative)
-
In a round-bottom flask, combine the α-chloro-2,6-dimethylacetanilide from Step 1 with toluene.
-
Add a molar excess of this compound and a suitable base (e.g., potassium carbonate) to the mixture.
-
Reflux the reaction mixture for several hours, monitoring the reaction progress by thin-layer chromatography.
-
After completion, cool the mixture and perform an aqueous workup to remove the base and any unreacted starting materials.
-
The crude product would then be purified, typically by recrystallization or column chromatography.
Experimental Protocol 2: Synthesis of Perovskite Precursors
High-purity precursors are essential for fabricating high-efficiency perovskite solar cells. This compound is used to synthesize organic-inorganic hybrid perovskites.
-
Dissolve this compound and a metal halide (e.g., lead(II) iodide) in a suitable solvent, such as dimethylformamide (DMF), in the desired stoichiometric ratio.
-
Stir the solution at a slightly elevated temperature until all solids are completely dissolved.
-
The resulting precursor solution can then be used for thin-film deposition via techniques like spin-coating.
-
The presence of impurities such as diethylamine or trithis compound can introduce defects into the perovskite crystal lattice, which can act as charge recombination centers, thereby reducing the solar cell's efficiency.
Visualizing the Impact: Workflows and Pathways
To better illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict the logical workflow for assessing impurity impact and a generalized experimental workflow.
A Comparative Analysis of Catalytic Systems for Reactions Involving Ethylamine and its Hydrochloride Salt
For Researchers, Scientists, and Drug Development Professionals
Ethylamine (B1201723) hydrochloride (EACl) is a critical chemical intermediate, serving as a versatile source of the ethylamino group in a multitude of organic synthesis reactions. Its application spans diverse industries, from the production of pharmaceuticals and agrochemicals to the development of advanced materials like perovskite solar cells. The efficiency and selectivity of reactions involving ethylamine are heavily dependent on the catalytic system employed. This guide provides an objective comparison of various catalysts for two key reaction types: the N-alkylation of amines using alcohols and the synthesis of ethylamine itself. The data presented is compiled from experimental findings to aid in catalyst selection and process optimization.
Section 1: Catalytic N-Alkylation of Amines with Alcohols
The N-alkylation of amines with alcohols is a cornerstone of organic synthesis for creating secondary and tertiary amines. Modern catalytic approaches, particularly those utilizing the "borrowing hydrogen" or "hydrogen auto-transfer" mechanism, are favored as they are atom-economical and environmentally benign, producing water as the sole byproduct.[1][2] This process involves the catalyst temporarily "borrowing" hydrogen from an alcohol to form an aldehyde, which then condenses with an amine to form an imine. The "borrowed" hydrogen is then used to reduce the imine to the desired N-alkylated amine.[3]
A variety of heterogeneous and homogeneous catalysts based on both noble and non-noble metals have been developed for this transformation.[2][4]
Performance Comparison of N-Alkylation Catalysts
The following table summarizes the performance of different catalytic systems in the N-alkylation of various amines with alcohols. While direct reactions with ethylamine hydrochloride are less common, the data for ethylamine and analogous primary amines are directly relevant.
| Catalyst System | Amine Substrate | Alcohol Substrate | Temp (°C) | Time (h) | Yield (%) | Key Features & Byproducts |
| NHC–Ir(III) Complex | Aniline Derivatives | Benzyl (B1604629) Alcohol | 120 | - | High | Effective for various substituted anilines; solvent-free conditions.[4] |
| Ni/θ-Al₂O₃ | Aniline | Benzyl Alcohol | 130 | 5 | 99 | High activity for both aromatic and aliphatic amines/alcohols; additive-free.[5] |
| Ag/Al₂O₃ | Aniline | Benzyl Alcohol | 120 | 24 | >99 | Highly active and selective; requires a base promoter (e.g., K₃PO₄).[3] |
| Titanium Hydroxide | Aniline | Benzyl Alcohol | 160 | 4 | 98 | Cheap, non-noble metal catalyst; high selectivity (>90%) to secondary amines.[2] |
Experimental Protocol: General Procedure for N-Alkylation via Borrowing Hydrogen
This protocol is a generalized representation based on common laboratory procedures for catalyst screening in N-alkylation reactions.
-
Catalyst Preparation: The catalyst (e.g., Ni/θ-Al₂O₃, Ag/Al₂O₃) is prepared and characterized. For in situ preparations, the precursor is reduced under a hydrogen atmosphere.[5]
-
Reactor Setup: A reaction vessel (e.g., a sealed tube or a high-pressure autoclave) is charged with the catalyst, the amine substrate (e.g., aniline), the alcohol substrate (e.g., benzyl alcohol), a solvent (if required, e.g., xylene), and any additives (e.g., a base like K₃PO₄).[3]
-
Reaction Execution: The vessel is sealed, purged with an inert gas (e.g., Argon or Nitrogen), and heated to the desired temperature (typically 120-160°C) with vigorous stirring for a specified duration.[2][5]
-
Product Isolation and Analysis: After cooling, the reaction mixture is filtered to remove the heterogeneous catalyst. The solvent is removed under reduced pressure. The resulting crude product is then purified (e.g., by column chromatography) and analyzed (e.g., by GC-MS and NMR) to determine conversion and yield.
Visualization of the Borrowing Hydrogen Mechanism
The following diagram illustrates the catalytic cycle for the N-alkylation of a primary amine with a primary alcohol.
Caption: Borrowing Hydrogen mechanism for N-alkylation.
Section 2: Comparative Study of Catalysts for Ethylamine Synthesis
Ethylamine is produced industrially through several catalytic routes. Due to its volatility, it is often converted to and handled as this compound. The choice of synthesis method depends on factors like raw material cost, desired purity, and production scale.[6]
Performance Comparison of Ethylamine Synthesis Catalysts
The table below compares common industrial and laboratory methods for synthesizing ethylamine, highlighting the catalysts and conditions that influence yield and selectivity.
| Synthesis Method | Starting Materials | Catalyst / Reagent | Temp (°C) | Pressure (MPa) | Yield/Selectivity of Ethylamine | Key Byproducts |
| Reaction of Ethanol with Ammonia | Ethanol, Ammonia | Ni or Cu on Al₂O₃ | 150-230 | 3-25 | Variable, selectivity depends on reactant ratio.[6] | Diethylamine, Triethylamine.[6] |
| Hydrogenation of Acetonitrile | Acetonitrile, Hydrogen | Ti-modified Raney Nickel | 60-70 | 1.0 | High conversion, good selectivity.[6] | Diethylamine, Triethylamine.[7] |
| Electroreduction of Acetonitrile | Acetonitrile | Cu nanoparticles | Ambient | Ambient | ~96% Faradaic Efficiency.[7] | Hydrogen (H₂).[7] |
| Reaction of Dichloroethane with Ammonia | 1,2-dichloroethane, Ammonia | Cuprous chloride, 2,2-bipyridine | 120 | 4 | 64.24% Yield (to Ethylenediamine).[8] | Diethylenetriamine (DETA), Triethylenetetramine (TETA).[9] |
Note: The dichloroethane method primarily targets ethylenediamine, but ethylamine is related to this process.
Experimental Protocol: Hydrogenation of Acetonitrile
This laboratory-scale protocol is adapted from established literature procedures.[6]
-
Reactor Charging: A high-pressure autoclave is charged with a Ti-modified Raney Nickel catalyst, a solvent (e.g., water), and a small amount of an addition agent like NaOH.[6] Acetonitrile is then added.
-
Pressurization: The reactor is sealed, purged with hydrogen gas to remove air, and then pressurized with hydrogen to the target pressure (e.g., 1.0 MPa).[6]
-
Reaction: The mixture is heated to the reaction temperature (e.g., 60-70°C) with vigorous stirring. The reaction progress is monitored by observing hydrogen consumption.[6]
-
Work-up: After the reaction is complete, the reactor is cooled and depressurized. The catalyst is filtered off. The resulting solution contains ethylamine, which can be isolated and purified, often by conversion to this compound followed by distillation.
Visualization of Ethylamine Synthesis Pathways
This diagram illustrates the primary catalytic routes for the synthesis of ethylamine.
Caption: Major catalytic routes for ethylamine synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. osti.gov [osti.gov]
- 8. researchgate.net [researchgate.net]
- 9. Ethylenediamine - Wikipedia [en.wikipedia.org]
A Comparative Guide to LC-MS Analysis for Monitoring Reactions with Ethylamine Hydrochloride
For researchers, scientists, and drug development professionals, the precise monitoring of chemical reactions is paramount to ensure optimal yield, purity, and safety of the final product. When reactions involve small, polar molecules like ethylamine (B1201723) hydrochloride, selecting the appropriate analytical technique is critical. This guide provides an objective comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with other common analytical methods—High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy—for monitoring reactions involving ethylamine hydrochloride.
The Power of LC-MS in Reaction Monitoring
LC-MS has emerged as a premier analytical tool for reaction monitoring due to its high sensitivity, selectivity, and versatility. This technique is particularly well-suited for the analysis of polar and non-volatile compounds like this compound and its derivatives, which can be challenging to analyze by other methods. The ability to separate complex reaction mixtures and provide mass information for each component allows for unambiguous identification of reactants, intermediates, products, and byproducts.
Performance Comparison of Analytical Techniques
The choice of an analytical method for reaction monitoring depends on a variety of factors, including the specific requirements for sensitivity, speed, and the nature of the chemical transformation. The following table summarizes the key performance characteristics of LC-MS compared to alternative techniques for the analysis of reactions with this compound.
| Parameter | LC-MS/MS | HPLC-UV | GC-MS | NMR Spectroscopy |
| Specificity | Very High | Moderate to High | High | High |
| Sensitivity | Very High (pg-ng/mL) | Low to Moderate (µg/mL) | High (pg-ng/mL) | Low (mg/mL) |
| Quantitative Accuracy | High | High (with calibration) | High (with calibration) | High (quantitative NMR) |
| Speed (per sample) | Fast (minutes) | Moderate (minutes) | Moderate to Fast (minutes) | Fast (minutes) |
| In-situ Monitoring | No (offline sampling) | No (offline sampling) | No (offline sampling) | Yes (in-situ probes) |
| Derivatization Required | Often not required | Sometimes (for chromophore) | Often required (for volatility) | No |
| Structural Information | Fragmentation patterns | None | Fragmentation patterns | Detailed structural data |
| Instrumentation Cost | High | Low to Moderate | Moderate to High | Very High |
Experimental Protocols
Detailed and robust experimental protocols are essential for obtaining reliable and reproducible data. Below are representative protocols for each of the discussed analytical techniques for monitoring a reaction with this compound.
LC-MS/MS Experimental Protocol
This protocol outlines a general method for the quantitative analysis of a reaction mixture containing this compound.
1. Sample Preparation:
-
At specified time intervals, withdraw an aliquot (e.g., 10 µL) from the reaction vessel.
-
Quench the reaction immediately by diluting the aliquot in a known volume (e.g., 990 µL) of a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid) to prevent further reaction.
-
If necessary, centrifuge the sample to remove any particulate matter.
-
The sample is now ready for LC-MS/MS analysis.
2. Chromatographic Conditions:
-
Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is often suitable for retaining polar compounds like ethylamine. A C18 column may also be used with appropriate mobile phase modifiers.
-
Mobile Phase A: 10 mM Ammonium formate (B1220265) in water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start with a high percentage of mobile phase B, ramping down to a lower percentage to elute the polar analytes.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 30 - 40 °C.
-
Injection Volume: 1 - 5 µL.
3. Mass Spectrometry Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis.
-
MRM Transitions:
-
Ethylamine: Monitor the transition from the precursor ion (m/z of protonated ethylamine) to a specific product ion.
-
Reactant/Product: Determine the appropriate MRM transitions for the other key components of the reaction.
-
-
Source Parameters: Optimize gas temperatures, gas flows, and capillary voltage for maximum signal intensity.
Alternative Analytical Protocols
HPLC-UV Protocol:
-
Sample Preparation: Similar to LC-MS, with the quenching step. If ethylamine or the product lacks a UV chromophore, derivatization with a UV-active label may be necessary.
-
Chromatography: Utilize a suitable column (e.g., C18) and mobile phase to achieve separation.
-
Detection: Monitor the absorbance at a wavelength where the analyte of interest has maximum absorption.
-
Quantification: Use an external or internal standard calibration curve to determine the concentration of the reactants and products over time.
GC-MS Protocol:
-
Sample Preparation: Quench the reaction aliquot. Derivatization is often required to increase the volatility and thermal stability of ethylamine and other polar reaction components. Common derivatizing agents include silylating agents (e.g., BSTFA) or acylating agents.
-
Gas Chromatography: Use a capillary column suitable for amine analysis. A temperature program is employed to separate the derivatized compounds.
-
Mass Spectrometry: Electron ionization (EI) is typically used, and the mass spectrometer is operated in full scan or selected ion monitoring (SIM) mode for quantification.
NMR Spectroscopy Protocol:
-
In-situ Monitoring: For real-time analysis, a specialized NMR tube or a flow-NMR setup is used where the reaction occurs directly within the NMR spectrometer.
-
Offline Monitoring: At time intervals, an aliquot is taken from the reaction, and a quick 1H NMR spectrum is acquired.
-
Data Acquisition: A simple 1D proton NMR experiment is usually sufficient.
-
Analysis: Monitor the disappearance of signals corresponding to the reactants and the appearance of signals for the products. The relative integration of these signals can be used to determine the reaction progress.
Visualizing the Workflow and Decision-Making Process
The following diagrams, generated using Graphviz, illustrate the experimental workflow for LC-MS reaction monitoring and a logical decision-making process for selecting the appropriate analytical technique.
A Comparative Guide to the Quantification of Ethylamine Hydrochloride in Complex Matrices
For researchers, scientists, and drug development professionals, the accurate quantification of ethylamine (B1201723) hydrochloride in complex matrices is a critical analytical challenge. This guide provides an objective comparison of common analytical techniques, supported by experimental data, to aid in method selection and implementation. The primary methods discussed are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE), often in conjunction with derivatization techniques to enhance sensitivity and selectivity.
Comparison of Quantitative Performance
The selection of an appropriate analytical method hinges on its quantitative performance characteristics. The following table summarizes key validation parameters for the quantification of ethylamine and similar short-chain amines using various techniques.
| Analytical Technique | Derivatization Reagent | Linearity Range | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Key Advantages |
| HPLC-FLD | o-Phthaldiadehyde (OPA) | 2.5–5000 ng/L[1] | 1.5 ng[1] | Not Specified | High sensitivity, online derivatization possible.[1] |
| HPLC-UV | 1-Fluoro-2,4-dinitrobenzene (DNFB) | 3.57 - 26.88 ppm | 0.56 ppm | 3.57 ppm | Robust and widely available. |
| Headspace GC-FID | None (Direct) | 0 - 85.71 µg/mL[2] | 2.12 µg/mL[2] | Not Specified | Simple sample preparation, avoids derivatization.[3][4] |
| HPLC with NBD-Cl | NBD Chloride | 5 - 20 ppm (as ethylamine) | 0.29 µ g/sample | 0.29 µ g/sample | Stable derivative, high sensitivity.[5] |
| Capillary Electrophoresis (CE) | Not always required | Analyte dependent | Can reach ppm levels[6] | Analyte dependent | Low sample volume, high resolution.[7] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and adapting these analytical techniques. Below are representative protocols for HPLC, GC, and CE-based quantification of ethylamine.
High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization
This method is suitable for the sensitive quantification of ethylamine in various matrices.
1. Sample Preparation:
-
Accurately weigh a portion of the sample and dissolve it in a suitable solvent (e.g., deionized water or a buffer).
-
For complex matrices, a protein precipitation step with an agent like trichloroacetic acid may be necessary, followed by centrifugation.[5]
-
Neutralize the sample extract if an acidic precipitation agent was used.
2. Derivatization (using o-Phthaldiadehyde - OPA):
-
An online derivatization can be performed by the HPLC autosampler.[1]
-
Mix the sample with a borate (B1201080) buffer (pH ~10.2) and the OPA derivatizing reagent (containing 3-mercaptopropionic acid).[1]
-
Allow the reaction to proceed for a few minutes at room temperature before injection.[1]
3. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[1]
-
Mobile Phase: A gradient elution with a phosphate (B84403) buffer (A) and an organic mixture like acetonitrile/methanol/water (B) is often used.[1]
-
Flow Rate: Typically 1.0 - 1.5 mL/min.[1]
-
Detection: Fluorescence detector with excitation at 230 nm and emission at 450 nm.[1]
Headspace Gas Chromatography (GC)
This technique is advantageous for volatile amines and can circumvent the need for derivatization.
1. Sample and Standard Preparation:
-
Prepare a standard stock solution of ethylamine hydrochloride in a suitable solvent like 0.1 M sodium hydroxide (B78521).[2]
-
For samples, such as those collected on silica (B1680970) gel from air, transfer the sorbent to a headspace vial and add the sodium hydroxide solution.[2]
-
In the case of drug substances, dissolve the sample in a high-boiling point solvent like dimethyl sulfoxide (B87167) (DMSO) with a base such as imidazole (B134444) to liberate the free amine.[3][4]
2. Headspace Autosampler Conditions:
3. GC Conditions:
-
Column: A mid-polar column like a DB-624 or Rtx-35 is suitable (e.g., 30 m x 0.32 mm, 1.8 µm film thickness).[2][3]
-
Carrier Gas: Nitrogen or Helium at a constant flow rate.[3]
-
Detector: Flame Ionization Detector (FID) at 230-250°C.[2][3]
-
Oven Temperature Program: Start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 160-240°C).[2][3]
Capillary Electrophoresis (CE)
CE offers high separation efficiency and requires minimal sample volume.
1. Sample Preparation:
-
Dissolve the sample in the running buffer or a compatible low-ionic-strength solution.
-
Centrifuge the sample to remove any particulate matter.
2. Capillary and Buffer Preparation:
-
Use a fused-silica capillary.
-
Condition the capillary by flushing with 0.1 M NaOH, followed by water, and then the running buffer.
-
The running buffer is typically a borate or phosphate buffer at a specific pH.
3. Electrophoretic Conditions:
-
Injection: Hydrodynamic or electrokinetic injection.
-
Separation Voltage: Typically in the range of 15-30 kV.
-
Temperature: Maintain a constant capillary temperature (e.g., 25°C).
-
Detection: UV-Vis detector at a low wavelength (e.g., <200 nm) or a conductivity detector.[6][8]
Visualizations
To further clarify the experimental processes, the following diagrams illustrate key workflows and concepts.
Caption: General experimental workflow for the quantification of this compound.
Caption: Signaling pathway illustrating the principle of derivatization for enhanced detection.
References
- 1. Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN103776931A - Measuring method of ethylamine in workplace air - Google Patents [patents.google.com]
- 3. ijpsonline.com [ijpsonline.com]
- 4. researchgate.net [researchgate.net]
- 5. osha.gov [osha.gov]
- 6. Analysis of small amines in pharmaceuticals by capillary ion electrophoresis with conductivity detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. longdom.org [longdom.org]
- 8. analyticaltoxicology.com [analyticaltoxicology.com]
A Comparative Guide to Ethylamination: Benchmarking Ethylamine Hydrochloride Against Newer Reagent Systems
For Researchers, Scientists, and Drug Development Professionals
The introduction of an ethylamine (B1201723) moiety is a crucial transformation in the synthesis of numerous pharmaceuticals and fine chemicals. Ethylamine hydrochloride serves as a stable, solid precursor for the volatile primary amine, ethylamine, making it a widely used reagent. However, the evolution of synthetic methodologies, particularly in reductive amination, has introduced newer, more efficient reagent systems. This guide provides an objective comparison of traditional methods using this compound with contemporary alternatives, supported by experimental data, to inform reagent selection in drug development and organic synthesis.
The performance of ethylamination is critically dependent on the choice of the reducing agent, which dictates the reaction conditions, substrate scope, and overall efficiency. Newer reagents offer milder conditions and greater selectivity, allowing for one-pot procedures that are often more efficient than traditional two-step methods.
Comparative Performance of Reducing Agents for Reductive Amination
The following table summarizes the performance of common reducing agents used in conjunction with an amine source like this compound for the reductive amination of aldehydes and ketones. The data is collated from various literature sources and represents typical outcomes.
| Reducing Agent | Typical Procedure | Key Advantages | Key Disadvantages | Typical Yields (Aldehydes) | Typical Yields (Ketones) |
| Sodium Borohydride (B1222165) (NaBH₄) | Two-step | Cost-effective, potent reducing agent. | Lacks selectivity; can reduce the starting carbonyl. Requires pre-formation of the imine.[1] | Good to High | Moderate to High |
| Sodium Cyanoborohydride (NaBH₃CN) | One-pot | Excellent selectivity for iminium ions over carbonyls, allowing for one-pot reactions.[1] | Highly toxic; generates cyanide byproducts. Requires careful pH control.[1][2] | High (e.g., 91% with ethylamine)[2] | High |
| Sodium Triacetoxyborohydride (B8407120) (STAB) | One-pot | Mild, highly selective, and effective for a wide range of substrates, including acid-sensitive ones. Less toxic than NaBH₃CN.[3][4] | Water-sensitive; not compatible with methanol (B129727).[5][6] | High[2] | High[2] |
Experimental Protocols
Detailed methodologies for key reductive amination strategies are provided below.
Protocol 1: Two-Step Reductive Amination using Sodium Borohydride (NaBH₄)
This method involves the pre-formation of the imine followed by its reduction.
Step 1: Imine Formation
-
Dissolve the aldehyde or ketone (1.0 equiv) and this compound (1.0-1.2 equiv) in a suitable solvent (e.g., methanol, toluene).
-
Add a base (e.g., triethylamine (B128534), 1.0-1.2 equiv) to neutralize the hydrochloride and liberate free ethylamine.
-
If desired, add a dehydrating agent (e.g., anhydrous magnesium sulfate (B86663) or molecular sieves) to drive the equilibrium towards imine formation.[2]
-
Stir the mixture at room temperature or with gentle heating until imine formation is complete, as monitored by TLC, NMR, or IR spectroscopy.
-
(Optional) The solvent can be removed under reduced pressure to isolate the crude imine.
Step 2: Reduction
-
Dissolve the crude imine in methanol or ethanol (B145695) and cool the solution in an ice bath.
-
Slowly add sodium borohydride (1.0-1.5 equiv) in portions.
-
Allow the reaction to warm to room temperature and stir until the reduction is complete.
-
Quench the reaction by the slow addition of water.
-
Remove the solvent under reduced pressure and extract the aqueous residue with an organic solvent.
-
Dry the combined organic layers, filter, and concentrate to yield the crude amine, which can be purified as necessary.[2]
Protocol 2: One-Pot Reductive Amination using Sodium Cyanoborohydride (NaBH₃CN)
This protocol allows for the direct conversion of a carbonyl to an amine in a single step.
Materials:
-
Aldehyde or ketone (1.0 equiv)
-
This compound (1.0-1.2 equiv)
-
Sodium cyanoborohydride (1.1-1.5 equiv)
-
Methanol
-
Acetic acid (to maintain pH 6-7)
-
Triethylamine (1.0-1.2 equiv)
Procedure:
-
Dissolve the aldehyde or ketone, this compound, and triethylamine in methanol.
-
Adjust the pH of the solution to 6-7 by the addition of glacial acetic acid.
-
Add sodium cyanoborohydride portion-wise, monitoring for any gas evolution.
-
Stir the reaction at room temperature and monitor its progress by TLC or GC.
-
Once the reaction is complete, carefully add water to quench the reaction. Caution: Acidic conditions can generate toxic HCN gas.[2]
-
Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the crude product for further purification.
Protocol 3: One-Pot Reductive Amination using Sodium Triacetoxyborohydride (STAB)
This is a widely used modern method known for its mildness and high selectivity.[3]
Materials:
-
Aldehyde or ketone (1.0 equiv)
-
This compound (1.0-1.2 equiv)
-
Sodium triacetoxyborohydride (1.3-1.6 equiv)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Triethylamine (1.0-1.2 equiv)
Procedure:
-
To a solution of the aldehyde or ketone in the chosen solvent, add this compound and triethylamine.
-
Add sodium triacetoxyborohydride in one portion.
-
Stir the reaction at room temperature and monitor by TLC or GC.
-
Upon completion, quench the reaction with a saturated aqueous sodium bicarbonate solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography as needed.
Reaction Mechanisms and Workflows
The following diagrams illustrate the underlying chemical pathways and experimental workflows discussed.
Caption: General mechanism of reductive amination.
Caption: One-pot vs. two-step reductive amination workflows.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. Sodium triacetoxyborohydride [organic-chemistry.org]
- 4. Sodium triacetoxyborohydride - Wikipedia [en.wikipedia.org]
- 5. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]
A Comparative Guide to the NMR Characterization of N-Ethylacetamide, a Reaction Product of Ethylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of N-Ethylacetamide Synthesis and Spectroscopic Analysis Against an Alternative, N-Propylacetamide, Supported by Experimental Data.
This guide provides a detailed comparison of the synthesis and Nuclear Magnetic Resonance (NMR) characterization of N-ethylacetamide, a common amide product derived from ethylamine (B1201723) hydrochloride. For comparative purposes, the synthesis and NMR data for a homologous alternative, N-propylacetamide, are also presented. All quantitative data are summarized in structured tables, and detailed experimental protocols are provided. Furthermore, signaling pathways and experimental workflows are illustrated using Graphviz diagrams to offer a clear visual representation of the processes.
Comparison of NMR Spectroscopic Data
The primary method for characterizing the products of ethylamine hydrochloride reactions, such as the formation of N-ethylacetamide, is through ¹H and ¹³C NMR spectroscopy. These techniques provide unambiguous information about the molecular structure. Below is a comparative summary of the NMR data for N-ethylacetamide and N-propylacetamide in deuterated chloroform (B151607) (CDCl₃).
Table 1: ¹H NMR Data Comparison
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| N-Ethylacetamide | -NH- | ~5.5 (broad s) | Broad Singlet | - |
| -CH₂- | 3.29 | Quartet | 7.2 | |
| -COCH₃ | 1.97 | Singlet | - | |
| -CH₃ (ethyl) | 1.14 | Triplet | 7.2 | |
| N-Propylacetamide | -NH- | ~5.4 (broad s) | Broad Singlet | - |
| -CH₂- (attached to N) | 3.20 | Triplet | 7.1 | |
| -COCH₃ | 1.97 | Singlet | - | |
| -CH₂- (middle) | 1.52 | Sextet | 7.3 | |
| -CH₃ (propyl) | 0.92 | Triplet | 7.4 |
Table 2: ¹³C NMR Data Comparison
| Compound | Carbon Assignment | Chemical Shift (δ, ppm) |
| N-Ethylacetamide | C=O | 170.1 |
| -CH₂- | 34.6 | |
| -COCH₃ | 23.2 | |
| -CH₃ (ethyl) | 14.8 | |
| N-Propylacetamide | C=O | 170.0 |
| -CH₂- (attached to N) | 41.5 | |
| -COCH₃ | 23.2 | |
| -CH₂- (middle) | 22.9 | |
| -CH₃ (propyl) | 11.5 |
Reaction Pathway and Experimental Workflow
The synthesis of N-ethylacetamide from this compound involves two key steps: the liberation of free ethylamine from its salt and the subsequent acylation.
Caption: Synthesis of N-Ethylacetamide from Ethylamine HCl.
The general workflow for the synthesis and subsequent NMR characterization is outlined below.
Caption: From Synthesis to Spectroscopic Analysis.
Experimental Protocols
Synthesis of N-Ethylacetamide from this compound
Materials:
-
This compound
-
Sodium hydroxide (B78521) (NaOH)
-
Acetyl chloride (CH₃COCl)
-
Anhydrous diethyl ether or dichloromethane (B109758) (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, separatory funnel
Procedure:
-
Liberation of Ethylamine: In a round-bottom flask, dissolve this compound in a minimal amount of water. Cool the flask in an ice bath. Slowly add a concentrated aqueous solution of sodium hydroxide to neutralize the hydrochloride and liberate the free ethylamine. The free ethylamine can be carefully distilled or extracted into an organic solvent like diethyl ether.
-
Acylation: In a separate dry round-bottom flask under a fume hood, dissolve the obtained ethylamine in anhydrous diethyl ether or DCM and cool the solution to 0-5°C in an ice bath.[1]
-
Slowly add acetyl chloride dropwise to the cooled ethylamine solution with continuous stirring.[1] A white precipitate of this compound may form if not all of the initial hydrochloride was neutralized or if a second equivalent of ethylamine acts as a base. To avoid this and improve yield, a non-nucleophilic base like triethylamine (B128534) can be added prior to the acetyl chloride.[2]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.[1]
-
Workup: Quench the reaction by carefully adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude N-ethylacetamide.
-
Purification: The crude product can be further purified by distillation or column chromatography.
Synthesis of N-Propylacetamide (Alternative)
Materials:
-
Acetyl chloride (CH₃COCl)
-
Anhydrous diethyl ether or dichloromethane (DCM)
-
Triethylamine (optional)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, separatory funnel
Procedure:
-
Acylation: In a dry round-bottom flask under a fume hood, dissolve propylamine in anhydrous diethyl ether or DCM and cool the solution to 0-5°C in an ice bath. For improved yield, 1.1 equivalents of a non-nucleophilic base like triethylamine can be added.
-
Slowly add acetyl chloride (1 equivalent) dropwise to the cooled propylamine solution with continuous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Workup: Quench the reaction by carefully adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude N-propylacetamide.
-
Purification: The crude product can be further purified by distillation or column chromatography.
Alternative Synthetic Routes for N-Alkylamides
While the reaction of an amine with an acyl chloride is a robust method, several other alternatives exist for the synthesis of N-alkylamides:
-
From Carboxylic Acids and Amines with Coupling Reagents: Direct condensation of a carboxylic acid and an amine using coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). This method is common in peptide synthesis and is often performed at room temperature.
-
From Esters and Amines: Aminolysis of esters can produce amides, though this reaction often requires heating or catalytic conditions. A reported method for N-ethylacetamide synthesis involves the use of an Al₂O₃ and SiO₂ composite catalyst with ethyl acetate (B1210297) and ethylamine.[3]
-
From Anhydrides and Amines: Acid anhydrides react with amines to form amides in a reaction that is typically less vigorous than with acyl chlorides. This method produces a carboxylic acid as a byproduct.
References
Safety Operating Guide
Essential Safety and Operational Guidance for Handling Ethylamine Hydrochloride
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling chemicals such as Ethylamine hydrochloride. This guide provides immediate, essential safety protocols and logistical information for its handling and disposal, designed to be a trusted resource in your laboratory safety procedures.
This compound is a substance that requires careful handling due to its potential hazards. It is classified as an irritant to the eyes, respiratory system, and skin.[1][2] Therefore, adherence to proper safety measures is crucial to prevent exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE) and Safety Measures
A multi-layered approach to personal protection is necessary to minimize the risks associated with this compound. This includes engineering controls, such as adequate ventilation, and the use of appropriate personal protective equipment.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side-shields conforming to EN166 or chemical goggles.[3][4] | Protects against dust particles and splashes that can cause serious eye irritation.[2][5] |
| Skin Protection | Impervious clothing, long-sleeved clothing, and protective gloves (e.g., polyethylene (B3416737) or polypropylene).[1][3][4] | Prevents skin contact which can cause irritation.[2][5] It is important to avoid exposing open cuts or abraded skin.[1] |
| Respiratory Protection | Use a NIOSH (US) or EN 149:2001 (EU) approved respirator when ventilation is inadequate or for large-scale use.[4][6] | This compound may cause respiratory irritation.[2][5] |
| Hygiene Measures | Wash hands thoroughly before breaks and at the end of the workday. Do not eat, drink, or smoke when using this product.[3][4] | Prevents accidental ingestion and contamination. |
Experimental Protocol: Safe Handling of this compound
The following step-by-step guide outlines the essential procedures for the safe handling of this compound in a laboratory setting.
1. Preparation and Precautionary Measures:
-
Ensure a well-ventilated work area, preferably a chemical fume hood.[3]
-
Verify that an eyewash station and safety shower are readily accessible.[7]
-
Assemble all necessary PPE as specified in the table above.
-
Inspect all PPE for integrity before use.
2. Handling the Chemical:
-
Avoid all personal contact, including inhalation of dust.[1]
-
Carefully weigh or measure the required amount of this compound, avoiding the creation of dust clouds.
-
If transferring the substance, use appropriate tools to minimize spillage.
-
Keep the container tightly closed when not in use and store it in a cool, dry, and well-ventilated place.[3][4]
3. In Case of a Spill:
-
Minor Spills: Immediately clean up all spills. Avoid breathing dust and contact with skin and eyes.[1] Sweep up the solid material and place it into a suitable, labeled container for disposal.[4]
-
Major Spills: Evacuate personnel from the area. Alert emergency responders and provide them with the location and nature of the hazard.[1]
4. Disposal Plan:
-
All waste, including unused product and contaminated PPE, is considered hazardous waste and must be handled in accordance with local, state, and federal regulations.[1][4]
-
Dispose of the chemical in a suitable, closed, and clearly labeled container.[3]
-
Do not allow the product to enter drains.[3] Consult your institution's waste management authority for specific disposal procedures.[1]
Workflow for Safe Handling
The following diagram illustrates the key decision points and procedural flow for safely handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
